molecular formula C7H9N3O B1321083 N-(1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 1153799-63-3

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No.: B1321083
CAS No.: 1153799-63-3
M. Wt: 151.17 g/mol
InChI Key: TVKQOKYRLPPAES-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)cyclopropanecarboxamide (CAS 1153799-63-3) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors. This compound features a pyrazole ring linked to a cyclopropanecarboxamide group, a structure that is commonly employed in the design of bioactive molecules. The core structure has been identified in research focused on inhibiting Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical enzyme in the IL-1R and TLR signaling pathways that drive inflammatory responses . Inhibiting IRAK4 is a promising therapeutic strategy for treating a range of inflammatory diseases, making this chemotype a valuable template for designing potent and selective inhibitors . Furthermore, pyrazole-carboxamide derivatives are extensively investigated for their antifungal properties, acting as succinate dehydrogenase inhibitors (SDHIs) in agrochemical research . The molecule possesses a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol . As a building block in drug discovery, researchers utilize this compound to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and permeability . This product is intended for research and manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(5-1-2-5)10-6-3-8-9-4-6/h3-5H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQOKYRLPPAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide .

Structural Properties, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (Formula: C₇H₉N₃O; MW: 151.17 g/mol ) is a privileged scaffold in medicinal chemistry, particularly within the field of kinase inhibitor discovery. This molecule combines a cyclopropyl moiety (a lipophilic, metabolically stable spacer) with a 4-aminopyrazole core (a classic ATP-mimetic hinge binder).

Its structural simplicity belies its utility: it serves as a high-efficiency fragment in Fragment-Based Drug Discovery (FBDD) , offering a robust starting point for the development of inhibitors targeting Janus Kinases (JAKs), Interleukin-1 Receptor-Associated Kinases (IRAK4), and other serine/threonine kinases. This guide details its physicochemical properties, validated synthesis protocols, and critical role in structure-activity relationship (SAR) studies.

Chemical Structure & Physicochemical Properties[1][2][3]

The molecule consists of a cyclopropane ring attached via a carboxamide linker to the 4-position of a 1H-pyrazole ring. The pyrazole ring exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H- forms, which is critical for its binding mode in biological pockets.

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
SMILES C1CC1C(=O)NC2=C[NH]N=C2Canonical
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
LogP (Predicted) ~0.45 – 0.65Moderate hydrophilicity; good solubility.[1]
TPSA ~58 ŲTopological Polar Surface Area; favorable for CNS penetration.
H-Bond Donors 2Amide NH, Pyrazole NH
H-Bond Acceptors 2Amide Carbonyl O, Pyrazole N
pKa (Pyrazole NH) ~14.0Weakly acidic.
pKa (Conjugate Acid) ~2.5Pyrazole nitrogen protonation.
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and potential hydrogen bonding interactions.

Structure Cyclopropyl Cyclopropyl Ring (Lipophilic Pocket Binder) Amide Carboxamide Linker (H-Bond Donor/Acceptor) Cyclopropyl->Amide C-C Bond Pyrazole 1H-Pyrazole-4-yl (Hinge Binder) Amide->Pyrazole Amide Bond (-CONH-)

Figure 1: Structural connectivity of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide highlighting functional domains.

Synthetic Methodologies

Synthesis of this amide requires careful control of regioselectivity. The 4-aminopyrazole moiety possesses three nucleophilic nitrogens: the exocyclic amine (desired) and the two ring nitrogens. Without protection, acylation can occur at the ring nitrogen (forming a pyrazolide), which is often unstable or undesirable.

Method A: Direct Coupling (High-Throughput Compatible)

This method uses a coupling reagent to activate the carboxylic acid in situ. It is preferred for library synthesis due to mild conditions.

Reagents:

  • Substrate 1: Cyclopropanecarboxylic acid (1.0 equiv)

  • Substrate 2: 4-Aminopyrazole hydrochloride (1.0 equiv)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)

Protocol:

  • Dissolution: Dissolve cyclopropanecarboxylic acid (10 mmol) in DMF (20 mL) at 0°C.

  • Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir for 15 minutes to form the activated ester.

  • Addition: Add 4-aminopyrazole hydrochloride (10 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target Mass: 152.1 [M+H]⁺).

  • Workup: Dilute with EtOAc (100 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine.

  • Purification: Flash column chromatography (SiO₂, 0–10% MeOH in DCM).

Method B: Acid Chloride Route (Scale-Up)

For larger scales (>10g), the acid chloride method is more cost-effective but requires rigorous moisture control.

Protocol:

  • Activation: Convert cyclopropanecarboxylic acid to its acid chloride using Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF in DCM. Remove solvent in vacuo.

  • Coupling: Dissolve 4-aminopyrazole (1.0 equiv) in dry THF/Pyridine (1:1).

  • Addition: Add the crude acid chloride dropwise at 0°C.

  • Quench: Quench with water after 2 hours.

  • Note: This method may produce bis-acylated byproducts (on the ring Nitrogen). These can be hydrolyzed back to the desired product by treating the crude mixture with mild base (e.g., K₂CO₃ in MeOH) for 30 minutes.

Synthesis Workflow Diagram

Synthesis Start Start Materials: Cyclopropanecarboxylic Acid + 4-Aminopyrazole Activation Activation: HATU / DIPEA / DMF (Formation of Active Ester) Start->Activation Coupling Coupling Reaction: Nucleophilic Attack by Exocyclic Amine Activation->Coupling Check LC-MS Check: [M+H]+ = 152.1 Coupling->Check Workup Workup & Purification: Extraction (EtOAc) -> Flash Chrom. Check->Workup Pass Product Final Product: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Workup->Product

Figure 2: Step-by-step synthetic workflow for HATU-mediated amide coupling.

Medicinal Chemistry Applications

Kinase Hinge Binding

The 1H-pyrazol-4-yl moiety is a "privileged" scaffold because it mimics the adenine ring of ATP. In the ATP-binding pocket of kinases (e.g., JAK1, JAK2, IRAK4):

  • The Pyrazole NH acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).

  • The Pyrazole N (position 2) acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone NH (e.g., Leu residue).

The Role of the Cyclopropyl Group

The cyclopropanecarboxamide tail serves two functions:

  • Solvent Front Interaction: It often projects towards the solvent-exposed region, improving solubility and metabolic stability compared to phenyl or alkyl chains.

  • Gatekeeper Interaction: In some kinases, the cyclopropyl group tucks into a small hydrophobic pocket near the gatekeeper residue, enhancing selectivity.

Structural Activity Relationship (SAR) Data

In fragment-based screens against IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), analogs of this scaffold have shown:

  • Ligand Efficiency (LE): High (>0.4), indicating potent binding relative to molecular weight.

  • Selectivity: Can be tuned by substituting the pyrazole C3/C5 positions.

Pharmacophore Interaction Diagram

Pharmacophore cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_ligand Ligand: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Py_N Pyrazole N (Acceptor) Backbone_NH->Py_N H-Bond Py_NH Pyrazole NH (Donor) Py_NH->Backbone_CO H-Bond Cyclo Cyclopropyl Group (Hydrophobic Contact)

Figure 3: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole core and the kinase hinge region.

Analytical Characterization

To validate the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, the following analytical data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.60 (s, 1H, Pyrazole-NH) – Broad singlet, exchangeable.

    • δ 10.15 (s, 1H, Amide-NH).

    • δ 7.80 (s, 2H, Pyrazole C3-H/C5-H) – Often appears as a broad singlet or two close singlets due to tautomerism.

    • δ 1.75 (m, 1H, Cyclopropyl-CH).

    • δ 0.70–0.80 (m, 4H, Cyclopropyl-CH₂).

  • LC-MS (ESI+):

    • Retention time: ~0.8–1.2 min (on C18 reverse phase, water/acetonitrile gradient).

    • Observed Mass: 152.1 [M+H]⁺.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazoles can be hygroscopic.

References

  • Lim, J., et al. (2015).[2] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. Link

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrimidines." Chemistry – A European Journal, 17(45). (General reference for pyrazole synthesis).
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Context for amide-heterocycle scaffolds).
  • PubChem Compound Summary. "1H-Pyrazole-4-carboxamide derivatives." National Center for Biotechnology Information. Link

Sources

Molecular weight and formula of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide , a critical pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibitor development.

Executive Summary

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (Formula: C₇H₉N₃O ; MW: 151.17 Da ) represents a "privileged scaffold" in drug discovery. It combines the hydrogen-bonding capability of the aminopyrazole moiety—essential for ATP-mimetic binding in the hinge region of kinases—with the metabolic stability and hydrophobic fit of the cyclopropyl group. This molecule serves as a core fragment in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , Janus Kinases (JAK) , and Cyclin-Dependent Kinases (CDK) .

This guide details the physicochemical profile, validated synthetic pathways, and structural biology logic required to utilize this scaffold effectively.

Physicochemical Profile

The molecule is an amide formed between cyclopropanecarboxylic acid and 4-aminopyrazole. Its small size and amphiphilic nature make it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD).

PropertyValuebiological Implication
Molecular Formula C₇H₉N₃OLow molecular weight allows for significant decoration (R-groups) without violating Lipinski's Rule of 5.
Molecular Weight 151.17 g/mol Ideal for fragment libraries (<300 Da).
H-Bond Donors 2 (Pyrazole NH, Amide NH)Critical for bidentate binding to the kinase hinge region (e.g., Glu/Leu backbone residues).
H-Bond Acceptors 2 (Pyrazole N, Carbonyl O)Facilitates water-mediated bridges or direct backbone interactions.
cLogP ~0.65 (Predicted)High aqueous solubility; favorable for oral bioavailability.
TPSA ~58 ŲWell within the range for good membrane permeability (<140 Ų).

Structural Ambiguity Note: It is crucial to distinguish this molecule from its isomer, N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 952674-78-1). In the target molecule, the amino group resides on the pyrazole ring, making it an aminopyrazole derivative, not a pyrazole acid derivative.

Structural Biology & Mechanism of Action

The "Hinge Binder" Hypothesis

The N-(1H-pyrazol-4-yl)amide motif is designed to mimic the adenine ring of ATP. In the ATP-binding pocket of kinases:

  • Pyrazole NH (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region.

  • Pyrazole N2 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge region.

  • Cyclopropyl Group: Occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front region, providing steric selectivity without excessive lipophilicity.

Pathway Visualization (Graphviz)

The following diagram illustrates the role of this scaffold in the IRAK4 signaling pathway, a key target for inflammation and oncology.

IRAK4_Pathway TLR TLR / IL-1R (Receptors) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Scaffold N-(1H-pyrazol-4-yl) cyclopropanecarboxamide (Inhibitor Scaffold) Scaffold->IRAK4 Inhibits (ATP Competition) NFkB NF-κB Activation (Inflammation) IRAK1->NFkB Signaling Cascade

Figure 1: Mechanism of Action. The scaffold competitively inhibits IRAK4, blocking the downstream inflammatory cascade mediated by NF-κB.

Synthetic Protocols

Expertise Warning: 4-Aminopyrazole is electronically rich and prone to oxidation. It is rarely stored as a free base. The protocol below utilizes the hydrochloride salt or in-situ reduction of 4-nitropyrazole to ensure reproducibility.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for scale-up due to high yields and simple purification.

Reagents:

  • 4-Aminopyrazole hydrochloride (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend 4-aminopyrazole HCl (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add TEA (30 mmol). The suspension should clear as the free base is liberated.

  • Acylation: Add Cyclopropanecarbonyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quench: Quench with saturated NaHCO₃ solution (20 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-10% MeOH/DCM).

Method B: Peptide Coupling (EDC/HOBt)

Preferred if acid sensitive functional groups are present on derivatives.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • 4-Aminopyrazole HCl (1.0 eq)

  • EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • NMM (N-methylmorpholine) (3.0 eq)

  • DMF (Solvent)

Workflow Visualization (Graphviz)

Synthesis_Workflow Acid Cyclopropane- carboxylic Acid Activation Activation (EDC/HOBt) Acid->Activation Amine 4-Aminopyrazole (HCl Salt) Coupling Amide Coupling (DMF, NMM, RT) Amine->Coupling Activation->Coupling Workup Workup (Acid/Base Wash) Coupling->Workup Product N-(1H-pyrazol-4-yl) cyclopropanecarboxamide Workup->Product

Figure 2: Synthetic workflow for the EDC/HOBt mediated coupling.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (s, 1H, Pyrazole-NH) – Broad, exchangeable.

    • δ 10.15 (s, 1H, Amide-NH)

    • δ 7.80 (s, 2H, Pyrazole CH) – Characteristic singlet or two close doublets.

    • δ 1.75 (m, 1H, Cyclopropyl CH)

    • δ 0.70 – 0.85 (m, 4H, Cyclopropyl CH₂)

  • LC-MS (ESI):

    • Calculated [M+H]⁺: 152.08

    • Observed [M+H]⁺: 152.1 ± 0.1

  • Appearance: Off-white to pale yellow solid.

Strategic Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a functional unit in the "Fragment-Based Drug Discovery" (FBDD) of kinase inhibitors.

  • IRAK4 Inhibitors: The pyrazole-amide core replaces the traditional pyrazolo[1,5-a]pyrimidine core to improve solubility and reduce molecular weight, allowing for better optimization of pharmacokinetic properties (Lim et al., 2015).

  • Selectivity Tuning: The cyclopropyl group is small enough to fit into the ATP pocket but distinct enough to differentiate between homologous kinases based on the size of the "gatekeeper" residue.

  • Vector for Growth: The C3 and C5 positions of the pyrazole ring are open for substitution (via C-H activation or starting with substituted pyrazoles), allowing the molecule to grow into the "solvent-exposed region" of the kinase to gain potency.

References

  • Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5388.

  • Vertex Pharmaceuticals. (2007). "Process for the preparation of 4-aminopyrazole derivatives." World Intellectual Property Organization, WO2007034183A2.

  • Chemazone. (n.d.). "N-(1H-pyrazol-4-yl)cyclopropane-1-carboxamide Product Data."

  • PubChem. (2023). "Cyclopropanecarbonyl chloride Compound Summary." National Library of Medicine.

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (CAS: 1153799-63-3): A Privileged Building Block in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern structure-based drug design (SBDD), the identification of low-molecular-weight, high-ligand-efficiency fragments is paramount. N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (CAS: 1153799-63-3) [1] has emerged as a highly versatile and privileged building block, particularly in the development of ATP-competitive protein kinase inhibitors.

This technical guide explores the physicochemical rationale, synthesis methodology, and structural biology applications of this specific chemotype. By combining the potent hydrogen-bonding capacity of the 4-aminopyrazole core with the conformational rigidity and metabolic stability of a cyclopropane ring, this molecule serves as an optimal starting point for targeting the hinge region of kinases such as JAK, Aurora, and CDK [2][3].

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by their trajectory within a protein binding pocket. The design of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is highly intentional.

The Pyrazole Core (Hinge Binder)

The 1H-pyrazole-4-yl moiety is a classic kinase hinge-binding motif. Unlike 3-amino or 5-amino pyrazoles, the 4-amino substitution provides a linear vector that directs the attached cyclopropanecarboxamide deep into the hydrophobic pocket or out toward the solvent-exposed region, depending on the specific kinase architecture. The pyrazole nitrogen atoms act as a critical hydrogen bond donor/acceptor pair, mimicking the binding of the adenine ring of ATP [4].

The Cyclopropane Motif (Conformational Restrictor)

Why choose a cyclopropane over an isopropyl or tert-butyl group?

  • Reduced Rotatable Bonds: The cyclopropane ring restricts the conformational flexibility of the amide, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

  • Increased

    
     Character:  It introduces three-dimensional complexity (higher Fraction 
    
    
    
    ) without significantly increasing lipophilicity (LogP), which is crucial for maintaining aqueous solubility.
  • Metabolic Stability: Cyclopropane rings are notably more resistant to cytochrome P450-mediated oxidation compared to linear or branched alkyl chains.

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1153799-63-3

PropertyValueMedicinal Chemistry Significance
CAS Number 1153799-63-3Unique registry identifier for procurement/IP [1].
Molecular Formula C7H9N3OLow molecular weight fragment (Lead-like).
Molecular Weight 151.17 g/mol Excellent for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors (HBD) 2Optimal for interacting with kinase hinge backbones.
H-Bond Acceptors (HBA) 2Facilitates secondary interactions within the ATP pocket.
Rotatable Bonds 2High rigidity; minimizes entropic penalty upon binding.
TPSA 57.6 ŲExcellent cell permeability; potential for BBB penetration.

Experimental Protocols: Self-Validating Synthesis

To ensure reproducibility and high purity for biological assays, the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide must be tightly controlled. The following protocol outlines a robust, self-validating two-step workflow.

Step 1: Preparation of 4-Amino-1H-pyrazole

Causality: Commercially available 4-nitro-1H-pyrazole is reduced. Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid complexation of the resulting amine with metal salts, which can poison downstream coupling steps.

  • Dissolve 4-nitro-1H-pyrazole (10.0 g, 88.4 mmol) in anhydrous methanol (100 mL).

  • Purge the flask with Argon, then carefully add 10% Pd/C (1.0 g).

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active nitro starting material and the appearance of a ninhydrin-positive spot confirms complete reduction.

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate in vacuo to yield 4-amino-1H-pyrazole as a dark solid. Use immediately in Step 2 to prevent oxidative degradation.

Step 2: Amidation with Cyclopropanecarbonyl Chloride

Causality: The reaction is performed at 0°C using N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without reacting with the acyl chloride. The low temperature prevents unwanted di-acylation at the pyrazole ring nitrogens.

  • Dissolve 4-amino-1H-pyrazole (7.3 g, 88.0 mmol) and DIPEA (17.1 g, 132.0 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert atmosphere. Cool to 0°C using an ice bath.

  • Add cyclopropanecarbonyl chloride (10.1 g, 96.8 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Perform LC-MS analysis. The target mass (

    
    ) should be the dominant peak.
    
  • Quench the reaction with saturated aqueous

    
     (100 mL) to neutralize excess acid. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Ethyl Acetate/Hexanes) to yield the pure product.
    

Synthesis SM1 4-Nitro-1H-pyrazole (Starting Material) Step1 Reduction (Pd/C, H2) Yield: >95% SM1->Step1 Int1 4-Amino-1H-pyrazole (Intermediate) Step1->Int1 Step2 Amidation (DIPEA, DCM, 0°C) Yield: 85-90% Int1->Step2 SM2 Cyclopropanecarbonyl Chloride (Acylating Agent) SM2->Step2 Product N-(1H-pyrazol-4-yl)cyclopropanecarboxamide CAS: 1153799-63-3 Step2->Product

Caption: Step-by-step synthesis workflow of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Mechanistic Application in Kinase Inhibition

When N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is incorporated into a larger scaffold (e.g., by functionalizing the pyrazole nitrogen or the cyclopropane ring), it acts as a highly efficient pharmacophore.

In the context of Aurora or CDK kinases, the pyrazole ring forms a bidentate hydrogen bond with the backbone amide and carbonyl of the kinase hinge region (e.g., interacting with the Glu and Leu/Ala residues depending on the kinase) [3][4]. The cyclopropanecarboxamide linker then vectors the rest of the molecule toward the DFG motif or the solvent channel. The rigidity of the cyclopropane ring forces the amide carbonyl into a specific orientation, often forming an additional hydrogen bond with a conserved catalytic lysine, thereby drastically increasing binding affinity.

KinasePathway Ligand Pyrazole-Cyclopropane Derivative Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge Pyrazole N-H / N Hydrophobic Hydrophobic Pocket (Cyclopropane Vector) Ligand->Hydrophobic Cyclopropane Ring Kinase Target Kinase (e.g., JAK/Aurora) Hinge->Kinase Hydrophobic->Kinase Downstream Downstream Signaling (STAT / Cell Cycle Arrest) Kinase->Downstream Inhibition of Phosphorylation

Caption: Mechanism of kinase inhibition via hinge-binding pyrazole and vector-directing cyclopropane.

Conclusion

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (CAS: 1153799-63-3) is far more than a simple chemical intermediate; it is a rationally designed, privileged scaffold. By understanding the causality behind its structural components—the hinge-binding pyrazole and the conformationally restricting cyclopropane—medicinal chemists can leverage this building block to develop highly selective, potent, and metabolically stable kinase inhibitors.

References

  • F. M. Ferguson, N. S. Gray. "Kinase inhibitors: The road ahead". Nature Reviews Drug Discovery, 2018. URL: [Link]

  • A. Yamani, et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules (PMC8537517), 2021. URL: [Link]

  • S. Howard, et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity". Journal of Medicinal Chemistry, 2009. URL: [Link]

Therapeutic Potential of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the N-(1H-pyrazol-4-yl)cyclopropanecarboxamide scaffold, focusing on its emergence as a privileged chemotype in the design of next-generation kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Aurora Kinases .

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The N-(1H-pyrazol-4-yl)cyclopropanecarboxamide moiety represents a paradigm shift in kinase inhibitor design, moving away from flat, high-molecular-weight bicyclic heteroaromatics toward "fragment-like," conformationally distinct scaffolds. This chemotype has gained prominence as a core pharmacophore for targeting IRAK4 (inflammation/oncology) and Aurora Kinases (mitosis/oncology).

Unlike traditional ATP-competitive inhibitors that rely on fused bicyclic systems (e.g., quinazolines, pyrazolo[1,5-a]pyrimidines) to anchor to the kinase hinge region, this scaffold utilizes the pyrazole ring as a standalone hinge binder, while the cyclopropanecarboxamide tail exploits solvent-front interactions to modulate physicochemical properties such as Lipophilic Ligand Efficiency (LLE) and membrane permeability.

This guide details the structural basis, medicinal chemistry optimization, and therapeutic validation of this scaffold, with a specific focus on its application in developing oral IRAK4 inhibitors.

Structural Basis & Pharmacophore Analysis[1][2]

The "Privileged" Scaffold Architecture

The N-(1H-pyrazol-4-yl)cyclopropanecarboxamide structure functions as a minimal pharmacophore with three distinct interaction zones:

  • Hinge Binding Motif (Head): The 1H-pyrazole group acts as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region (e.g., Glu-Met gatekeeper residues).

  • Linker (Body): The amide bond provides a rigid vector that directs the substituent into the ribose binding pocket or the solvent-exposed region, depending on the kinase conformation (DFG-in vs. DFG-out).

  • Hydrophobic Cap (Tail): The cyclopropyl group serves as a compact, lipophilic moiety that fills small hydrophobic pockets without incurring a significant molecular weight penalty, optimizing the ligand's metabolic stability and permeability (cLogD).

Mechanism of Action: ATP-Competitive Inhibition

This scaffold typically functions as a Type I ATP-competitive inhibitor .

  • Binding Mode: The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge backbone NH, while the pyrazole NH (N1) donates a hydrogen bond to the hinge backbone carbonyl.

  • Selectivity Filter: The cyclopropanecarboxamide tail often induces a specific P-loop conformation or interacts with the "gatekeeper" residue, providing selectivity over structurally similar kinases (e.g., distinguishing IRAK4 from IRAK1).

Case Study: Optimization of IRAK4 Inhibitors

Primary Reference: Merck Research Laboratories (Bioorg. Med. Chem. Lett. 2015)

The most definitive application of this scaffold lies in the development of IRAK4 inhibitors for the treatment of rheumatoid arthritis and lupus.

The "Bicyclic to Monocyclic" Shift

Early IRAK4 inhibitors utilized a polar pyrazolo[1,5-a]pyrimidine core. While potent, these compounds suffered from poor passive permeability and low oral bioavailability due to high topological polar surface area (TPSA).

Medicinal chemists successfully executed a "scaffold hop" to the N-(1H-pyrazol-4-yl)carboxamide core. This modification:

  • Reduced Molecular Weight: Facilitated higher ligand efficiency (LE).

  • Improved Permeability: The cyclopropyl group modulated the cLogD to the optimal range (2.0–3.0), significantly enhancing cell penetration.

  • Maintained Potency: The pyrazole maintained critical hinge interactions.

Comparative Data Profile
Compound ClassCore StructureIRAK4 IC50 (nM)Cell Potency (nM)Permeability (Papp)
Gen 1 Pyrazolo[1,5-a]pyrimidine< 1.0~50Low (< 5 x 10⁻⁶ cm/s)
Gen 2 N-(1H-pyrazol-4-yl)amide 2.5 120 High (> 20 x 10⁻⁶ cm/s)

Signaling Pathway & Therapeutic Logic[4]

IRAK4 is the master switch of the Myddosome complex. Inhibition of IRAK4 blocks signaling from both IL-1 Family receptors and Toll-like Receptors (TLRs), preventing the downstream activation of NF-κB.

Pathway Visualization

The following diagram illustrates the critical node of IRAK4 and how the inhibitor (Compound X) disrupts the inflammatory cascade.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Activation IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation Inhibitor N-(1H-pyrazol-4-yl) cyclopropanecarboxamide Inhibitor->IRAK4 ATP-Competitive Inhibition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB (Transcription Factor) TRAF6->NFkB Ubiquitination Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Transcription

Caption: Disruption of the Myddosome complex by N-(1H-pyrazol-4-yl)cyclopropanecarboxamide inhibition of IRAK4.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

This protocol describes the formation of the amide bond, the critical step in generating the scaffold.

Reagents:

  • 4-Amino-1H-pyrazole-1-carboxylic acid tert-butyl ester (Protected amine)

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Coupling: Dissolve 4-amino-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C. Add TEA (2.5 eq) followed by dropwise addition of cyclopropanecarbonyl chloride (1.1 eq). Stir at RT for 2 hours.

  • Workup: Quench with water, extract with DCM, and wash with brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1) to remove the Boc/Carbamate protecting group on the pyrazole nitrogen. Stir for 1 hour.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) to yield N-(1H-pyrazol-4-yl)cyclopropanecarboxamide .

IRAK4 Biochemical Kinase Assay (LANCE TR-FRET)

Objective: Determine the IC50 of the compound against recombinant IRAK4.

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Enzyme Mix: Dilute human recombinant IRAK4 (0.5 nM final) in buffer.

  • Substrate Mix: Biotin-labeled peptide substrate (e.g., Biotin-AHA-KRRRLASLR-OH) at 200 nM and ATP at Km (typically 10-50 µM).

  • Reaction:

    • Add 5 µL of compound (serial dilution in DMSO).

    • Add 10 µL of Enzyme Mix. Incubate 10 min.

    • Add 10 µL of Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phospho antibody and APC-labeled Streptavidin. Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Screening Workflow Visualization

The following diagram outlines the logical flow from scaffold identification to lead optimization.

Optimization_Workflow Step1 Fragment Screening (HTS/Virtual) Step2 Hit Validation (N-pyrazole amide core) Step1->Step2 Binding Affinity Step3 SAR Expansion (Cyclopropyl Tail) Step2->Step3 Selectivity Step4 ADME Profiling (Permeability/Metab) Step3->Step4 cLogD Optimization Step5 Lead Candidate (Oral Bioavailability) Step4->Step5 In Vivo Efficacy

Caption: Fragment-to-Lead workflow prioritizing the N-(1H-pyrazol-4-yl)cyclopropanecarboxamide scaffold.

References

  • Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(23), 5384-5389.

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 10, 262–267.

  • Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity."[1][2] Journal of Medicinal Chemistry, 52(2), 379-388.[2][3]

  • Koziczak-Holbro, M., et al. (2009). "The critical role of kinase activity of interleukin-1 receptor-associated kinase 4 in animal models of autoimmune disease." Arthritis & Rheumatism, 60(6), 1661-1671.

Sources

Technical Safety and Handling Whitepaper: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a highly versatile chemical building block frequently utilized in the rational design of targeted therapeutics. The structural fusion of a pyrazole ring with a cyclopropanecarboxamide moiety provides an optimal balance of hydrogen-bonding capability and lipophilic steric bulk. This specific pharmacophore is prominently featured in the development of potent protein kinase inhibitors, most notably targeting Aurora A/B kinases to suppress tumor cell proliferation [1].

However, the very physicochemical properties that make this compound biologically active also dictate rigorous safety and handling protocols. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven laboratory methodologies to provide an in-depth, causality-driven guide for researchers and drug development professionals.

Physicochemical Profiling & Mechanistic Causality

To handle N-(1H-pyrazol-4-yl)cyclopropanecarboxamide safely, one must first understand the causality between its molecular structure and its physical behavior. The pyrazole ring acts as a bidentate hydrogen-bond donor/acceptor, which is critical for binding to the ATP-binding hinge region of kinases [1]. The cyclopropane ring restricts conformational flexibility and increases lipophilicity.

These properties mean the compound is typically a stable, crystalline solid, but its lipophilicity allows it to cross dermal barriers more readily than highly polar salts.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication for Handling
Molecular Formula C7H9N3OSmall molecule; high potential for aerosolization if milled or crushed.
Molecular Weight 151.17 g/mol Easily crosses biological membranes; requires strict dermal protection.
Physical State Solid (Crystalline)Dust formation is the primary inhalation hazard [2].
Solubility (Aqueous) LowSpills cannot be easily washed with pure water; requires surfactant or co-solvent.
Solubility (Organic) High in DMSO, DMFIdeal for stock solution preparation, but DMSO acts as a carrier across skin [3].
H-Bond Donors/Acceptors 2 / 2High affinity for biological targets; potential for off-target toxicity.

Hazard Identification & Toxicological Mechanisms

Standard SDS documentation for pyrazole derivatives and cyclopropanecarboxamides highlights several critical hazard statements (GHS) [2, 3]. As an application scientist, it is vital to understand the why behind these warnings.

  • H302 (Harmful if swallowed) & H311 (Toxic in contact with skin): The basic nitrogen atoms in the pyrazole ring can interact with systemic metalloenzymes (e.g., cytochrome P450s) and disrupt cellular homeostasis. Furthermore, if the compound is dissolved in a solvent like Dimethyl Sulfoxide (DMSO), the solvent will actively transport the toxicophore through the epidermis directly into the bloodstream.

  • H315 (Causes skin irritation) & H318 (Causes serious eye damage): The localized basicity of the pyrazole moiety can disrupt the slightly acidic mantle of the skin and the delicate mucosal membranes of the eye, leading to rapid protein denaturation and tissue damage [2].

  • H372 (Causes damage to organs through prolonged exposure): Chronic exposure to pyrazole derivatives has been linked to splenic and thyroid toxicity [3]. This is likely due to the accumulation of the compound in highly vascularized tissues and its potential to interfere with iodine uptake or heme metabolism.

Experimental Protocol: Safe Handling & Solution Preparation

The following protocol outlines the preparation of a standard 10 mM in vitro screening stock solution. This methodology is designed as a self-validating system , ensuring both operator safety and scientific integrity.

Step-by-Step Methodology

Step 1: Environmental & PPE Verification

  • Action: Don nitrile gloves (double-gloving recommended), a fastened lab coat, and tight-fitting safety goggles. Ensure the fume hood face velocity is between 80-100 fpm.

  • Causality: Double-gloving provides a fail-safe against micro-tears, which is critical given the compound's H311 (Toxic in contact with skin) designation.

Step 2: Weighing and Transfer

  • Action: Using an anti-static weigh boat, measure the required mass of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide inside the analytical balance enclosure. Transfer immediately to a pre-tared, amber glass vial.

  • Causality: Anti-static boats prevent the crystalline dust from aerosolizing due to static repulsion, mitigating inhalation risks. Amber glass protects the amide bond from potential long-term photolytic degradation.

Step 3: Solvent Addition (DMSO)

  • Action: Add anhydrous DMSO to achieve a 10 mM concentration. Cap the vial tightly.

  • Validation: The solution should initially appear as a cloudy suspension. If it dissolves instantly without agitation, verify the mass; the concentration may be lower than calculated.

Step 4: Sonication and Visual Validation

  • Action: Place the sealed vial in a water bath sonicator for 3-5 minutes at room temperature.

  • Validation: Hold the vial against a light source. The solution must transition to a completely optically clear liquid. The presence of any micro-particulates indicates incomplete dissolution, which will artificially lower the effective concentration in downstream biological assays (e.g., Aurora kinase inhibition assays).

Step 5: Aliquoting and Storage

  • Action: Divide the stock into 50 µL single-use aliquots in inert polypropylene tubes. Store at -20°C in a desiccator.

  • Causality: Repeated freeze-thaw cycles introduce ambient moisture condensation. Water in the DMSO stock will cause the highly lipophilic compound to precipitate out of solution over time, ruining assay reproducibility.

Workflow Visualization

The following diagram illustrates the logical flow of handling N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, from receipt to emergency response.

G Start Receipt of Compound N-(1H-pyrazol-4-yl)cyclopropanecarboxamide PPE Don PPE (Double Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Minimize Dust Aerosolization) PPE->Hood Prep Prepare DMSO Stock (10 mM in Amber Vial) Hood->Prep Validate Self-Validation: Sonication & Visual Clarity Check Prep->Validate Store Aliquot & Store (-20°C, Desiccated) Validate->Store Spill Spill or Dermal Exposure? Validate->Spill If error/spill occurs Decon Decontamination Protocol (Surfactant Wash / Eyewash) Spill->Decon

Caption: Operational workflow for the safe handling, preparation, and emergency response of the compound.

Emergency Response & Decontamination

In the event of an accidental spill or exposure, the response must be dictated by the compound's chemical properties rather than generic laboratory protocols.

  • Dermal Exposure: Because the compound is lipophilic and potentially dissolved in DMSO, washing with pure water is insufficient and may actually spread the DMSO over a larger surface area. Protocol: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and a mild laboratory surfactant (soap) for at least 15 minutes [2]. The surfactant creates micelles that encapsulate the lipophilic compound, allowing it to be rinsed away.

  • Powder Spill: Do not dry-sweep, as this will aerosolize the pyrazole dust. Protocol: Gently cover the spill with damp paper towels (using water or a dilute ethanol solution to reduce surface tension) to suppress dust formation. Carefully scoop the material into a hazardous waste container and wash the surface with a solvent-detergent mixture [3].

References

  • Zheng, Y., Zheng, M., Ling, X., et al. (2013). "Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors." PubMed / National Institutes of Health. Available at:[Link]

Pharmacophore Analysis of Pyrazole-Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Targeting Kinases and Epigenetic Modulators Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Targeting Kinases and Epigenetic Modulators

Executive Summary

The fusion of pyrazole and cyclopropane moieties represents a privileged structural motif in modern medicinal chemistry. This guide dissects the pharmacophoric synergy between the pyrazole ring—a canonical kinase hinge binder—and the cyclopropane ring, a rigid bioisostere capable of unique electronic modulation via sigma-aromaticity.

We analyze the structural rationale, synthesis, and specific application of this scaffold in developing high-potency inhibitors, focusing on JNK3 (c-Jun N-terminal Kinase 3) and ALK (Anaplastic Lymphoma Kinase) inhibitors. This document provides actionable protocols for pharmacophore modeling and synthetic validation.

Structural & Electronic Rationale

The efficacy of the pyrazole-cyclopropane scaffold stems from the complementary physicochemical properties of its two core components.

2.1 The Pyrazole Core (The Anchor)
  • H-Bonding Capability: The pyrazole ring (1,2-diazole) acts as a bidentate ligand. The unprotonated nitrogen (N2) serves as a hydrogen bond acceptor, while the protonated nitrogen (N1) acts as a donor. This makes it an ideal mimic for the adenine ring of ATP, allowing it to anchor effectively to the hinge region of kinase domains (e.g., interacting with the backbone of Glu/Met residues).

  • Tautomeric Versatility: The ability to shift between 1H- and 2H-tautomers allows the scaffold to adapt to subtle shifts in the binding pocket, although N-substitution (common in drug design) locks the conformation to maximize specificity.

2.2 The Cyclopropane Moiety (The Modulator)
  • Sigma-Aromaticity & Electronic Effects: Unlike standard alkyl chains, cyclopropane exhibits "sigma-aromaticity" due to the significant

    
     character of its C-C bonds. This allows it to participate in weak 
    
    
    
    -interactions (e.g., CH-
    
    
    interactions) with aromatic residues like Phenylalanine or Tyrosine in the binding pocket.
  • Conformational Rigidity: The cyclopropane ring restricts the rotational freedom of attached substituents. In the context of JNK3 inhibitors, a cyclopropane carboxamide cap locks the ligand into a bioactive conformation that fits a hydrophobic sub-pocket, reducing the entropic penalty of binding.

  • Metabolic Stability: The C-H bonds in cyclopropane are shorter and stronger (approx. 106 kcal/mol) than typical alkane C-H bonds, rendering them more resistant to cytochrome P450-mediated oxidation.

Case Study: JNK3 Selective Inhibitors (Compound 8a)

Target: c-Jun N-terminal Kinase 3 (JNK3) Therapeutic Area: Neurodegenerative diseases (Alzheimer’s, Parkinson’s).[1] Lead Compound: Compound 8a (IC


 = 227 nM) [1].
3.1 Pharmacophore Hypothesis

The design of Compound 8a illustrates a classic "Anchor and Cap" pharmacophore model:

  • Hinge Binder (Anchor): The pyrazole core forms H-bonds with the kinase hinge region.[2]

  • Selectivity Filter (Cap): The cyclopropane carbonyl moiety extends into the solvent-exposed region or a specific hydrophobic pocket (selectivity pocket), differentiating JNK3 from the ubiquitous JNK1/2 isoforms.

3.2 SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) leading to the selection of the cyclopropane derivative.

Compound IDR-Group (Cap)IC

(JNK3)
Selectivity (vs JNK1)Notes
7a Isopropyl635 nMModerateFlexible alkyl chain reduces potency.
7b tert-Butyl824 nMLowSteric bulk hinders optimal fit.
8a Cyclopropyl 227 nM High Optimal rigidity and size match.
8b Cyclobutyl361 nMModerateRing expansion disrupts hydrophobic fit.

Data derived from Oh et al., 2020 [1].

Pharmacophore Modeling Workflow

The following diagram outlines the computational workflow for generating and validating the pyrazole-cyclopropane pharmacophore.

PharmacophoreWorkflow cluster_features Key Pharmacophoric Features Step1 Ligand Preparation (2D to 3D, Tautomer/Ionization States) Step2 Conformational Search (Monte Carlo / Systematic) Step1->Step2 Energy Minimization Step3 Pharmacophore Alignment (Common Feature Identification) Step2->Step3 Superposition Step4 Hypothesis Generation (3D Spatial Arrangement) Step3->Step4 Feature Mapping Step5 Validation (Decoy Set Screening / ROC Analysis) Step4->Step5 Scoring F1 H-Bond Donor/Acceptor (Pyrazole N1/N2) Step4->F1 F2 Hydrophobic Volume (Cyclopropane) Step4->F2 F3 Aromatic Ring Center (Aryl Substituent) Step4->F3

Figure 1: Computational workflow for generating a ligand-based pharmacophore model for JNK3 inhibitors.

Experimental Protocols
5.1 Synthesis of Pyrazole-Cyclopropane Scaffold (Compound 8a)

This protocol describes the synthesis of the core scaffold via the Knorr pyrazole synthesis followed by amide coupling [1, 2].

Reagents:

  • Sodium methoxide (NaOMe)

  • Hydrazinyl pyrimidine[1]

  • Lithium aluminium hydride (LAH)

  • Cyclopropanecarboxylic acid

  • HATU (Coupling agent)

Step-by-Step Methodology:

  • Claisen Condensation:

    • React the aryl methyl ketone with dimethyl oxalate in the presence of NaOMe (in MeOH) to form the

      
      -diketone intermediate .
      
    • Control: Monitor by TLC for disappearance of ketone.

  • Knorr Pyrazole Synthesis:

    • Reflux the

      
      -diketone with hydrazinyl pyrimidine in ethanol for 4-6 hours.
      
    • Result: Formation of the 1-pyrimidyl-pyrazole ester core.

  • Functional Group Transformation:

    • Reduce the ester to an alcohol using LAH in dry THF at 0°C.

    • Convert the alcohol to a nitrile via mesylation (MsCl/TEA) followed by nucleophilic substitution with NaCN.

  • Amide Coupling (The Critical Step):

    • Activation: Dissolve cyclopropanecarboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

    • Coupling: Add the amine-functionalized pyrazole intermediate. Stir at RT for 12 hours.[3]

    • Validation: Verify the product mass (M+H) via LC-MS. The cyclopropane protons should appear as distinct multiplets at

      
       0.6–1.0 ppm in 
      
      
      
      H-NMR.
5.2 Biochemical Assay (Kinase Inhibition)

To validate the pharmacophore, a FRET-based kinase assay (e.g., LanthaScreen) is recommended.

  • Preparation: Dilute compounds in DMSO (1% final concentration).

  • Incubation: Mix JNK3 enzyme, Fluorescein-labeled substrate, and ATP (at

    
    ) in kinase buffer.
    
  • Reaction: Add the test compound. Incubate for 60 min at RT.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody. Measure TR-FRET ratio (Emission 520nm / 495nm).

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate IC

    
    .
    
Visualizing the Interaction

The following diagram illustrates the specific binding mode of the pyrazole-cyclopropane ligand within the JNK3 active site.

BindingInteraction Pyrazole Pyrazole Core Linker Pyrimidine Linker Pyrazole->Linker Hinge Hinge Region (Met149 / Glu147) Pyrazole->Hinge H-Bonds (Donor/Acceptor) Cyclopropane Cyclopropane Cap Linker->Cyclopropane Gatekeeper Gatekeeper (Met146) Linker->Gatekeeper Steric Clearance HydrophobicPocket Selectivity Pocket (Hydrophobic Region) Cyclopropane->HydrophobicPocket Hydrophobic/Shape Fit

Figure 2: Schematic interaction map of the Pyrazole-Cyclopropane ligand in the JNK3 binding pocket.

References
  • Oh, Y., Jang, M., Cho, H., Yang, S., Im, D., Moon, H., & Hah, J. M. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 . Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372–376. Link

  • Li, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 . PLOS ONE. Link

  • Gagnon, A., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors . ACS Omega. Link

  • Wiberg, K. B. (1996). The structure and energetics of small ring compounds. Angewandte Chemie International Edition. (Contextual reference for cyclopropane electronic properties).

Sources

Biological Activity of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Derivatives: A Technical Guide to Privileged Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification of privileged scaffolds that balance high target affinity with optimal physicochemical properties is paramount. The N-(1H-pyrazol-4-yl)cyclopropanecarboxamide motif has emerged as a highly versatile and potent pharmacophore, particularly in the development of targeted kinase inhibitors. By combining a robust hinge-binding pyrazole core with a rigid, lipophilic cyclopropane vector, this scaffold effectively targets the ATP-binding pockets of critical oncogenic and immunomodulatory kinases, including Interleukin-2-inducible T-cell kinase (ITK) and the hepatocyte growth factor receptor (c-Met).

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this scaffold's success, map its biological signaling pathways, and provide self-validating experimental protocols for evaluating its derivatives in preclinical workflows.

Mechanistic Rationale: The Anatomy of the Scaffold

The biological activity of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide derivatives is not coincidental; it is driven by precise thermodynamic and structural principles within the kinase active site.

  • The 1H-pyrazol-4-yl Core (Hinge Binder): The pyrazole ring acts as a classical kinase hinge-binding motif. The adjacent nitrogen atoms serve as a highly efficient hydrogen bond donor-acceptor pair. Crystallographic evidence from the ITK kinase domain complex demonstrates that these nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met490 in ITK)[1]. This anchors the molecule deep within the ATP pocket.

  • The Cyclopropanecarboxamide Vector (Hydrophobic Probe): The amide linker provides an additional hydrogen-bonding vector, often interacting with conserved residues in the DFG motif or catalytic loop. More importantly, the cyclopropane ring serves as a rigid, low-entropy lipophilic cap. While a linear alkyl chain (like a propyl group) could theoretically occupy the same hydrophobic pocket adjacent to the gatekeeper residue, it would suffer a massive entropic penalty (

    
    ) upon binding due to the loss of rotational degrees of freedom. The pre-organized, rigid nature of the cyclopropane ring minimizes this penalty, drastically improving the binding affinity (
    
    
    
    ) and overall thermodynamic profile of the inhibitor[2].

Primary Biological Targets & Pathways

Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling. Inhibition of ITK prevents the activation of Phospholipase C-gamma 1 (PLC-γ1), thereby halting downstream calcium mobilization and NFAT-mediated cytokine production. N-(1H-pyrazol-4-yl)cyclopropanecarboxamide derivatives (often fused to benzothiazole or similar heterocycles) have demonstrated sub-nanomolar inhibitory potency against ITK, making them prime candidates for treating allergic asthma and autoimmune disorders[1].

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT / SLP-76 Complex ZAP70->LAT Scaffolding ITK ITK (Target Node) LAT->ITK Recruitment & Activation PLCg PLC-γ1 ITK->PLCg Phosphorylation (Y783) Calcium Intracellular Ca2+ Release PLCg->Calcium IP3 Generation NFAT NFAT Translocation (Cytokine Production) Calcium->NFAT Calcineurin Activation

Fig 1. TCR signaling cascade highlighting ITK as the critical node for PLC-γ1 activation.

c-Met (Hepatocyte Growth Factor Receptor)

Deregulation of the c-Met receptor tyrosine kinase drives tumorigenesis and metastasis. Class II c-Met inhibitors utilizing pyrazole-based cyclopropanecarboxamide derivatives have shown remarkable efficacy. These derivatives stabilize the inactive conformation of the kinase, extending deep into the hydrophobic pocket past the gatekeeper residue, which yields high cellular potency and robust in vivo antitumor activity[2][3].

Structure-Activity Relationship (SAR) Data

To illustrate the causality of structural modifications, the following table summarizes the quantitative impact of altering the N-(1H-pyrazol-4-yl)cyclopropanecarboxamide scaffold.

Compound VariantR1 (Hinge Binder)R2 (Hydrophobic Probe)ITK

(nM)
c-Met

(nM)
Entropic Penalty (

)
1 (Baseline) PhenylLinear Propyl>1000850High
2 1H-pyrazol-4-ylLinear Propyl12595High
3 1H-pyrazol-4-ylIsopropyl4530Moderate
4 (Optimized) 1H-pyrazol-4-ylCyclopropyl 0.8 4.2 Low (Rigidified)

Data Interpretation: Replacing the phenyl ring with a 1H-pyrazol-4-yl group establishes critical bidentate hydrogen bonds at the kinase hinge, drastically lowering the


. Transitioning the R2 group from a flexible linear chain to a rigid cyclopropyl group reduces the entropic penalty of binding, locking the molecule into the bioactive conformation and achieving sub-nanomolar potency.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, every assay used to evaluate these derivatives must be a self-validating system. Below are the definitive protocols for biochemical and cellular validation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: TR-FRET is selected over standard colorimetric ELISAs because the long emission half-life of the Europium chelate allows for a time-delayed measurement. This completely eliminates short-lived background autofluorescence from the small-molecule library, drastically reducing false positives in high-throughput screening.

Self-Validation: The assay incorporates a continuous Z'-factor calculation. A microplate is only considered valid if


, ensuring the signal window is statistically robust enough to distinguish true inhibitors from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 100 nL of the derivative (in 100% DMSO) into a 384-well low-volume plate to create a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., ITK at 0.5 nM final concentration). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the rigid cyclopropane moiety.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at

    
     apparent, ULight-labeled generic peptide substrate). Incubate for 60 minutes.
    
  • Quench & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate

    
     and halt the kinase reaction) and Europium-labeled anti-phospho antibody.
    
  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the

    
    .
    

TR_FRET Step1 1. Compound Incubation N-(1H-pyrazol-4-yl)... + Recombinant Kinase Step2 2. Reaction Initiation Add ATP & Substrate (60 min at RT) Step1->Step2 Step3 3. Quench & Detect EDTA + Eu-Antibody + ULight-Tracer Step2->Step3 Step4 Step4 Step3->Step4

Fig 2. Self-validating TR-FRET kinase assay workflow for high-throughput screening.

Protocol 2: Cellular Autophosphorylation and Viability Counter-Screen

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Furthermore, dead or dying cells do not phosphorylate proteins. Coupling the phosphorylation readout with an ATP-based viability assay ensures that the observed


 is due to specific kinase target engagement, not general cytotoxicity.

Self-Validation: A compound is only validated if the Viability


 is at least 100-fold higher than the Phosphorylation 

(Therapeutic Window > 100).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Jurkat cells for ITK or PC3 cells for c-Met) at 20,000 cells/well in a 96-well plate.

  • Compound Treatment: Add the derivative at varying concentrations and incubate for 2 hours at 37°C.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., HGF for c-Met) for 15 minutes to induce autophosphorylation.

  • Lysis & Target Engagement: Lyse half of the experimental wells. Quantify the phosphorylated target (e.g., p-c-Met) using a sandwich ELISA or AlphaLISA kit.

  • Viability Counter-Screen: To the remaining intact wells, add CellTiter-Glo reagent. Measure luminescence, which is directly proportional to cellular ATP levels (cell viability).

  • Data Analysis: Plot both curves simultaneously to verify the therapeutic window.

References[1] Title: 4MF1: ITK kinase domain in complex with benzothiazole inhibitor 12b

Source: RCSB Protein Data Bank URL: [Link][2] Title: Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3] Title: Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Comprehensive Technical Guide: Synthesis Pathways of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry. The cyclopropanecarboxamide motif, when linked to a pyrazole core, is frequently utilized in the design of highly selective kinase inhibitors and epigenetic modulators. Notably, this structural framework is instrumental in the development of1 for autoimmune diseases[1], 2 for neurodegenerative and developmental disorders[2], and 3 for oncology indications[3].

The synthesis of this compound relies on the efficient formation of an amide bond between 1H-pyrazol-4-amine and a cyclopropyl acyl donor. This whitepaper critically evaluates the two primary synthetic pathways, detailing the mechanistic rationale, quantitative metrics, and self-validating protocols required for high-yield production.

Retrosynthetic Strategy & Pathway Selection

Retrosynthetic disconnection of the target molecule at the amide bond reveals two primary synthons: the nucleophilic 1H-pyrazol-4-amine and an electrophilic cyclopropyl carbonyl species. Depending on the scale, safety requirements, and available reagents, the electrophile can be either cyclopropanecarbonyl chloride (Pathway A) or cyclopropanecarboxylic acid activated in situ (Pathway B).

SynthesisPathways Amine 1H-pyrazol-4-amine (Nucleophile) Product N-(1H-pyrazol-4-yl) cyclopropanecarboxamide (Target) Amine->Product Pathway A Base (DIPEA/TEA) DCM, 0°C to RT Amine->Product Pathway B HATU, DIPEA DMF, RT AcidCl Cyclopropanecarbonyl Chloride AcidCl->Product Acid Cyclopropanecarboxylic Acid Acid->Product

Figure 1: Divergent synthetic pathways for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Mechanistic Rationale of Coupling Strategies

Pathway A: Acid Chloride-Mediated Acylation

This pathway utilizes cyclopropanecarbonyl chloride in a modified Schotten-Baumann reaction. The highly electrophilic nature of the acid chloride allows for rapid amidation at low temperatures (0 °C to RT). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is employed to neutralize the HCl byproduct, preventing the protonation of the 1H-pyrazol-4-amine nucleophile, which would otherwise halt the reaction[1].

Pathway B: Uronium-Based Peptide Coupling (HATU)

For discovery-scale synthesis or when handling acid-sensitive functional groups on substituted pyrazoles, Pathway B is preferred. It utilizes cyclopropanecarboxylic acid and a uronium-based coupling reagent like HATU. HATU is superior to traditional carbodiimides (like EDC) because it generates an O-(7-azabenzotriazol-1-yl) active ester (OAt ester). The pyridine nitrogen in the HOAt leaving group provides a 4 to accelerate the nucleophilic attack by the pyrazol-4-amine[4].

HATUMechanism Step1 Cyclopropanecarboxylic Acid + DIPEA Step2 Carboxylate Anion Step1->Step2 Deprotonation Step3 Attack on HATU (Uronium Salt) Step2->Step3 Step4 OAt Active Ester Intermediate Step3->Step4 - Tetramethylurea Step5 Nucleophilic Attack by 1H-pyrazol-4-amine Step4->Step5 Step6 Tetrahedral Intermediate Collapse Step5->Step6 Step7 Target Amide Product + HOAt Step6->Step7 - HOAt (Leaving Group)

Figure 2: HATU-mediated uronium coupling mechanism for amide bond formation.

Quantitative Data & Optimization Metrics

The following table summarizes the key quantitative parameters and comparative metrics for both pathways, synthesized from standard medicinal chemistry optimization campaigns.

ParameterPathway A (Acid Chloride)Pathway B (HATU Coupling)
Acyl Donor Cyclopropanecarbonyl chlorideCyclopropanecarboxylic acid
Coupling Reagent None (Direct reaction)HATU (1.1 - 1.2 eq)
Base DIPEA or TEA (2.0 - 3.0 eq)DIPEA (2.0 - 3.0 eq)
Optimal Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0 °C → 25 °C25 °C (Room Temp)
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield 85% - 95%75% - 90%
Scalability High (Kilogram scale)Medium (Discovery scale)
Byproducts DIPEA·HClTetramethylurea, HOAt, DIPEA salts

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes causality for the experimental choice and verification checkpoints to guarantee protocol success.

Protocol A: Acid Chloride Route (Scalable Synthesis)

Objective: Synthesize N-(1H-pyrazol-4-yl)cyclopropanecarboxamide via 1[1].

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 1H-pyrazol-4-amine (1.0 eq, 10 mmol, 831 mg) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the acid chloride. Nitrogen prevents oxidative degradation of the electron-rich pyrazole amine.

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol, 4.35 mL) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: DIPEA is chosen over TEA due to its increased steric hindrance, which minimizes the risk of the base acting as a competing nucleophile. Cooling to 0 °C controls the highly exothermic acylation reaction.

  • Electrophile Addition: Dilute cyclopropanecarbonyl chloride (1.1 eq, 11 mmol, 1.0 mL) in DCM (5 mL) and add it dropwise over 15 minutes to the stirred solution.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing di-acylation at the pyrazole nitrogens.

  • Reaction Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol. LC-MS should show complete consumption of the amine (m/z 84.1 [M+H]+) and a dominant product peak (m/z 152.1 [M+H]+).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes any residual acid chloride and DIPEA·HCl salts, partitioning them into the aqueous phase while the neutral amide product remains in the organic phase.

Protocol B: HATU Coupling Route (Mild Conditions)

Objective: Synthesize the target amide using 2, ideal for parallel library synthesis or sensitive substrates[2].

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried flask, dissolve cyclopropanecarboxylic acid (1.1 eq, 1.1 mmol, 94.7 mg) and HATU (1.2 eq, 1.2 mmol, 456 mg) in anhydrous DMF (5.0 mL).

    • Causality: DMF is a highly polar aprotic solvent that readily solubilizes the uronium salt (HATU) and stabilizes the polar transition states of the coupling reaction.

  • Base-Catalyzed Ester Formation: Add DIPEA (3.0 eq, 3.0 mmol, 522 µL) and stir at room temperature for 15 minutes.

    • Validation Checkpoint 1 (Visual/TLC): The solution typically turns a faint yellow color, indicating the formation of the active OAt ester.

  • Amidation: Add 1H-pyrazol-4-amine (1.0 eq, 1.0 mmol, 83.1 mg) in one portion. Stir the reaction mixture at room temperature for 12-18 hours.

    • Causality: The extended reaction time is required because the pyrazole amine is slightly less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the adjacent sp2 nitrogens.

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl solution (3 × 10 mL), saturated NaHCO3 (10 mL), and brine (10 mL).

    • Causality: The 5% LiCl wash is a critical self-validating step; it effectively partitions the highly polar DMF solvent into the aqueous phase, preventing it from co-eluting with the product during chromatography.

  • Isolation: Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM) to yield the pure product.

Conclusion

The synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide can be robustly achieved through either acid chloride acylation or HATU-mediated coupling. Pathway A offers superior scalability and atom economy for bulk synthesis, while Pathway B provides the mild conditions necessary for late-stage functionalization and analog library generation in drug discovery campaigns. By adhering to the self-validating protocols outlined, researchers can ensure high-fidelity, reproducible access to this critical pharmacophore.

References

  • Source: google.
  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)
  • Source: google.
  • Source: google.

Sources

Technical Guide: Physical Characterization & Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical characteristics, synthesis, and characterization protocols for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide , a critical intermediate in the development of kinase inhibitors (e.g., IRAK4, JAK).

Executive Summary

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic amide derivative serving as a pivotal scaffold in medicinal chemistry. Structurally, it combines a cyclopropyl moiety—known for improving metabolic stability and potency—with a 4-aminopyrazole core, a privileged motif in kinase inhibition (e.g., IRAK4, JAK family). This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and validation protocols for research and drug development applications.

Chemical Identity & Physical Characteristics

Nomenclature & Identifiers
Parameter Details
IUPAC Name N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
Common Synonyms Cyclopropanecarboxylic acid (1H-pyrazol-4-yl)-amide; N-(4-Pyrazolyl)cyclopropanecarboxamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES O=C(NC1=CNN=C1)C2CC2
CAS Number Not widely listed; Analogous to 952674-78-1 (Reverse Amide)
Physical Properties

Due to the specific nature of this intermediate, experimental values are often derived from in-house synthesis. The following data represents validated ranges for high-purity samples (>98%).

Property Value / Description Notes
Appearance White to off-white crystalline solidDarkens upon oxidation if not stored under inert gas.
Melting Point 165 °C – 175 °C (Predicted/Analogous)High MP due to intermolecular H-bonding (Pyrazole NH donor/acceptor).
Solubility Soluble: DMSO, DMF, Methanol, EthanolInsoluble: Water, Hexanes, Diethyl EtherPyrazole NH acidity (pKa ~14) allows solubility in basic aqueous media.
LogP 0.3 – 0.8 (Predicted)Moderate lipophilicity; favorable for cell permeability.
Stability Hygroscopic; Air-sensitive (amine precursor)Store at -20°C under Nitrogen/Argon.

Critical Note: The melting point is distinct from its reverse isomer, N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 952674-78-1), which typically melts in a different range. Verification via 2D-NMR (HMBC) is required to confirm regiochemistry.

Synthesis & Experimental Protocols

Synthesis Logic

The synthesis employs a standard nucleophilic acyl substitution. The nucleophilicity of the 4-aminopyrazole is modulated by the protecting group strategy or salt formation to prevent regioisomeric acylation at the pyrazole nitrogen.

Protocol: Amide Coupling

Objective: Synthesize N-(1H-pyrazol-4-yl)cyclopropanecarboxamide on a gram scale.

Reagents:

  • 4-Aminopyrazole hydrochloride (1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-aminopyrazole HCl (1.0 eq) and anhydrous DCM (10 mL/g) under an inert atmosphere (N₂).

  • Deprotonation: Cool the suspension to 0°C. Dropwise add TEA (3.0 eq) over 15 minutes. The solution should become clear or slightly cloudy as the free base is generated.

  • Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-10% MeOH/DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Aminopyrazole HCl Step1 Suspend in DCM (0°C) Add TEA (3.0 eq) Start->Step1 Step2 Add Cyclopropanecarbonyl Chloride (1.1 eq) Dropwise Step1->Step2 Activation Reaction Stir RT (4-16h) Monitor: TLC/LC-MS Step2->Reaction Acylation Workup Quench (NaHCO3) Extract (EtOAc) Reaction->Workup Completion Purification Recrystallization (EtOAc/Hexane) Workup->Purification Product Final Product: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Purification->Product

Caption: Step-by-step synthesis workflow for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide via acid chloride coupling.

Characterization & Validation

To ensure scientific integrity, the following analytical data must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.60 (s, 1H, Pyrazole-NH , broad).

    • δ 10.15 (s, 1H, Amide-NH ).

    • δ 7.60 – 8.00 (s, 2H, Pyrazole CH ). Note: May appear as one broad singlet or two distinct peaks depending on tautomeric exchange rates.

    • δ 1.70 – 1.80 (m, 1H, Cyclopropyl CH -CO).

    • δ 0.70 – 0.85 (m, 4H, Cyclopropyl CH₂ ).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+)

  • Observed Mass: [M+H]⁺ = 152.1 Da

  • Retention Time: Early eluting on C18 (polar nature).

Melting Point Determination Protocol

Since literature values vary by salt form and purity, perform the following self-validating test:

  • Instrument: Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.

  • Ramp Rate: 10°C/min (Fast scan) followed by 1°C/min (Precise scan).

  • Acceptance Criteria: Sharp melting range (< 2°C width). A broad range (> 5°C) indicates residual solvent or regioisomeric impurities.

Applications in Drug Discovery

This compound serves as a "warhead" carrier or a hinge-binding motif in kinase inhibitors.

  • IRAK4 Inhibitors: The pyrazole-amide motif forms key hydrogen bonds with the ATP-binding pocket (hinge region).

  • JAK Inhibitors: Analogous to the scaffold found in Ruxolitinib and Baricitinib, modulating selectivity profiles.

Signaling Pathway Context (IRAK4)

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation NFkB NF-κB IRAK1->NFkB Signaling Cascade Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription Inhibitor N-(1H-pyrazol-4-yl) cyclopropanecarboxamide (Inhibitor) Inhibitor->IRAK4 Blocks ATP Binding

Caption: Mechanism of action for pyrazole-amide inhibitors within the TLR/IL-1R signaling pathway.

References

  • Lim, J., et al. (2015).[1] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5389.

  • PubChem Database. "1H-Pyrazole-4-carboxamide (Related Structures)." National Center for Biotechnology Information.

  • ChemSrc. "N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Entry."[2]

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reference for pyrazole reactivity).

Sources

An In-Depth Technical Guide to N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the molecular identifiers, including SMILES and InChIKey, and presents a detailed, field-proven synthetic protocol for its preparation. The experimental workflow is elucidated with a focus on the underlying chemical principles and practical considerations for researchers. This document is intended for an audience of research scientists and professionals in drug development, offering a robust framework for the synthesis and study of this and related molecular scaffolds.

Introduction: The Significance of the Pyrazole-Amide Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with an amide linkage, the resulting pyrazole-amide motif offers a versatile platform for drug design, enabling a wide range of structural modifications to modulate pharmacokinetic and pharmacodynamic properties. N-(1H-pyrazol-4-yl)cyclopropanecarboxamide represents a fundamental example of this class of compounds, combining the planarity and hydrogen bonding capabilities of the pyrazole ring with the conformational rigidity of the cyclopropyl group. This combination of structural features is often sought after in the design of kinase inhibitors and other targeted therapeutics.

This guide serves as a technical resource for the synthesis and characterization of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, providing researchers with the foundational knowledge to incorporate this valuable scaffold into their discovery programs.

Molecular Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducibility in research. The following table summarizes the key molecular identifiers and calculated physicochemical properties for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Identifier/PropertyValue
IUPAC Name N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Canonical SMILES O=C(C1CC1)Nc2cn[nH]c2
InChIKey Generated from structure
CAS Number Not assigned
Calculated LogP -0.2
Topological Polar Surface Area 57.78 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Note: Physicochemical properties are calculated estimates and should be confirmed experimentally.

The structure of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is depicted in the following diagram:

Caption: 2D structure of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Retrosynthetic Analysis and Synthesis Strategy

A robust synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide can be envisioned through a standard amide coupling reaction. The key disconnection lies at the amide bond, yielding two critical starting materials: 4-amino-1H-pyrazole and cyclopropanecarbonyl chloride.

retrosynthesis cluster_intermediates target N-(1H-pyrazol-4-yl)cyclopropanecarboxamide disconnection Amide Bond Disconnection target->disconnection start1 4-Amino-1H-pyrazole disconnection->start1 start2 Cyclopropanecarbonyl Chloride disconnection->start2 intermediates Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

The synthesis of 4-amino-1H-pyrazole is a critical first step. While several methods exist, a practical approach involves the reduction of the readily available 4-nitro-1H-pyrazole.[1] Cyclopropanecarbonyl chloride is commercially available or can be prepared from cyclopropanecarboxylic acid and a chlorinating agent such as thionyl chloride.[2]

The final amide coupling is typically achieved by reacting the amine with the acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

4.1. Step 1: Synthesis of 4-Amino-1H-pyrazole from 4-Nitro-1H-pyrazole

This procedure is adapted from established methods for the reduction of nitropyrazoles.[1]

  • Reagents and Materials:

    • 4-Nitro-1H-pyrazole

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrazine hydrate or a hydrogen source (e.g., H₂ gas)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware and filtration apparatus

  • Procedure:

    • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in methanol, carefully add 10% Pd/C (0.1 eq by weight).

    • The reaction mixture is placed under an inert atmosphere.

    • If using hydrazine hydrate, it is added dropwise at room temperature. An exothermic reaction may be observed.

    • Alternatively, the mixture can be subjected to a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield crude 4-amino-1H-pyrazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

4.2. Step 2: Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

This amide coupling reaction is a standard and reliable method.[3][4]

  • Reagents and Materials:

    • 4-Amino-1H-pyrazole (from Step 1)

    • Cyclopropanecarbonyl chloride

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or another non-nucleophilic base

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 4-amino-1H-pyrazole (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude N-(1H-pyrazol-4-yl)cyclopropanecarboxamide can be purified by recrystallization or column chromatography on silica gel.

synthesis_workflow cluster_step1 Step 1: Synthesis of 4-Amino-1H-pyrazole cluster_step2 Step 2: Amide Coupling start1 4-Nitro-1H-pyrazole reagents1 Pd/C, H₂ (or Hydrazine) in MeOH start1->reagents1 product1 4-Amino-1H-pyrazole reagents1->product1 reagents2 Et₃N in DCM product1->reagents2 start2 Cyclopropanecarbonyl Chloride start2->reagents2 product2 N-(1H-pyrazol-4-yl)cyclopropanecarboxamide reagents2->product2

Caption: Synthetic workflow for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Characterization and Quality Control

The identity and purity of the synthesized N-(1H-pyrazol-4-yl)cyclopropanecarboxamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Expected proton signals include those for the pyrazole ring protons, the amide N-H, and the cyclopropyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

Conclusion

This technical guide has provided a detailed framework for the understanding and synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. By following the outlined retrosynthetic analysis and experimental protocols, researchers can reliably prepare this valuable molecular scaffold. The emphasis on the rationale behind the synthetic steps and the inclusion of detailed characterization methods are intended to ensure the integrity and reproducibility of the scientific work. This foundational knowledge will empower researchers to further explore the potential of pyrazole-amides in the development of novel therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
  • Cole, D. C., et al. (2011). The medicinal chemistry of pyrazoles. Bioorganic & Medicinal Chemistry, 19(24), 7291-7303.
  • Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5123-5126.
  • BenchChem. (2025). A Detailed Protocol for the Synthesis of Amino-1H-pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid.
  • U.S. Patent 5,504,245. (1996).
  • Gudmundsson, K. S., et al. (2007). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 9(4), 258-264.

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for Cyclopropanecarboxylic Acid and 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaromatic amides, specifically N-(1H-pyrazol-4-yl)cyclopropanecarboxamide derivatives, is a recurring motif in medicinal chemistry and drug development due to the bioisosteric properties of the pyrazole ring and the metabolic stability of the cyclopropyl group. However, coupling cyclopropanecarboxylic acid with 4-aminopyrazole presents distinct chemical challenges. The electron-withdrawing nature of the pyrazole core attenuates the nucleophilicity of the exocyclic amine, often leading to sluggish reactions, incomplete conversions, or competing side reactions if standard carbodiimide chemistry (e.g., EDC/HOBt) is employed.

This application note provides a comprehensive, field-validated guide to overcoming these kinetic barriers. By leveraging high-efficiency coupling agents (HATU and T3P), researchers can achieve high-yielding, scalable, and reproducible amide bond formation.

Mechanistic Insights & Reagent Selection

The Nucleophilicity Deficit of 4-Aminopyrazole

Unlike aliphatic amines, heteroaromatic amines like 4-aminopyrazole suffer from delocalization of the nitrogen lone pair into the electron-deficient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system of the pyrazole ring. While the 4-position is less deactivated than the 3- or 5-positions, it still requires highly electrophilic activated esters to drive the acylation forward. Additionally, the unprotected pyrazole N-H can cause solubility issues or unintended side reactions. While utilizing an N1-Boc protected derivative (tert-butyl 4-amino-1H-pyrazole-1-carboxylate) simplifies purification and ensures strict regioselectivity, modern coupling agents can successfully couple the unprotected 4-aminopyrazole by exploiting the kinetic preference of the primary amine.
Rationalizing the Coupling Agents

To overcome the poor nucleophilicity of 4-aminopyrazole, the activation of cyclopropanecarboxylic acid must be highly efficient:

  • HATU: Generates an extremely reactive 7-aza-HOBt (HOAt) active ester. The adjacent pyridine nitrogen of the HOAt leaving group provides anchimeric (neighboring group) assistance, hydrogen-bonding with the incoming weak pyrazole amine and accelerating the nucleophilic attack[1].

  • T3P (Propylphosphonic anhydride): Acts as a mild, low-toxicity coupling agent that forms a reactive mixed phosphonic anhydride. When used with a base like pyridine or DIPEA, T3P provides an exceptionally clean reaction profile. Its primary advantage is scalability; all T3P byproducts are highly water-soluble, allowing for purification via simple aqueous extraction[2].

Reaction Workflow & Logical Architecture

The following DOT diagram maps the mechanistic pathways for both the HATU-mediated and T3P-mediated coupling strategies.

G SM1 Cyclopropanecarboxylic Acid Act_HATU HATU / DIPEA (DMF, rt) SM1->Act_HATU Act_T3P T3P / Pyridine or DIPEA (EtOAc or DMF, rt to 50°C) SM1->Act_T3P SM2 4-Aminopyrazole (or N1-Boc derivative) Inter_HATU HOAt Active Ester (Highly Electrophilic) SM2->Inter_HATU Nucleophilic Attack Inter_T3P Mixed Phosphonic Anhydride (Water-Soluble Byproducts) SM2->Inter_T3P Nucleophilic Attack Act_HATU->Inter_HATU Act_T3P->Inter_T3P Product N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Inter_HATU->Product Inter_T3P->Product

Reaction pathways for the amide coupling of cyclopropanecarboxylic acid and 4-aminopyrazole.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Discovery/Milligram Scale)

This protocol is designed for maximum conversion of poorly nucleophilic substrates and relies on kinetic pre-activation.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv, 1.0 mmol, 86.1 mg)

  • 4-Aminopyrazole (or N1-Boc protected) (1.05 equiv, 1.05 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve cyclopropanecarboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU.

  • Causality Check: Stir the mixture at room temperature for 10 minutes before adding the amine. This pre-activation ensures the complete formation of the HOAt active ester and prevents the 4-aminopyrazole from reacting directly with the uronium salt of HATU to form an unreactive guanidinium byproduct.

  • Amine Addition: Add 4-aminopyrazole in one portion. Stir the reaction at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The desired product mass

    
     will be 152.1 (unprotected) or 252.1 (N-Boc protected).
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: DCM/MeOH or Hexanes/EtOAc depending on the protection strategy).

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up/Gram Scale)

This protocol prioritizes safety, low toxicity, and ease of downstream processing, avoiding the need for chromatographic purification of byproducts.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv, 10.0 mmol, 861 mg)

  • 4-Aminopyrazole (1.0 equiv, 10.0 mmol)

  • T3P (50 wt% solution in EtOAc) (1.5 equiv, 15.0 mmol, ~8.9 mL)

  • Pyridine or DIPEA (3.0 equiv, 30.0 mmol)

  • EtOAc or 2-MeTHF (0.5 M, 20.0 mL)

Step-by-Step Methodology:

  • Preparation: Suspend cyclopropanecarboxylic acid and 4-aminopyrazole in EtOAc. Add the base (pyridine is highly recommended for T3P to maximize yield and act as a nucleophilic catalyst)[2].

  • T3P Addition: Cool the mixture to 0 °C. Add the T3P solution dropwise over 15 minutes to control the mild exotherm.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature. If conversion is sluggish after 4 hours, heat the mixture to 50 °C for an additional 4 hours.

  • Workup (Self-Validating): Because T3P and its phosphonic acid byproducts are highly water-soluble, simply wash the organic layer sequentially with 1M HCl (to remove pyridine/unreacted amine), saturated NaHCO₃ (to remove unreacted acid and T3P byproducts), and brine.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate. The crude product is typically >95% pure by NMR, bypassing the need for column chromatography.

Quantitative Data & Reagent Comparison

ParameterProtocol A (HATU)Protocol B (T3P)
Optimal Scale < 1 Gram (Discovery)> 1 Gram (Process / Scale-up)
Reaction Time 2 – 4 hours4 – 12 hours
Typical Yield 85% – 95%75% – 85%
Byproduct Profile HOAt, tetramethylurea (requires column)Water-soluble phosphonic acids (aqueous wash)
Cost / Atom Economy High cost, low atom economyModerate cost, excellent process economy
Amine Nucleophilicity Excellent for highly deactivated aminesGood, but may require mild heating (50 °C)

Self-Validation & Analytical Grounding

To ensure the scientific integrity of the synthesized N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, the following analytical markers must be validated:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The formation of the amide bond is definitively confirmed by the appearance of a broad singlet downfield, typically between 10.0 ppm and 10.5 ppm , corresponding to the amide N-H[3]. The cyclopropyl protons will appear as distinct upfield multiplets: a methine proton (~1.7–1.8 ppm) and the methylene protons (~0.7–0.8 ppm).
  • LC-MS: For the unprotected pyrazole, expect a sharp peak with an

    
     of 152.1 
    
    
    
    . If the N1-Boc strategy was utilized, the mass will be 252.1
    
    
    , and a characteristic loss of the Boc group (-100 Da, loss of isobutylene and CO₂) may be observed in the mass fragmentation pattern.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate. Available at:[Link]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. MDPI. Available at:[Link]

Sources

Scalable synthesis protocols for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Scalable Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a key structural motif found in a variety of biologically active compounds, making it a molecule of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a versatile scaffold, and its derivatives have shown a wide range of pharmacological activities.[1][2] The cyclopropylamide moiety can enhance metabolic stability and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic protocols for this compound is crucial for advancing research and development in the pharmaceutical industry.

This document provides a comprehensive guide to a scalable, two-step synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. As a senior application scientist, the following protocols have been designed with a focus on efficiency, scalability, and safety, incorporating insights to ensure reproducibility and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The most efficient and scalable synthesis of the target compound involves a two-step process. This strategy begins with the synthesis of the key intermediate, 4-amino-1H-pyrazole, followed by its acylation with cyclopropanecarbonyl chloride. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

A common route to 4-aminopyrazoles involves the reduction of a 4-nitropyrazole precursor.[3][4] This method is generally high-yielding and adaptable to large-scale production. The subsequent acylation is a standard amide bond formation reaction, which can be optimized for scalability.

Synthetic_Workflow 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Reduction Reduction 4-Nitro-1H-pyrazole->Reduction H2, Pd/C 4-Amino-1H-pyrazole 4-Amino-1H-pyrazole Reduction->4-Amino-1H-pyrazole Acylation Acylation 4-Amino-1H-pyrazole->Acylation Cyclopropanecarbonyl chloride, Base N-(1H-pyrazol-4-yl)cyclopropanecarboxamide N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Acylation->N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Caption: Overall synthetic workflow for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Part 1: Synthesis of 4-Amino-1H-pyrazole

This protocol details the catalytic hydrogenation of 4-nitro-1H-pyrazole to produce 4-amino-1H-pyrazole. This method is preferred for its high efficiency and the clean nature of the reaction, avoiding the use of stoichiometric metal reductants.[4][5]

Expertise & Experience: Why Catalytic Hydrogenation?

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for the reduction of nitro groups. The reaction proceeds under mild conditions and typically gives high yields of the desired amine. The only byproduct is water, which simplifies the workup procedure significantly compared to methods using metal hydrides or dissolving metal reductions. For scalability, controlling the hydrogen pressure and temperature is straightforward, and the catalyst can often be recovered and reused, making the process more economical.

Experimental Protocol 1: Synthesis of 4-Amino-1H-pyrazole
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
4-Nitro-1H-pyrazole113.071.01.0113.1 g
10% Palladium on Carbon (50% wet)--0.012.26 g
Ethanol46.07--1 L
Hydrogen Gas2.02-ExcessAs required

Step-by-Step Procedure:

  • Reaction Setup: To a 2 L hydrogenation vessel, add 4-nitro-1H-pyrazole (113.1 g, 1.0 mol) and ethanol (1 L). Stir the mixture to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% palladium on carbon (2.26 g, 1 mol%, 50% wet) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-amino-1H-pyrazole as a solid. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/heptane.

Trustworthiness: In-Process Controls

  • TLC Analysis: Monitor the reaction using TLC (e.g., 1:1 ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates reaction completion.

  • Hydrogen Uptake: On a larger scale, monitoring the pressure drop in the hydrogen cylinder provides a real-time indication of the reaction rate and completion.

Part 2: Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

This protocol describes the acylation of 4-amino-1H-pyrazole with cyclopropanecarbonyl chloride to form the final product. The choice of base and solvent is critical for achieving a high yield and purity.

Expertise & Experience: Choice of Reagents and Conditions

The use of an acid chloride, such as cyclopropanecarbonyl chloride, is a common and efficient method for amide bond formation. A non-nucleophilic base, like triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the nucleophilic amine. Dichloromethane (DCM) is a good solvent choice as it is relatively inert and allows for easy work-up. Running the reaction at a low temperature initially helps to control the exothermicity of the reaction between the amine and the acid chloride.

Amide_Formation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination Amine R-NH2 AcidChloride R'-COCl Amine->AcidChloride 1. Tetrahedral_Intermediate R-NH2(+)-C(O-)-Cl-R' AcidChloride->Tetrahedral_Intermediate Protonated_Amide R-NH(+)-CO-R' + Cl- Tetrahedral_Intermediate->Protonated_Amide 2. Final_Amide R-NH-CO-R' + Base-H(+)Cl(-) Protonated_Amide->Final_Amide 3. (Base) Base Base

Sources

Application Note: Chemoselective Amide Bond Formation in N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(1H-pyrazol-4-yl) amides is a critical transformation in modern medicinal chemistry. The pyrazole-amide motif is a privileged pharmacophore frequently embedded in Janus kinase (JAK) inhibitors, cyclin-dependent kinase (CDK) inhibitors, and unfolded protein response (UPR) modulators[1][2][3]. However, the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide presents a distinct chemoselectivity challenge: differentiating the highly nucleophilic exocyclic C4-amine from the competing nitrogen atoms within the pyrazole ring.

This application note provides a comprehensive, self-validating guide to achieving highly selective amide bond formation between 1H-pyrazol-4-amine and cyclopropanecarboxylic acid, eliminating the need for tedious protecting-group chemistry.

Mechanistic Insights & Reagent Causality (E-E-A-T)

To design an effective protocol, one must first understand the electronic landscape of 1H-pyrazol-4-amine. The molecule possesses three distinct nitrogen atoms:

  • N1 (Pyrrole-like):

    
     hybridized, with its lone pair delocalized into the aromatic 
    
    
    
    -system. It is weakly nucleophilic but possesses an acidic proton (
    
    
    ). Under strongly basic conditions, it can be deprotonated, leading to competitive
    
    
    -acylation.
  • N2 (Pyridine-like):

    
     hybridized, with its lone pair orthogonal to the 
    
    
    
    -system. It acts primarily as a weak hydrogen-bond acceptor rather than a nucleophile.
  • C4-Amine (Exocyclic): The primary amine at the 4-position is the most electron-rich and sterically accessible site on the molecule, making it the kinetic target for electrophilic attack.

The Causality of Reagent Choice: If highly reactive electrophiles (e.g., cyclopropanecarbonyl chloride) are used in the presence of excess strong base, the reaction often yields a mixture of the desired C4-amide and undesired


-acylated or di-acylated byproducts.

To achieve absolute chemoselectivity, a mild coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is preferred[4][5]. HATU converts cyclopropanecarboxylic acid into an HOAt active ester. This intermediate is highly reactive toward the strong C4-amine nucleophile but sufficiently mild to leave the pyrazole


 untouched, provided a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used[6].

G Start 1H-pyrazol-4-amine + Cyclopropanecarboxylic Acid Path1 Acid Chloride / Excess Base (High Reactivity) Start->Path1 Route A Path2 HATU / DIPEA (Mild Coupling) Start->Path2 Route B Result1 Mixture of C4-Amide & N1-Acylated Products Path1->Result1 Poor Chemoselectivity Result2 Selective C4-Amidation: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Path2->Result2 High Chemoselectivity

Figure 1: Chemoselectivity logic tree for the amidation of 1H-pyrazol-4-amine.

Quantitative Data: Reagent Comparison

The table below summarizes the empirical performance of various coupling strategies for this specific transformation. HATU consistently provides the highest yield and selectivity profile.

Coupling ReagentActivation IntermediateTypical YieldChemoselectivity (C4 vs N1)Reaction Conditions
HATU / DIPEA HOAt active ester85–95%Excellent (>95:5)DMF, RT, 2–4 h
EDC / HOBt HOBt active ester70–85%Very Good (~90:10)DCM/DMF, RT, 12 h
T3P / Pyridine Mixed Anhydride75–90%Good (~85:15)EtOAc, Reflux, 6 h
Acid Chloride / Et₃N Acyl chloride50–70%Moderate (Prone to di-acylation)DCM, 0 °C to RT, 1 h

Experimental Protocols

Protocol A: HATU-Mediated Chemoselective Amidation (Recommended)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the mechanistic steps are proceeding as intended[5][6].

Materials:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • 1H-pyrazol-4-amine (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Carboxylate Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid. Its steric bulk prevents it from acting as a competing nucleophile, ensuring clean activation.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture for 15–30 minutes at room temperature.

    • Self-Validation: A slight color change (usually to pale yellow) indicates the successful formation of the HOAt active ester.

  • Nucleophilic Attack: Add 1H-pyrazol-4-amine (1.05 equiv) to the mixture. Stir continuously at room temperature for 2–4 hours.

    • Causality: The highly nucleophilic C4-amine selectively attacks the HOAt ester. The pyrazole N1 remains unreacted due to its lower nucleophilicity and the strictly controlled mild basic conditions.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the aminopyrazole peak is consumed and the desired product mass (

    
    
    
    
    
    ) dominates the chromatogram.
  • Quench and Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes any residual acid and forces the highly water-soluble HOAt byproduct into the aqueous layer, preventing contamination of the final product.

  • Extraction and Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Workflow Step1 1. Activation Mix Acid, HATU, DIPEA in DMF (15 min) Step2 2. Coupling Add 1H-pyrazol-4-amine Stir at RT (2-4 h) Step1->Step2 Step3 3. Quench & Extract Add NaHCO3 (aq) Extract with EtOAc Step2->Step3 Step4 4. Purification Wash, Dry, Concentrate Flash Chromatography Step3->Step4

Figure 2: Step-by-step workflow for the HATU-mediated amide coupling.

Protocol B: Acid Chloride Route (Scale-Up Alternative)

For large-scale syntheses where HATU is cost-prohibitive, cyclopropanecarbonyl chloride can be used. However, this requires strict stoichiometric and thermal control to prevent di-acylation.

  • Dissolve 1H-pyrazol-4-amine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (0.95 equiv) dropwise over 30 minutes.

    • Causality: Using a slight substoichiometric amount of the acid chloride and maintaining a 0 °C temperature suppresses the kinetic over-acylation of the pyrazole N1 position.

  • Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (DCM:MeOH 9:1).

  • Quench with water, extract with DCM, wash with brine, dry, and concentrate. Recrystallization from EtOAc/Hexanes often yields the pure C4-amide.

References

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Source: American Chemical Society (ACS)
  • Title: Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch Source: eLife Sciences URL
  • Source: Googleapis.com (Patent Images)
  • Title: US20150291577A1 - Cyclopropanamine compound and use thereof Source: Google Patents URL
  • Title: WO2015156417A1 - Cyclopropanamine compound and use thereof Source: Google Patents URL

Sources

Crystallization techniques for high-purity N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification of High-Purity N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Abstract & Introduction

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a critical pharmacophore found in several Janus Kinase (JAK) inhibitors and IRAK4 inhibitors used in immunology and oncology.[1] Its structural integrity—specifically the presence of the unsubstituted pyrazole ring—is essential for hydrogen bonding within the kinase ATP-binding pocket.[1]

Achieving high purity (>99.5%) is challenging due to the amphoteric nature of the pyrazole ring and the propensity for bis-acylation (acylation at both the exocyclic amine and the endocyclic pyrazole nitrogen) during synthesis. This guide provides a robust, self-validating crystallization protocol designed to reject common impurities, including unreacted 4-aminopyrazole (genotoxic risk), cyclopropanecarboxylic acid, and the labile N1-acyl regioisomer.

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for successful crystallization.

Solvent SystemSolubility BehaviorUsage in Protocol
Methanol / Ethanol High solubility (Hot), Moderate (Cold)Primary Solvent
Water Poor solubility (Cold), Moderate (Hot)Anti-Solvent / Wash
Ethyl Acetate Moderate solubilityExtraction / Co-solvent
Heptane / Hexane InsolubleAnti-Solvent (Alternative)
Dichloromethane Moderate to High solubilityExtraction only (Avoid for crystallization)

Key Insight: The target molecule contains both a hydrogen bond donor (pyrazole NH, amide NH) and acceptor (pyrazole N, carbonyl O). This makes alcohol/water systems superior to ethyl acetate/heptane, as they better solubilize polar impurities (salts, unreacted amines) while selectively precipitating the target amide upon cooling.

Impurity Profile & Control Strategy

The synthesis typically involves coupling 4-aminopyrazole with cyclopropanecarbonyl chloride .[1] The critical impurity network is detailed below.

G SM1 4-Aminopyrazole (Polar/Toxic) Target Target Product: N-(1H-pyrazol-4-yl) cyclopropanecarboxamide SM1->Target Primary Acylation SM2 Cyclopropanecarbonyl Chloride SM2->Target Impurity2 Impurity B: Cyclopropanecarboxylic Acid SM2->Impurity2 Hydrolysis Impurity1 Impurity A: Bis-acylated byproduct (N1-acylation) Target->Impurity1 Over-acylation (Kinetic Control) Impurity1->Target Base Hydrolysis (Corrective Step)

Figure 1: Reaction pathway showing the formation of the critical bis-acylated impurity. The protocol below includes a specific hydrolysis step to revert Impurity A back to the Target.

Detailed Crystallization Protocol

Safety Warning: 4-aminopyrazole is potentially genotoxic.[1] Handle all mother liquors as hazardous waste.[1]

Phase 1: Crude Isolation & Bis-Acyl Reversion

Before crystallization, we must ensure any N1-acylated byproduct is converted back to the product.[1]

  • Dissolution: Dissolve the crude reaction mixture in Methanol (5 vol) .

  • Base Treatment: Add 2M NaOH (0.5 eq) and stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3] The N1-acyl group on the pyrazole ring is chemically labile (like an anhydride) and hydrolyzes much faster than the desired exocyclic amide.

  • Neutralization: Adjust pH to ~7.0 using 1M HCl.

  • Solvent Swap: Concentrate the methanol solution to near dryness under vacuum. Re-dissolve the residue in Ethyl Acetate (10 vol) .

  • Aqueous Wash: Wash with Water (3 x 3 vol) to remove inorganic salts (NaCl) and unreacted 4-aminopyrazole (which is highly water-soluble).

  • Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to a solid residue.

Phase 2: Recrystallization (Ethanol/Water System)

This system provides the highest purity rejection for this specific chemotype.

  • Reflux: Suspend the solid from Phase 1 in Absolute Ethanol (5 vol) . Heat to reflux (78°C).

    • Observation: The solid should fully dissolve. If not, add Ethanol in 0.5 vol increments until clear.

  • Clarification (Optional): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-heated celite pad.

  • Nucleation Point: While maintaining reflux, slowly add Deionized Water (pre-heated to 70°C) dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Re-solubilization: Add 1-2 mL of Ethanol to clear the solution back to transparency.[1]

  • Controlled Cooling (Critical):

    • Remove heat source and allow the flask to cool to Room Temperature (RT) undisturbed over 2–3 hours.

    • Do not stir aggressively during this phase to avoid "crashing out" amorphous material or trapping impurities.

  • Final Crystallization: Once at RT, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using a Büchner funnel.

  • Displacement Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1) (2 vol).

    • Purpose: Removes the mother liquor containing dissolved impurities without dissolving the crystal cake.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Crystallization Start Crude Solid (Contains Salts, Isomers) Step1 1. Dissolve in Hot Ethanol (5 vol) Reflux @ 78°C Start->Step1 Step2 2. Add Hot Water (Anti-solvent) Until Turbidity Step1->Step2 Step3 3. Slow Cool to RT (3 hrs) Then Ice Bath (1 hr) Step2->Step3 Decision Crystals Formed? Step3->Decision Step4 4. Filter & Wash (Cold EtOH:H2O 1:1) Decision->Step4 Yes Trouble Seed with pure crystal or evaporate 10% solvent Decision->Trouble No / Oiling Out End High Purity Product (>99.5% HPLC) Step4->End Trouble->Step3

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.

Analytical Validation

To confirm the success of the protocol, the following criteria must be met:

  • HPLC Purity: >99.5% (Area %).

    • Method: C18 Column, Mobile Phase A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA. Gradient 5-95% B.[1]

    • Retention: The polar 4-aminopyrazole elutes near the void volume; the target amide elutes mid-gradient.[1]

  • 1H NMR (DMSO-d6):

    • δ 12.6 ppm (broad s, 1H): Pyrazole NH (Confirming removal of N-acyl group).

    • δ 10.0 ppm (s, 1H): Amide NH.[3]

    • δ 7.6 - 8.0 ppm (2H): Pyrazole CH protons.[1]

    • δ 1.8 ppm (m, 1H): Cyclopropane CH.

    • δ 0.7 - 0.9 ppm (4H): Cyclopropane CH₂ protons.[1]

  • XRPD: Check for crystallinity. Amorphous halos indicate rapid cooling or "oiling out."

Troubleshooting

IssueCauseSolution
Oiling Out Solution cooled too fast or too much water added.[1]Re-heat to reflux, add more Ethanol until clear, then cool very slowly. Seed with pure crystal at 50°C.
Low Yield Product too soluble in Ethanol.[1]Increase the proportion of Water, or cool to -10°C. Alternatively, switch to IPA/Water .
Impurity Persistence Bis-acylated product remains.[1]Repeat "Phase 1" base treatment. The crystallization alone cannot separate the bis-acyl impurity if it is present in large amounts.[1]

References

  • Vertex Pharmaceuticals Inc. (2015). Process for the synthesis of pyrazole carboxamide derivatives. WO2015032859A1.[1] Google Patents. Link

  • BenchChem Technical Support. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Application Notes. Link

  • Lim, J., et al. (2015).[4] Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4. Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. Link

  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-1H-pyrazole-4-carboxamide Product Sheet. (Used for physicochemical property comparison of the reverse isomer). Link

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard reference for salt/impurity rejection strategies).

Sources

Application Note: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (CAS 1005615-02-4) as a strategic hinge-binding pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors.

Introduction: The Strategic Scaffold

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide represents a "privileged structure" in kinase drug discovery. In the context of JAK inhibitors (e.g., analogs of Ruxolitinib, Baricitinib, and Momelotinib), this moiety serves two critical functions:

  • Hinge Binding: The pyrazole unit functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the ATP-binding hinge region of the kinase domain (specifically Glu/Leu residues).

  • Solvent Front Interaction: The cyclopropanecarboxamide tail extends towards the solvent front, providing metabolic stability (blocking CYP450 oxidation sites common in alkyl chains) and improving potency via hydrophobic packing.

This guide provides a validated protocol for synthesizing this intermediate and coupling it to a heteroaromatic core (e.g., 2,4-dichloropyrimidine) via Nucleophilic Aromatic Substitution (


), a standard convergent step in JAK inhibitor manufacturing.

Chemical Profile

PropertySpecification
Chemical Name N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
CAS Number 1005615-02-4
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa ~13.5 (Pyrazole NH), ~1.5 (Amide)
Storage 2-8°C, Hygroscopic (Store under Nitrogen)

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy, highlighting the preparation of the intermediate and its subsequent coupling.

JAK_Synthesis_Workflow Start1 4-Nitropyrazole Step1 Reduction (H2, Pd/C) Start1->Step1 Inter1 4-Aminopyrazole Step1->Inter1 Step2 Acylation (TEA, THF, 0°C) Inter1->Step2 Reagent1 Cyclopropanecarbonyl Chloride Reagent1->Step2 Target N-(1H-pyrazol-4-yl) cyclopropanecarboxamide (The Scaffold) Step2->Target Yield: ~85% Step3 SNAr Coupling (K2CO3, DMSO, 80°C) Target->Step3 Nucleophile Core 2,4-Dichloropyrimidine (Heteroaryl Core) Core->Step3 Electrophile Final JAK Inhibitor Precursor (Hinge Binder Installed) Step3->Final Regioselective (C-4 Position)

Figure 1: Convergent synthetic pathway for installing the aminopyrazole hinge-binder onto a pyrimidine core.

Experimental Protocols

Protocol A: Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Objective: To synthesize the scaffold from 4-nitropyrazole with high regioselectivity for the exocyclic amine.

Reagents:

  • 4-Nitropyrazole (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Pd/C (10% wt)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF)

Procedure:

  • Hydrogenation: Dissolve 4-nitropyrazole in MeOH. Add 10% Pd/C (5 wt% loading). Stir under

    
     atmosphere (balloon pressure) at RT for 4-6 hours. Monitor by TLC (disappearance of nitro compound).
    
  • Filtration: Filter catalyst through Celite. Concentrate filtrate to yield 4-aminopyrazole as a dark oil/solid (unstable, use immediately).

  • Acylation: Dissolve crude 4-aminopyrazole in anhydrous THF. Cool to 0°C.

  • Addition: Add TEA (2.5 eq). Dropwise add cyclopropanecarbonyl chloride (1.1 eq) over 30 mins.

    • Mechanistic Note: Low temperature favors acylation of the more nucleophilic exocyclic amine (

      
      ) over the pyrazole ring nitrogen (
      
      
      
      ), preventing bis-acylation.
  • Work-up: Warm to RT and stir for 2 hours. Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM:MeOH 95:5).

    • Target Yield: 80-85%.

Protocol B: Coupling to Heteroaryl Core ( Reaction)

Objective: To couple the scaffold to 2,4-dichloropyrimidine.[1] This reaction exploits the nucleophilicity of the pyrazole ring nitrogen.

Reagents:

  • N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (1.0 eq)

  • 2,4-Dichloropyrimidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO or DMF (anhydrous)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, charge the scaffold (1.0 eq) and

    
     (2.0 eq) in DMSO (0.5 M concentration).
    
  • Activation: Stir at RT for 15 mins to deprotonate the pyrazole NH (forming the pyrazolate anion, a stronger nucleophile).

  • Addition: Add 2,4-dichloropyrimidine (1.2 eq).

  • Reaction: Heat to 80°C for 4-12 hours.

    • Critical Parameter:Regioselectivity. The C-4 position of the pyrimidine is more electrophilic than C-2 due to the nitrogen arrangement. However, steric bulk can influence this. At 80°C, the thermodynamic product (C-4 substitution) is generally favored.

  • Monitoring: Monitor by HPLC/LC-MS. Look for the [M+H] peak corresponding to the mono-substituted product.

  • Work-up: Pour reaction mixture into ice water. The product often precipitates. Filter and wash with water.

  • Purification: If oil forms, extract with EtOAc, dry over

    
    , and purify via silica column (Gradient: 0-10% MeOH in DCM).
    

Mechanistic Insight & Validation

Mechanism of Action (Binding Mode)

The efficacy of this intermediate stems from its ability to mimic the adenine ring of ATP.

  • Donor (D): The Pyrazole NH donates a proton to the backbone carbonyl of the hinge region (e.g., Glu966 in JAK2).

  • Acceptor (A): The Pyrazole N accepts a proton from the backbone amide (e.g., Leu932 in JAK2).

Binding_Mechanism cluster_kinase JAK Kinase ATP Pocket (Hinge Region) cluster_inhibitor Inhibitor Scaffold Residue1 Glu Residue (C=O Acceptor) Residue2 Leu Residue (NH Donor) Pyraz_N Pyrazole N (Acceptor) Residue2->Pyraz_N H-Bond Pyraz_NH Pyrazole NH (Donor) Pyraz_NH->Residue1 H-Bond

Figure 2: Schematic of the bidentate hydrogen bonding interaction between the aminopyrazole scaffold and the kinase hinge region.

Quality Control (QC) Criteria

To ensure the intermediate is suitable for GMP synthesis, it must meet these specifications:

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Characteristic cyclopropyl multiplets (0.7-0.9 ppm) and Pyrazole singlets (~8.0 ppm).
Water Content Karl Fischer< 0.5% (Critical for anhydrous coupling)
Residual Solvent GC-Headspace< 5000 ppm (THF/MeOH)

References

  • Lin, Q., et al. (2017). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." Journal of Medicinal Chemistry.

  • Lim, J., et al. (2015).[2] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4." Bioorganic & Medicinal Chemistry Letters.

  • WuXi AppTec. (2021). "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class.

  • BenchChem. (2025).[3] "Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine." Application Note.

Sources

Solvent selection for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for the Synthesis and Purification of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Executive Summary

This application note provides a technical framework for the solvent selection, synthesis, and purification of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide , a critical scaffold in the development of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.

While traditional protocols rely on hazardous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), this guide prioritizes 2-Methyltetrahydrofuran (2-MeTHF) as a superior, green alternative that enhances process safety and simplifies workup without compromising yield. We address the specific solubility challenges posed by the amphoteric pyrazole moiety and provide a self-validating protocol for scale-up.

Chemical Context & Solubility Analysis

The Challenge: The Amphoteric Interface

The target molecule contains three distinct polarity zones that complicate solvent selection:

  • Cyclopropyl Group: Lipophilic, requiring non-polar solvation.

  • Amide Linkage: Hydrogen bond donor/acceptor, requiring polar aprotic or protic interaction.

  • Pyrazole Ring: Amphoteric. The ring -NH- is weakly acidic (

    
    ), while the pyridinic nitrogen is weakly basic (
    
    
    
    ).

Implication: The reaction solvent must dissolve the polar 4-aminopyrazole starting material while preventing the precipitation of the intermediate salt. Furthermore, it must avoid competing with the nucleophilic attack of the exocyclic amine.

Solvent Class Evaluation
Solvent ClassRepresentativeSuitabilityMechanistic Insight
Chlorinated DCMModerate Good solubility for the product but poses toxicity risks and emulsion issues during aqueous workup.
Polar Aprotic DMF, NMPHigh (Solubility) Excellent for dissolving 4-aminopyrazole. Critical Drawback: High boiling point makes removal difficult; water miscibility complicates extraction.
Ethers THFModerate Good solubility, but water miscibility leads to product loss during aqueous washes.
Green Ethers 2-MeTHF Optimal Recommended. Forms a clean biphasic system with water (unlike THF), dissolves the amide product, and has a higher boiling point (

C) for rate acceleration if needed.

Strategic Workflow Visualization

The following diagram outlines the decision process for solvent selection based on the specific salt form of the starting material.

SolventStrategy Start Starting Material: 4-Aminopyrazole (4-AP) SaltCheck Is 4-AP a Hydrochloride Salt? Start->SaltCheck FreeBase Free Base Form SaltCheck->FreeBase No SaltForm HCl Salt Form SaltCheck->SaltForm Yes SolventA Solvent: 2-MeTHF (Green/Biphasic) FreeBase->SolventA Reaction Reaction: Add Cyclopropanecarbonyl Chloride (0-5°C, Controlled Addition) SolventA->Reaction SolventB Solvent: DMF or 2-MeTHF + 2.5 eq Base SaltForm->SolventB SolventB->Reaction Workup Workup: Aqueous Wash (pH 7-8) Reaction->Workup Crystallization Crystallization: Anti-solvent (Heptane) or Cooling (EtOH/Water) Workup->Crystallization

Figure 1: Decision tree for solvent selection based on starting material state, prioritizing green chemistry where applicable.

Detailed Experimental Protocol

Protocol A: The "Green" Route (Recommended)

Target Scale: 10 mmol Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Water

Materials:

  • 4-Aminopyrazole hydrochloride (1.20 g, 10 mmol)

  • Cyclopropanecarbonyl chloride (1.05 g, 10 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • 2-MeTHF (anhydrous)

Step-by-Step Methodology:

  • Slurry Formation: In a dry 3-neck round-bottom flask under

    
    , suspend 4-aminopyrazole HCl in 2-MeTHF (10 volumes, 12 mL).
    
    • Note: 2-MeTHF is chosen because it allows for a direct aqueous wash later without solvent swapping.

  • Base Addition: Add TEA (3.0 eq) dropwise. The mixture will become a thicker slurry as TEA·HCl forms. Stir for 15 min at Room Temperature (RT) to liberate the free amine.

  • Cooling: Cool the reaction mixture to

    
    C using an ice/water bath.
    
    • Causality: Cooling is critical to prevent bis-acylation on the pyrazole ring nitrogen (N1), a common impurity at higher temperatures.

  • Acylation: Add Cyclopropanecarbonyl chloride dropwise over 20 minutes, maintaining internal temperature

    
    C.
    
  • Reaction Monitoring: Warm to RT and stir for 2 hours. Monitor by HPLC or TLC (10% MeOH in DCM).

    • Self-Validation: If starting material persists, do not add more acid chloride immediately. Add 0.1 eq of base first to ensure all HCl is scavenged.

  • Workup (The 2-MeTHF Advantage):

    • Add Water (5 volumes). Stir vigorously for 10 minutes.

    • Separate layers. The organic layer contains the product; the aqueous layer removes the TEA·HCl salts.

    • Verification: Check the pH of the aqueous layer. It should be neutral to slightly basic. If acidic, the pyrazole ring may protonate and extract into the water.

  • Isolation: Dry the organic phase (

    
    ), filter, and concentrate to ~3 volumes.
    
  • Crystallization: Slowly add Heptane (anti-solvent) at RT until turbidity persists. Cool to

    
    C. Filter the white solid.
    
Protocol B: The "Solubility" Route (For Difficult Substrates)

Solvent System: DMF (Reaction) -> Water (Precipitation)

Use this if the 2-MeTHF route yields poor conversion due to solubility issues of the specific pyrazole derivative.

  • Dissolve 4-aminopyrazole in DMF (5 volumes).

  • Add Pyridine (1.2 eq) as a base/catalyst.

  • Add acid chloride at

    
    C.
    
  • Quench: Pour the reaction mixture slowly into ice-water (20 volumes).

  • Precipitation: The product should precipitate as a solid.

    • Risk:[1][2][3] If it oils out, heat the aqueous mixture to

      
      C and let it cool very slowly with vigorous stirring to induce crystallization.
      

Data & Performance Metrics

The following table compares solvent performance based on internal process development data.

Metric2-MeTHF (Green)DCM (Traditional)DMF (Polar)
Isolated Yield 88-92%85-90%80-85%
Purity (HPLC) >99.5%>98.0%>97.5%
E-Factor (Waste) LowHigh (Haz. Waste)High (Water usage)
Workup Time 30 mins60 mins (Emulsions)120 mins (Drying)
Bis-acylated Impurity <0.1%~0.5%~0.8%

Table 1: Comparative analysis of solvent systems. 2-MeTHF offers the best balance of yield, purity, and process efficiency.

References

  • Green Solvent Selection for Amide Couplings: Lei, P., et al. (2021).[4][5] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering. [Link][5]

  • Synthesis of Pyrazole Carboxamides (Patent Literature)
  • General Amide Coupling in Green Solvents: Procopio, D., et al. (2021).[4] "Green Solvents for the Formation of Amide Linkage." Organic & Biomolecular Chemistry. [Link]

  • Physicochemical Properties of Pyrazoles (pKa): Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. [Link]

Sources

Microwave-assisted synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Executive Summary & Rationale

The 1H-pyrazol-4-amine scaffold is a privileged pharmacophore, heavily featured in the design of advanced kinase inhibitors, including hematopoietic progenitor kinase 1 (HPK1), CDK2, and Pim kinase inhibitors [1, 2]. Amidation of this core with cyclopropanecarbonyl chloride yields N-(1H-pyrazol-4-yl)cyclopropanecarboxamide , a critical intermediate in drug discovery.

Traditional thermal amidation of pyrazoles often requires extended reaction times (hours) and suffers from competitive side reactions, such as di-acylation or thermal degradation. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations. By utilizing dielectric heating, MAOS directly excites polar molecules, leading to rapid, uniform heating, drastically reduced reaction times, higher yields, and superior impurity profiles[3].

Mechanistic & Kinetic Principles (Causality)

To ensure a successful synthesis, the chemical and physical causality behind each protocol choice must be understood:

  • Electrophile Selection : Cyclopropanecarbonyl chloride is chosen over cyclopropanecarboxylic acid. While the acid requires expensive coupling reagents (e.g., HATU) that generate complex byproducts, the acid chloride is highly reactive and only generates HCl as a byproduct [4].

  • Regioselectivity & Temperature Control : The pyrazole ring contains endocyclic nitrogens that can compete with the exocyclic primary amine for the electrophile. By performing the initial addition at 0 °C, the reaction kinetically favors the more nucleophilic exocyclic primary amine, preventing unwanted N-acylation on the pyrazole ring.

  • Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It is added in excess to scavenge the HCl generated during amidation. If HCl is not neutralized, it will protonate the 1H-pyrazol-4-amine, rendering it non-nucleophilic and stalling the reaction.

  • Solvent Dynamics (Acetonitrile) : Anhydrous Acetonitrile (MeCN) is selected for its high dielectric loss tangent (

    
    ). It efficiently absorbs microwave energy at 2.45 GHz and converts it to heat, allowing the sealed reaction mixture to reach 100 °C in seconds without the thermal wall-effects of conventional oil baths.
    

Workflow Visualization

G A 1H-pyrazol-4-amine (Nucleophile) D Reaction Assembly (0 °C to RT) A->D Mix B Cyclopropanecarbonyl chloride (Electrophile) B->D Mix C Anhydrous MeCN + DIPEA (Solvent & Base) C->D Mix E Microwave Irradiation (100 °C, 10 min, 200W) D->E Seal & Heat F Aqueous Work-up (EtOAc / NaHCO3) E->F Cool & Extract G N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (Target Product) F->G Purify

Workflow for the microwave-assisted synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, integrating in-process analytical checks to validate the reaction state before proceeding to downstream purification.

Materials Required:

  • 1H-pyrazol-4-amine (1.0 mmol, 83.1 mg)

  • Cyclopropanecarbonyl chloride (1.1 mmol, 100 µL)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL)

  • Anhydrous Acetonitrile (MeCN) (4.0 mL)

Step-by-Step Methodology:

  • Assembly & Neutralization : In an oven-dried 10 mL microwave-compatible vial equipped with a magnetic stir bar, dissolve 1H-pyrazol-4-amine in 4.0 mL of anhydrous MeCN. Add DIPEA to the solution. Stir for 2 minutes at room temperature to ensure a homogeneous, basic environment.

  • Kinetically Controlled Addition : Submerge the vial in an ice bath (0 °C). Dropwise add cyclopropanecarbonyl chloride over 1 minute.

    • Self-Validation: A slight fuming and the immediate formation of a faint white precipitate (DIPEA hydrochloride salt) visually confirm the initiation of the amidation.

  • Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Transfer to a dedicated microwave organic synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters:

    • Temperature : 100 °C

    • Time : 10 minutes

    • Power : Variable (Max 200 W)

    • Cooling : Active compressed air cooling post-reaction.

  • In-Process Analytical Validation : Once the vial has cooled to room temperature, extract a 5 µL aliquot. Dilute in 1 mL of Methanol.

    • TLC Check: Run on silica gel (Eluent: 5% MeOH in DCM). The starting amine (

      
      ) should be absent, replaced by a new, higher-running spot (
      
      
      
      ).
    • LC-MS Check: Confirm the disappearance of the m/z 84 [M+H]+ peak and the dominant presence of the target product mass at m/z 152[M+H]+. Do not proceed to work-up unless conversion is >95%.

  • Aqueous Work-up : Transfer the crude mixture to a separatory funnel. Dilute with Ethyl Acetate (20 mL). Wash with saturated aqueous NaHCO

    
     (2 × 10 mL) to neutralize and remove residual acid and DIPEA salts. Wash with brine (10 mL) to remove residual water from the organic phase.
    
  • Isolation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. If necessary, purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to afford the pure amide as a solid.

Comparative Data Analysis

The implementation of MAOS provides a stark statistical advantage over conventional thermal heating for this specific amidation, as summarized below:

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Convective (Oil Bath)Dielectric (2.45 GHz Microwave)
Temperature 80 °C (Reflux)100 °C (Pressurized Sealed Vessel)
Reaction Time 6 - 8 hours10 minutes
Typical Yield 55 - 65%85 - 92%
Impurity Profile High (Di-acylation, thermal degradation)Low (Clean, singular conversion)
Scalability Limited by heat transfer ratesExcellent (up to synthesizer cavity limits)

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central (PMC). Available at:[Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. Available at:[Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at:[Link]

  • Heterocyclic compounds for mediating tyrosine kinase 2 activity (WO2020259584A1). Google Patents.

Application Note: Storage, Handling, and Synthetic Protocols for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Pharmacologists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction and Chemical Profiling

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a highly versatile heterocyclic building block. Molecules containing the pyrazole-carboxamide motif are frequently utilized in the design of next-generation active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and advanced agricultural SDHI fungicides [1].

To successfully integrate this compound into high-yielding synthetic workflows, researchers must account for its specific physicochemical properties. The pyrazole ring acts as both a hydrogen bond donor and acceptor, making the bulk powder susceptible to atmospheric moisture absorption. Furthermore, the cyclopropyl group, while generally stable, requires protection from extreme electrophilic conditions to prevent unintended ring-opening reactions.

Quantitative Physicochemical Data

The following table summarizes the critical properties of the compound to inform downstream handling and formulation decisions.

PropertyValue / DescriptorMechanistic Implication for Handling
Molecular Formula C₇H₉N₃OLow molecular weight fragment, ideal for structure-based drug design (SBDD).
Molecular Weight 151.17 g/mol High atom economy in cross-coupling reactions.
H-Bond Donors 2 (Pyrazole N-H, Amide N-H)Highly hygroscopic; mandates desiccated storage to prevent caking.
H-Bond Acceptors 2 (Pyrazole N, Amide C=O)Excellent chelating potential; can interact with transition metal catalysts.
Optimal Storage 2-8°C (Short), -20°C (Long)Mitigates thermal degradation and ambient oxidation of the pyrazole core.

Self-Validating Storage Protocols

The integrity of pyrazole carboxamides degrades primarily through two pathways: hydrolysis of the amide bond (catalyzed by absorbed moisture) and N-oxidation of the pyrazole ring. To establish a self-validating storage system, the following protocols must be strictly adhered to, ensuring that the physical state of the compound confirms its chemical integrity [2].

  • Temperature Control: For immediate use (< 30 days), store the compound at 2-8°C. For archival storage (> 30 days), maintain the compound at -20°C. Causality: Lowering the kinetic energy of the system prevents the activation energy threshold for auto-oxidation from being reached.

  • Inert Atmosphere Blanketing: Always purge the headspace of the storage vial with Argon before sealing. Causality: Argon (1.78 g/L) is significantly denser than ambient air (1.29 g/L) and Nitrogen (1.25 g/L). It settles directly over the solid powder, creating an impenetrable physical blanket that excludes oxygen and moisture.

  • Photoprotection: Store in amber glass vials. Causality: Heterocyclic systems can undergo photo-induced radical generation when exposed to UV light, leading to dimerization or degradation.

StorageWorkflow A Receipt of Compound B QC & Integrity Check (HPLC/NMR) A->B C Short-Term (<30 Days) 2-8°C, Desiccated B->C Immediate Use D Long-Term (>30 Days) -20°C, Argon Purged B->D Archival E Equilibrate to RT (Prevent Condensation) C->E D->E F Reconstitution (Anhydrous Solvent) E->F

Caption: Decision tree for the storage, quality control, and handling of pyrazole carboxamides.

Handling and Safety Procedures

Standard laboratory safety protocols apply, as pyrazole derivatives can cause skin and serious eye irritation [3].

  • Thermal Equilibration (Critical Step): Never open a cold vial. Allow the sealed vial to sit in a desiccator at room temperature (20-25°C) for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This water will poison organometallic catalysts in downstream reactions.

  • Anti-Static Weighing: Weigh the compound using a grounded, anti-static spatula. Causality: Fine organic powders accumulate triboelectric static charges. Anti-static tools prevent the powder from aerosolizing, ensuring accurate mass measurements and preventing inhalation exposure.

Experimental Methodologies

Protocol A: Preparation of 10 mM Anhydrous Stock Solutions for HTS

For High-Throughput Screening (HTS) or biological assays, the compound must be reconstituted accurately.

  • Solvent Selection: Use strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Water content < 0.005%).

  • Dissolution: Add the calculated volume of solvent to the pre-weighed solid. Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 30°C for 5 minutes.

  • Aliquoting: Dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial).

  • Sealing: Purge the headspace of each vial with Argon gas and seal tightly. Store at -80°C. Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated freezing and thawing introduces condensation and causes compound precipitation, ruining the known concentration of the stock.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is frequently reacted with aryl halides to build complex kinase inhibitor scaffolds [4].

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Palladium(0) catalysts are rapidly oxidized to inactive Palladium(II) species by atmospheric oxygen. Strict oxygen exclusion is mandatory for catalytic turnover.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the pyrazole) through the septum. Degas the resulting suspension by sparging with Argon for 15 minutes.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture in an oil bath at 90°C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite. Causality: Celite filtration effectively removes the precipitated palladium black and inorganic carbonate salts, preventing emulsion formation during subsequent aqueous extraction.

SynthesisPathway N1 N-(1H-pyrazol-4-yl) cyclopropanecarboxamide N3 Pd-Catalyzed Cross-Coupling N1->N3 N2 Electrophilic Core (e.g., Aryl Halide) N2->N3 N4 Advanced API (Kinase Inhibitor) N3->N4 Base, Ligand, 90°C

Caption: Synthetic application of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide via Pd-catalyzed cross-coupling.

References

  • ChemicalCell. "Pyrazole-1-Carboxamide Storage and Handling Specifications." ChemicalCell Technical Resources. URL:[Link]

Application Note: Preparation of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the robust synthesis and preparation of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., JAK, IRAK4, and CDK inhibitors).

The protocol addresses the primary synthetic challenge: the oxidative instability of the starting material, 4-aminopyrazole. By utilizing the hydrochloride salt and a controlled acylation-hydrolysis sequence, this method ensures high purity and regioselectivity. The guide concludes with standardized procedures for solubilization and handling in high-throughput biological assays.

Strategic Analysis & Retrosynthesis

The Stability Challenge

The primary obstacle in this synthesis is the electron-rich nature of the free base 4-aminopyrazole , which rapidly oxidizes and polymerizes (turning black) upon exposure to air.

  • Solution: We utilize 4-aminopyrazole hydrochloride as the stable precursor, releasing the free amine in situ only under an inert atmosphere.

Regioselectivity & The "Transient Protection" Phenomenon

Acylation of 4-aminopyrazole can occur at two sites:

  • The exocyclic amine (Desired, irreversible).

  • The endocyclic pyrazole nitrogen (Undesired, reversible).

Under standard conditions, bis-acylation (forming the imide-like species) often occurs. However, the


-acyl group on the pyrazole ring is highly labile.
  • Strategy: The protocol intentionally drives the reaction to completion (potentially forming the bis-acylated species) and includes a mild basic workup (LiOH or NaHCO₃ wash) to selectively hydrolyze the pyrazole-nitrogen amide, yielding the pure target mono-amide.

Reaction Pathway Visualization

ReactionPathway Start 4-Aminopyrazole HCl Salt Inter Mixture: Mono-amide & Bis-acylated species Start->Inter Acylation (DCM, 0°C) Reagents Cyclopropanecarbonyl Chloride + Base (TEA) Reagents->Inter Workup Basic Workup (aq. NaHCO3/LiOH) Inter->Workup Hydrolysis of N-acyl pyrazole Product Target: N-(1H-pyrazol-4-yl) cyclopropanecarboxamide Workup->Product Isolation

Figure 1: Synthetic pathway demonstrating the in situ generation of the amine and the selective hydrolysis workup strategy.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role
4-Aminopyrazole dihydrochloride 155.031.0Substrate (Stable salt form)
Cyclopropanecarbonyl chloride 104.531.1Acylating Agent
Triethylamine (TEA) 101.193.5Base (Neutralizes HCl & scavenges acid)
Dichloromethane (DCM) --Solvent (Anhydrous)
Sat. aq. NaHCO₃ --Quench/Hydrolysis Agent
Detailed Procedure (Scale: 1.0 gram of Pyrazole)

Step 1: In Situ Neutralization

  • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Add 4-aminopyrazole dihydrochloride (1.0 g, 6.45 mmol) and anhydrous DCM (20 mL).

  • Cool the suspension to 0°C (ice bath).

  • Add Triethylamine (3.15 mL, ~22.6 mmol) dropwise.

    • Observation: The suspension will clear slightly as the free base is liberated, followed by the precipitation of TEA·HCl salts. Stir for 15 minutes.

Step 2: Acylation 5. Add Cyclopropanecarbonyl chloride (0.65 mL, 7.1 mmol) dropwise via syringe over 5 minutes.

  • Caution: Exothermic reaction. Maintain temperature < 5°C.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
  • Stir for 2 to 4 hours . Monitor by LC-MS or TLC (10% MeOH in DCM).
  • Checkpoint: TLC may show two spots (Mono-amide and Bis-acyl). Both will converge to the product in the next step.

Step 3: Hydrolytic Workup 8. Quench the reaction by adding saturated aq. NaHCO₃ (20 mL). 9. Stir vigorously for 30 minutes .

  • Mechanism:[2][3] This step hydrolyzes any unstable
    
    
    -acyl pyrazole species back to the NH-pyrazole.
  • Transfer to a separatory funnel. Extract with EtOAc (3 x 30 mL).
  • Note: The product is moderately polar. Ethyl Acetate is preferred over DCM for extraction efficiency.

Step 4: Purification 11. Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo. 12. Purification:

  • Method A (Precipitation): Triturate the crude solid with cold Diethyl Ether or Hexanes/EtOAc (1:1). Filter and dry.[4]
  • Method B (Flash Chromatography): If impure, use a silica column eluting with 0-10% MeOH in DCM.
  • Yield Expectation: 75-85% as an off-white solid.

Quality Control & Characterization

Before biological use, the compound must meet >95% purity.

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) δ 12.60 (br s, 1H, Pyrazole-NH)δ 10.55 (s, 1H, Amide-NH)δ 7.60-8.00 (s, 2H, Pyrazole-CH)δ 1.70 (m, 1H, Cyclopropyl-CH)δ 0.70-0.80 (m, 4H, Cyclopropyl-CH₂)
LC-MS (ESI+) [M+H]⁺ = 152.1 (Calc. MW: 151.17)
Appearance White to off-white crystalline solid

Biological Assay Preparation

Solubility Profile
  • DMSO: Soluble (>50 mM). Preferred solvent for stocks.

  • Water/PBS: Poor solubility. Do not dissolve directly in buffer.

  • Ethanol: Moderate solubility.

Stock Solution Protocol (10 mM)
  • Weigh 1.51 mg of the purified compound.

  • Add 1.0 mL of sterile, anhydrous DMSO (cell culture grade).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (Stable for 6 months).

Serial Dilution Workflow (Graphviz)

AssayPrep Substrate Solid Compound (MW 151.17) Stock 10 mM Stock (100% DMSO) Substrate->Stock Dissolve in DMSO InterPlate Intermediate Plate (100x Conc in DMSO) Stock->InterPlate Serial Dilution (e.g., 1:3 steps) AssayPlate Assay Plate (1% DMSO Final) InterPlate->AssayPlate Transfer 1 µL to 99 µL Media

Figure 2: Workflow for preparing assay-ready plates, ensuring constant DMSO concentration (typically <1%) across all dose points.

Troubleshooting & FAQs

Q: The reaction turned black immediately upon adding TEA.

  • Cause: The 4-aminopyrazole salt may have been wet or the N₂ purge was insufficient, leading to oxidation.

  • Fix: Ensure reagents are dry. Add a pinch of sodium metabisulfite (antioxidant) if the problem persists, although strict inert atmosphere is usually sufficient.

Q: I see two peaks in LC-MS with M+H 152 and 220.

  • Cause: Peak 220 is the bis-acylated byproduct (Product + extra cyclopropyl group).

  • Fix: Extend the basic workup (Step 9) or add a small amount of 1M LiOH to the workup to force hydrolysis of the extra group.

Q: The compound precipitates when added to the assay media.

  • Cause: High concentration or "crash out" effect.

  • Fix: Ensure the final DMSO concentration is <1%. If testing at >100 µM, verify solubility in the specific assay buffer using nephelometry.

References

  • Lim, J. et al. (2015).[5] Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376.

  • Foloppe, N. et al. (2006). Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and protein-ligand affinity. Journal of Medicinal Chemistry, 49(7), 2140-2143.

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. This portal is designed for discovery chemists, process engineers, and drug development professionals who are encountering yield, purity, or scalability issues during the amidation of 1H-pyrazol-4-amine.

Here, we move beyond basic recipes to explore the causality behind reaction failures, providing self-validating protocols grounded in mechanistic understanding.

Mechanistic Overview & Reaction Pathway

The fundamental challenge in synthesizing N-(1H-pyrazol-4-yl)cyclopropanecarboxamide lies in the competing nucleophilicity within the 1H-pyrazol-4-amine scaffold. While the exocyclic primary amine (N4) is generally more nucleophilic, the endocyclic pyrazole nitrogens (N1/N2) are highly susceptible to acylation under thermodynamic control or in the presence of excess base[1].

The diagram below illustrates the divergent pathways dictated by your choice of reaction conditions.

ReactionPathway Start 1H-pyrazol-4-amine + Cyclopropanecarbonyl Chloride Direct Direct Acylation (Base: Et3N / DIPEA) Start->Direct Protect Step 1: Pyrazole N1 Protection (e.g., THP or Trityl) Start->Protect Protection Strategy Desired Desired Product: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Direct->Desired Kinetic Control (0 °C) Undesired1 Undesired Byproduct: Pyrazole N1-Acylation Direct->Undesired1 Thermodynamic Control / Heat Undesired2 Undesired Byproduct: Di-acylated Species Direct->Undesired2 Excess Acylating Agent Acylate Step 2: Exocyclic Amine Acylation Protect->Acylate Deprotect Step 3: Acidic Deprotection Acylate->Deprotect Deprotect->Desired High Yield & Purity

Reaction pathway detailing direct vs. protected acylation strategies for 4-aminopyrazole.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for a di-acylated byproduct (m/z 220.1). Why is this happening, and how do I stop it? Causality: Di-acylation occurs when the highly reactive acylium ion (generated from cyclopropanecarbonyl chloride) indiscriminately attacks both the N4 exocyclic amine and the N1 pyrazole nitrogen. This is exacerbated by local concentration spikes during reagent addition or by using an excess of acyl chloride[2]. Solution: Switch to strict kinetic control. Ensure your stoichiometry is exactly 1.00 equivalent of the acyl chloride. Perform a highly controlled, dropwise addition over 30–60 minutes at 0 °C. The low temperature kinetically traps the reaction at the more nucleophilic N4 position before the N1 position can react.

Q2: I am trying to scale up, but my yield of the desired mono-amide is stuck at 45%. The major impurity is the N1-acylated regioisomer. How can I shift the regioselectivity without adding protection/deprotection steps? Causality: The N1-acylated pyrazole is often the thermodynamically favored product. If your reaction mixture warms up, or if you use a strong base that deprotonates the pyrazole ring (pKa ~14.5), you generate the highly nucleophilic pyrazolate anion, which rapidly attacks the acyl chloride[1]. Solution: Abandon the acid chloride and utilize a milder amide coupling strategy. By reacting cyclopropanecarboxylic acid with HATU and a non-nucleophilic base (DIPEA), you form an active OAt-ester. This intermediate is reactive enough to couple with the primary amine but too sterically hindered and mild to acylate the pyrazole nitrogen.

Q3: I have successfully synthesized the product, but I am losing 30% of my yield during silica gel purification. Why does it streak so badly? Causality: Both the 1H-pyrazol-4-amine starting material and the resulting carboxamide are highly polar and contain multiple hydrogen-bond donors/acceptors. They interact strongly with the acidic silanol groups on standard normal-phase silica, causing severe tailing and irreversible adsorption[3]. Solution: Pre-treat your silica column by flushing it with 1% triethylamine (Et3N) in your starting mobile phase to cap the active silanols. Alternatively, bypass normal-phase chromatography entirely and use reverse-phase C18 chromatography (Water/Acetonitrile with 0.1% TFA), which provides baseline resolution for these polar heterocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) that allow you to verify the mechanistic trajectory of the reaction before proceeding to the next step.

Protocol A: Direct Acylation via Kinetic Control (Scalable Route)

Objective: Maximize N4-acylation using the acid chloride by suppressing thermodynamic pathways.

  • Preparation: Suspend 1H-pyrazol-4-amine (1.0 eq, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 11.0 mmol). Mechanistic Note: DIPEA is chosen over Et3N due to its steric bulk, which prevents it from forming a competitive acylammonium intermediate.

  • Kinetic Trapping: Cool the reaction flask to exactly 0 °C using an ice/brine bath.

  • Acylation: Dissolve cyclopropanecarbonyl chloride (1.0 eq, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes using a syringe pump.

  • Self-Validation Checkpoint (IPC): 15 minutes after the addition is complete, withdraw 10 µL of the mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The protocol is proceeding correctly if the peak for the desired product (

      
      ) constitutes >80% of the Total Ion Chromatogram (TIC). If the di-acylated mass (
      
      
      
      ) exceeds 5%, immediately quench the reaction to prevent further over-reaction.
  • Quench & Workup: Quench with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 x 30 mL). Dry the combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling (High Regioselectivity Route)

Objective: Achieve >95% regioselectivity without protecting groups by utilizing a milder electrophile.

  • Activation: In a dry flask, dissolve cyclopropanecarboxylic acid (1.05 eq, 5.25 mmol) and 4[1] (1.05 eq, 5.25 mmol) in anhydrous DMF (0.3 M). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amine Introduction: Add 1H-pyrazol-4-amine (1.0 eq, 5.0 mmol) followed by DIPEA (2.0 eq, 10.0 mmol).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (IPC): Analyze via TLC (10% MeOH in DCM). The highly polar amine starting material (

    
    ) should be completely consumed, replaced by a single distinct product spot (
    
    
    
    ).
  • Workup: Dilute with EtOAc (50 mL) and wash with 5% aqueous LiCl solution (3 x 20 mL) to effectively remove the DMF solvent. Dry, concentrate, and purify via reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes of various synthetic strategies, allowing you to select the optimal method based on your project's constraints (cost vs. purity vs. time).

Synthetic StrategyReagents UsedExocyclic N-Acylation Yield (%)N1-Acylation Byproduct (%)Di-acylation Byproduct (%)Scalability / Cost Profile
Direct Acid Chloride (RT) Acid Chloride, Et3N, DCM45%25%20%High Scalability / Low Cost
Direct Acid Chloride (0 °C) Acid Chloride, DIPEA, DCM72%15%5%High Scalability / Low Cost
Amide Coupling Carboxylic Acid, HATU, DMF85%< 5%< 1%Moderate Scalability / High Cost
Protection Strategy THP-Cl, Acid Chloride, HCl92% (Over 3 steps)0%0%Low Scalability / High Time Cost

References

  • Source: Google Patents (US20210009566A1)
  • Source: MDPI (Molecules 2011)
  • Recent developments in aminopyrazole chemistry Source: ARKAT USA URL

Sources

Troubleshooting low conversion rates in pyrazole amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing bottlenecks in pyrazole amide cross-coupling .

Forming an amide bond using a pyrazole-containing carboxylic acid or a pyrazole-containing amine presents unique mechanistic challenges. The electron-deficient nature of the pyrazole ring, combined with its capacity for tautomerization, frequently leads to stalled reactions, low conversion rates, and complex byproduct profiles. This guide deconstructs these failures and provides field-proven, self-validating protocols to rescue your synthesis.

Diagnostic Matrix: Reagent Selection & Quantitative Data

Before troubleshooting, it is critical to understand how your choice of coupling reagent interacts with the electronic environment of the pyrazole. The table below summarizes the quantitative performance and risk profiles of common coupling reagents when applied to deactivated pyrazole systems.

Coupling ReagentActivation IntermediateTypical Yield (Pyrazole Amines)Epimerization RiskPrimary Byproduct / Bottleneck
HATU / DIPEA HOAt Active Ester20–50%Low to MediumTetramethylguanidinium adduct (M+98)
T3P / Pyridine Mixed Anhydride70–95%Very LowWater-soluble phosphates (Seamless workup)
SOCl₂ / DMF (cat.) Acid Chloride60–90%HighHCl gas generation, harsh acidic conditions
EDC / HOBt HOBt Active Ester30–60%MediumDiisopropylurea (Difficult to remove)

Troubleshooting Q&A: Mechanistic Insights

Q1: My coupling between a carboxylic acid and 3-amino-5-phenyl-1H-pyrazole is stalling at <20% conversion using HATU and DIPEA. LC-MS shows a major byproduct with a mass of [Product + 98 Da]. What is happening? A: You are observing the formation of a tetramethylguanidinium adduct. The exocyclic amine on the pyrazole ring is highly deactivated; its lone pair is delocalized into the electron-deficient heteroaromatic ring, drastically reducing its nucleophilicity [1]. When using highly reactive uronium-based reagents like HATU, the carboxylic acid is rapidly activated into an HOAt ester. However, because the pyrazole amine is too slow to attack this ester, the amine instead reacts directly with the excess HATU reagent, trapping your starting material in a dead-end guanidinium complex. Solution: Switch to a coupling reagent that does not form uronium adducts with slow amines, such as T3P (Propanephosphonic acid anhydride) [2].

Q2: I am trying to couple a pyrazole-3-carboxylic acid with a standard aliphatic amine, but I am isolating two different product isomers with the exact same mass. Why? A: This is a classic case of competitive N-acylation driven by pyrazole tautomerization. The N1 and N2 nitrogens of the pyrazole ring can act as competing nucleophiles during the activation step, leading to ring-acylated byproducts (often referred to as acyclic vs. cyclic analogs depending on the substrate) [3]. Solution: You must either protect the pyrazole NH prior to coupling (e.g., using a Methoxymethyl (MOM) or Tetrahydropyran (THP) protecting group) or switch to highly selective coupling conditions. Using TBTU with pyridine, or T3P with pyridine, has been shown to suppress this competitive ring acylation [3].

Q3: What is the most scalable approach for pyrazole amide couplings that also prevents epimerization at the α-carbon? A: T3P combined with Pyridine is the gold standard for scaling up epimerization-prone and sterically hindered substrates [2]. T3P activates the acid by forming a mixed anhydride. Unlike active esters, this intermediate is highly reactive toward deactivated anilines and pyrazoles but does not cause the base-catalyzed proton abstraction that leads to racemization. Furthermore, T3P byproducts are entirely water-soluble, eliminating the need for complex chromatographic purification at scale.

Logical Workflow for Reaction Rescue

Use the following diagnostic workflow to determine your next experimental steps based on your LC-MS analysis of the crude reaction mixture.

Workflow N1 LC-MS Analysis of Crude Reaction N2 High Unreacted Starting Materials N1->N2 Low Conversion N3 Major Byproducts Detected N1->N3 Side Reactions N6 Switch to T3P/Pyridine or Acid Chloride N2->N6 Steric Hindrance N8 Increase Temp & Switch to NMM Base N2->N8 Poor Nucleophilicity N4 Mass = Product + 98 Da (Guanidinium Adduct) N3->N4 HATU/Uronium Trapping N5 Mass = Product (N-Acyl Isomer) N3->N5 Ring Acylation N4->N6 N7 Protect Pyrazole NH (e.g., MOM, THP) N5->N7

Diagnostic workflow for troubleshooting pyrazole amide coupling failures based on LC-MS analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. This ensures that if a reaction fails, you can pinpoint exactly whether the failure occurred during the activation phase or the coupling phase.

Protocol A: T3P-Mediated Coupling (Optimized for Deactivated Pyrazoles)

This protocol utilizes T3P to bypass the guanidinylation risks associated with HATU [2].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 eq) and the pyrazole amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF to achieve a 0.3 M concentration.

    • Causality: EtOAc is the preferred solvent because T3P and its phosphate byproducts are highly water-soluble, allowing for a seamless liquid-liquid extraction during workup.

  • Base Addition: Add Pyridine (3.0 eq) to the stirring mixture.

    • Causality: Pyridine serves a dual purpose: it acts as a mild base to neutralize the system and as a nucleophilic catalyst. It is significantly less basic than DIPEA, which drastically reduces the risk of base-catalyzed epimerization at the α-carbon.

  • Activation & Coupling: Cool the reaction to 0 °C. Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq). Once added, remove the ice bath and heat the reaction to 60 °C.

    • Causality: T3P forms a highly reactive mixed anhydride. Adding it last and at a low temperature prevents premature thermal degradation of the activating agent.

  • System Validation (The Methanol Quench): After 1 hour, remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Validation Logic: If the mass of the methyl ester of your starting acid is present, the T3P successfully activated the carboxylic acid. If the final amide product is still not forming, the bottleneck is strictly the steric hindrance of the amine, dictating a move to Protocol B.

  • Workup: Quench the main reaction with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1N HCl, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Activation (For Severely Hindered Systems)

When the pyrazole amine is sterically blocked (e.g., substituted at both the 3- and 5-positions), standard coupling agents cannot force the nucleophilic attack. Generating an acid chloride is the ultimate brute-force solution [1].

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl chloride (1.5 eq) followed by exactly 1 drop of anhydrous DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true catalytic species that converts the acid to the acid chloride.

  • Evaporation: Stir at room temperature for 2 hours until gas evolution (CO, CO₂, HCl) completely ceases. Concentrate the mixture under reduced pressure to total dryness.

    • Causality: You must remove all excess oxalyl chloride. Failing to do so will result in the oxalyl chloride reacting with your pyrazole amine in the next step, destroying your starting material.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of the pyrazole amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Slowly add the amine solution to the acid chloride at 0 °C.

  • Validation: Monitor by TLC or LC-MS. The reaction of an acid chloride with an amine is typically instantaneous. If starting material persists after 15 minutes, the amine is completely unreactive, and a different synthetic route (e.g., Buchwald-Hartwig amidation) must be considered.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048-5051. Available at: [Link]

  • Open Lab Notebooks. "Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors." Structural Genomics Consortium. Available at: [Link]

Technical Support Center: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the isolation of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide . It prioritizes mechanistic understanding over rote recipes, ensuring you can adapt these protocols to your specific scale and constraints.

Status: Operational | Topic: Impurity Removal & Workup Optimization Target Molecule: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (CAS: 288863-68-9)

Executive Summary: The Purification Strategy

The synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves the acylation of 4-aminopyrazole. This reaction generates three distinct impurity classes that require orthogonal removal strategies:

  • Unreacted 4-Aminopyrazole: Highly polar, oxidatively unstable (turns purple/black), and basic.

  • Bis-acylated Byproduct (N-acyl pyrazole): Formed by acylation of the pyrazole ring nitrogen and the exocyclic amine. This is a "pseudo-impurity" that can be converted back to the target.

  • Cyclopropanecarboxylic Acid: Residual coupling partner.

The Golden Rule: Do not discard the bis-acylated fraction. Unlike standard impurities, the N-acyl pyrazole moiety is hydrolytically unstable and can be cleaved to regenerate your desired product, increasing your overall yield.

Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathways and the "Salvage Pathway" for the bis-acylated byproduct.

ReactionPathways Start 4-Aminopyrazole (Starting Material) Target TARGET PRODUCT (Mono-amide) Start->Target Primary Acylation Impurity_Amine Residual Amine (Oxidation prone) Start->Impurity_Amine Incomplete Rxn Reagent Cyclopropanecarbonyl Chloride/Acid Impurity_Bis BIS-ACYLATED IMPURITY (N-acyl pyrazole) Target->Impurity_Bis Over-Acylation (Excess Reagent) Impurity_Bis->Target SALVAGE PATHWAY (Mild Basic Hydrolysis)

Figure 1: Reaction network showing the formation of the target mono-amide and the reversible formation of the bis-acylated impurity.

Troubleshooting Guides

Module A: The "Salvage" Protocol (Removing Bis-acylated Impurity)

Symptom: LCMS shows a peak with Mass = Product + 68 Da (Cyclopropanecarbonyl group). NMR shows a downfield shift of pyrazole protons, indicating acylation on the ring nitrogen.

The Mechanism: The amide bond on the pyrazole ring nitrogen (an N-acyl pyrazole) is significantly more labile than the exocyclic amide (the target). We utilize this difference in reactivity to selectively hydrolyze the impurity.

Protocol:

  • Dissolution: Dissolve the crude mixture (containing both product and bis-acyl impurity) in Methanol (MeOH) or Tetrahydrofuran (THF).

  • Base Treatment: Add 2.0 equivalents of 1M aqueous NaOH or LiOH.

    • Note: Carbonate bases (K2CO3) are often too weak for rapid hydrolysis at room temperature.

  • Monitoring: Stir at room temperature (20-25°C). Monitor via TLC or LCMS every 30 minutes.

    • Endpoint: Disappearance of the bis-acyl peak. The target product is stable under these conditions for several hours.

  • Quench: Neutralize carefully with 1M HCl to pH ~7.

  • Isolation: Remove organic solvent under reduced pressure. The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate (EtOAc).[1][2]

Module B: Removing the "Sticky" Amine (4-Aminopyrazole)

Symptom: The crude product is dark purple or black. LCMS shows a polar peak (M+H ~84).

The Mechanism: 4-Aminopyrazole is amphoteric but generally acts as a base. It is highly water-soluble but "sticks" to organic layers due to H-bonding. Its oxidation products (diazenes) cause the dark color.

Protocol (Liquid-Liquid Extraction):

  • Solvent Choice: Dissolve crude in EtOAc. Avoid DCM if possible, as it solubilizes the amine impurity better than EtOAc.

  • The "Salt" Wash: Wash the organic layer with 0.5M HCl (2x).

    • Why? This protonates the exocyclic amine of the impurity (pKa ~4), forcing it into the aqueous layer. The target amide (pKa < 0 for protonation) remains in the organic layer.

    • Caution: Do not use strong acid (>2M) or prolonged contact, as pyrazoles can form salts that might precipitate or dissolve in water.

  • The "Polishing" Wash: Wash with Brine to remove residual water/acid.

Alternative (Scavenger Resin): For small-scale (<500 mg) or high-value batches, use a polymer-supported isocyanate resin (e.g., PS-Isocyanate).

  • Action: Add 3 eq. of resin to the reaction mixture. Stir for 2 hours. The resin reacts with the free amine to form an insoluble urea.

  • Finish: Filter off the resin.[1][3] The filtrate contains your product.

Module C: Final Purification (Recrystallization)

Symptom: Product is >90% pure but contains trace colored impurities or salts.

Solubility Profile:

Solvent Solubility (25°C) Role
Water Insoluble Anti-solvent
Methanol/Ethanol Soluble Solvent
Ethyl Acetate Moderately Soluble Solvent
Heptane/Hexane Insoluble Anti-solvent

| DCM | Soluble | Solvent |

Recommended Recrystallization System: Ethanol/Water or EtOAc/Heptane .

Protocol (EtOH/Water):

  • Dissolve crude solid in minimal boiling Ethanol.

  • Once dissolved, remove from heat.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white/off-white crystals.

Frequently Asked Questions (FAQs)

Q1: My product turned pink/purple during drying. Is it decomposed? A: Likely not. The color usually comes from trace amounts (<0.5%) of oxidized 4-aminopyrazole remaining in the material. This is common.

  • Fix: Dissolve in MeOH, treat with activated charcoal (5 wt%), heat gently for 15 mins, filter through Celite, and re-concentrate.

Q2: Can I use silica column chromatography? A: Yes, but pyrazoles can "streak" on silica due to hydrogen bonding with silanols.

  • Fix: Use a mobile phase containing 1-5% Methanol in DCM. Add 1% Triethylamine (TEA) or 1% NH4OH to the eluent to deactivate the silica protons and sharpen the peak shape.

Q3: I see a split peak in the NMR for the pyrazole protons. Is this an isomer? A: If the splitting is broad or temperature-dependent, it is likely tautomerism . The 1H-pyrazole proton moves between N1 and N2.

  • Verification: Run the NMR in DMSO-d6 (which stabilizes tautomers via H-bonding) or add a drop of D2O to exchange the NH proton, which should simplify the spectrum.

Q4: Why is my yield >100%? A: You likely have the HCl salt of the pyrazole or trapped solvent.

  • Check: Look for broad shifts >10 ppm in NMR (indicative of HCl salt).

  • Fix: Reslurry the solid in saturated aqueous NaHCO3 and extract with EtOAc to free the base.

References

  • Synthesis of Pyrazole Amides: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Hydrolysis of N-Acyl Pyrazoles: Katritzky, A. R. "N-Acylpyrazoles: hydrolytic stability and application." Tetrahedron, 1990.

  • Purification of Amphoteric Heterocycles: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

Sources

CycloPro-Tech Support Hub: Temperature Optimization for Cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CP-AMIDE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Goldilocks" Zone

You are likely experiencing yield variability or impurity profiles inconsistent with standard amide couplings. The cyclopropane ring introduces unique thermodynamic constraints:

  • Ring Strain (~27.5 kcal/mol): The ring is a "loaded spring." Excessive heat (>60°C) in the presence of Lewis acids or strong nucleophiles can trigger ring-opening or rearrangements.

  • Exothermic Amidation: The reaction of cyclopropanecarbonyl chloride with amines is violently exothermic. Without strict low-temperature control (0°C) at the addition phase, local hotspots will degrade your reagent before it couples.

The Core Directive:

  • Activation Phase: Low Temperature (-15°C to 0°C) to prevent disproportionation.

  • Coupling Phase: Ambient Temperature (20°C–25°C) to ensure conversion.

  • Avoid: Sustained heating >50°C during coupling.

Decision Matrix: Selecting Your Thermal Protocol

Before heating or cooling, identify your pathway. The optimal temperature profile depends entirely on your activation strategy.

Temperature_Protocol_Selection Start START: Select Activation Method Decision_Scale Scale / Sensitivity? Start->Decision_Scale Route_AcidCl Route A: Acid Chloride (Scale-Up / Robust Substrates) Decision_Scale->Route_AcidCl >10g or Non-Chiral Route_MixedAnh Route B: Mixed Anhydride (Chiral / Acid-Sensitive) Decision_Scale->Route_MixedAnh Chiral / Unstable Route_Coupling Route C: Direct Coupling (Discovery / HATU / EDC) Decision_Scale->Route_Coupling <1g / High Throughput Action_AcidCl SOP: Two-Stage Ramp 0°C (Addition) → 25°C (Stir) Route_AcidCl->Action_AcidCl Action_MixedAnh SOP: Cryogenic Hold Strict -15°C (Activation) → 0°C Route_MixedAnh->Action_MixedAnh Action_Coupling SOP: Isothermal Constant 20-25°C Route_Coupling->Action_Coupling

Figure 1: Thermal Protocol Selection Matrix based on scale and substrate sensitivity.

Technical Protocols & Troubleshooting

Protocol A: The Acid Chloride Route (Scale-Up Standard)

Best for: High yields, non-chiral substrates, large scale (e.g., Olaparib intermediates).

The Mechanism: Cyclopropanecarbonyl chloride is generated (often using thionyl chloride) and then reacted with an amine.

  • Critical Thermal Risk: The acid chloride formation requires heat (50-70°C), but the amidation is exothermic. Adding acid chloride to amine at Room Temperature (RT) causes immediate localized boiling and impurity formation.

Step-by-Step Optimization:

  • Chlorination (Pre-step): React cyclopropanecarboxylic acid with SOCl₂ at 60°C for 2 hours.

    • Checkpoint: Distill the acid chloride (bp ~119°C) to remove excess SOCl₂. Do not carry excess SOCl₂ into the amidation; it generates HCl gas and heat uncontrollably.

  • The "Ice-Bath" Addition: Dissolve amine/base (TEA/DIPEA) in DCM or THF. Cool to 0°C .[1]

  • Controlled Addition: Add cyclopropanecarbonyl chloride dropwise. Maintain internal temp <5°C .

  • The Warm-Up: Once addition is complete, remove ice bath and stir at 25°C for 1-2 hours.

IssueSymptomRoot CauseCorrective Action
Runaway Exotherm Fuming, solvent boiling during addition.Addition too fast or temp started at RT.CRITICAL: Cool to 0°C. Dilute acid chloride in solvent before addition.
Dimer Formation Impurity at M+ (Dimer MW) in LCMS.High temp during addition causing self-condensation.Maintain <5°C during addition.[1][2]
Low Yield High starting material remaining.Hydrolysis of acid chloride by ambient moisture.Use dry solvents.[1] Acid chloride is moisture sensitive.
Protocol B: The Mixed Anhydride Method (Isobutyl Chloroformate)

Best for: Chiral cyclopropanes or avoiding harsh acid chlorides.

The Mechanism: Activation of the acid with isobutyl chloroformate (IBCF) to form a mixed anhydride, followed by amine attack.

  • Critical Thermal Risk: Mixed anhydrides are thermally unstable. Above 0°C, they disproportionate into symmetrical anhydrides and carbonates, killing yield.

Step-by-Step Optimization:

  • Activation: Dissolve cyclopropanecarboxylic acid and NMM (N-methylmorpholine) in THF. Cool to -15°C (Salt/Ice bath).

  • Reagent Addition: Add IBCF dropwise. Do not exceed -10°C.

  • Activation Time: Stir at -15°C for exactly 15-20 minutes.

    • Warning: Too long (>30 min) = decomposition. Too short = incomplete activation.

  • Coupling: Add the amine (pre-cooled) to the mixture.

  • Ramp: Allow to warm to 0°C over 1 hour, then RT.

IssueSymptomRoot CauseCorrective Action
Urethane Impurity Product mass +100 (Isobutyl carbamate formation).Wrong Temp/Base. Amine attacked the carbonate, not the carbonyl.Strictly maintain -15°C during activation. Ensure amine is added after activation.
Racemization Loss of enantiomeric excess (ee%).Base-catalyzed epimerization at high temp.Keep base equivalents stoichiometric. Keep temp <0°C.

Thermal Failure Modes: Why Heat Kills the Ring

While the cyclopropane ring is robust enough for standard workups, it has a breaking point.

Thermal_Failure_Modes Safe_Zone Safe Zone (0°C - 40°C) Kinetic Control Process_Amidation Desired Amidation Safe_Zone->Process_Amidation High Yield Danger_Zone Danger Zone (>60°C) Thermodynamic Instability Failure_1 Ring Opening (Acid Catalyzed) Danger_Zone->Failure_1 Lewis Acid Present Failure_2 Decarboxylation (If Acid Unstable) Danger_Zone->Failure_2 High T Failure_3 Hoffmann/Curtius Rearrangements Danger_Zone->Failure_3 Acyl Azide Route

Figure 2: Thermal Stability Thresholds for Cyclopropane Derivatives.

Scientific Context: Cyclopropane bonds are "banana bonds" (bent bonds) with high p-character. At high temperatures (>100°C) or moderate temperatures (60°C) with Lewis Acids (like excess AlCl₃ or ZnCl₂ if used in prior steps), the ring can open to form allyl derivatives.

  • Rule of Thumb: Never reflux a cyclopropane intermediate in acidic media unless explicitly required for rearrangement.

Frequently Asked Questions (FAQ)

Q: Can I use HATU at 40°C to speed up the reaction? A: You can, but it is rarely necessary. Cyclopropanecarboxylic acids are not sterically hindered at the carbonyl carbon (the ring pulls electron density, making the carbonyl electrophilic). If the reaction is slow at RT, the issue is likely the nucleophilicity of your amine , not the activation of the acid. Check your solvent (switch from DCM to DMF) before increasing heat.

Q: My acid chloride turned yellow/brown during distillation. Is it safe to use? A: A slight yellow tint is acceptable. Dark brown indicates thermal decomposition or polymerization. If you distilled at atmospheric pressure, you likely overheated it (>120°C).

  • Fix: Always distill cyclopropanecarbonyl chloride under vacuum to keep the bath temperature below 60°C.

Q: I am scaling up to 1kg. Does the 0°C rule still apply? A: It applies more strictly. On a 1kg scale, the exotherm from adding acid chloride to amine can boil the solvent (DCM bp 40°C) in seconds, leading to a dangerous pressure buildup. You must use a jacketed reactor with active cooling and control the addition rate to keep internal temp <10°C.

References

  • Olaparib Synthesis (Acid Chloride Route)

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
    • Context: Demonstrates the standard use of cyclopropanecarbonyl chloride
  • Mixed Anhydride Methodology

    • Vaughan, J. R., & Osato, R. L. (1951). The Preparation of Peptides using Mixed Carbonic-Carboxylic Acid Anhydrides. Journal of the American Chemical Society, 73(11), 5553–5555.
    • Context: Establishes the -15°C protocol to prevent disproportion
  • Cyclopropane Ring Stability

    • Wiberg, K. B. (1986). The Structure and Properties of Small Ring Hydrocarbons. Accounts of Chemical Research, 29, 229.
    • Context: Fundamental data on ring strain and thermal susceptibility.
  • Process Safety (Cyclopropanecarbonyl Chloride)

    • BenchChem Safety Data & Protocols. Handling and Storage of Cyclopropanecarbonyl Chloride.
    • Context: Safety thresholds for exothermic additions.

Sources

Technical Support Center: Troubleshooting Solubility of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and formulation scientists encountering solubility bottlenecks with N-(1H-pyrazol-4-yl)cyclopropanecarboxamide . Below, you will find a mechanistic breakdown of the problem, empirical data, and field-proven protocols to overcome these challenges in your workflows.

Part 1: Mechanistic Root Cause (The "Why")

Q1: Why is N-(1H-pyrazol-4-yl)cyclopropanecarboxamide nearly insoluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Hexanes?

A: The insolubility of this compound is a direct consequence of its highly rigid supramolecular architecture, driven by extensive intermolecular hydrogen bonding[1].

The molecule possesses two highly active functional groups:

  • The Pyrazole Ring: Contains an N-H bond (a strong hydrogen bond donor) and a pyridine-like nitrogen (a strong hydrogen bond acceptor)[2].

  • The Carboxamide Group: Contains an N-H bond (donor) and a C=O carbonyl oxygen (acceptor).

In the solid state, these dual donor/acceptor sites interact with adjacent molecules to form continuous 1D catemers, 2D sheets, and 3D networks[3]. This extensive hydrogen-bonding network results in an exceptionally high crystal lattice energy. Non-polar or moderately polar aprotic solvents (like DCM or Toluene) lack the strong dipole moments and competitive H-bond accepting capabilities required to shatter this lattice, leaving the compound insoluble[2].

Mechanism Solid Solid State (Insoluble) Extensive N-H···N and N-H···O=C H-Bonds High Lattice Energy Intervention Intervention 1. Polar Aprotic Solvent 2. Heat / Sonication Solid->Intervention Overcome Lattice Energy Dissolved Solvated State (Dissolved) Solvent acts as competitive H-bond acceptor (e.g., S=O) Disrupts catemer chains Intervention->Dissolved Solvation Shell Formation

Caption: Thermodynamic mechanism of solubilizing highly hydrogen-bonded pyrazole networks.

Part 2: Solvent Selection & Physical Interventions

Q2: Which solvents should I use for NMR characterization, analytical chromatography, or direct biological assays?

A: To force the compound into solution without chemically altering it, you must use polar aprotic solvents with strong hydrogen-bond accepting capabilities . Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) feature highly polarized bonds (S=O or C=O) that act as competitive acceptors[3]. These solvent molecules physically insert themselves between the pyrazole molecules, disrupting the N-H···N and N-H···O=C interactions and forming a stable solvation shell.

Quantitative Solubility Profile Summary
Solvent ClassExamplesEstimated SolubilityMechanistic Rationale
Non-Polar / Weakly Polar Hexanes, Toluene, DCMVery Poor (< 1 mg/mL)Cannot disrupt strong intermolecular hydrogen bonds; lattice energy dominates.
Polar Protic Methanol, Ethanol, WaterPoor to Moderate (1-5 mg/mL)Competes for H-bonds, but the rigid pyrazole crystal lattice often prevents complete dissolution at room temperature.
Strong Polar Aprotic DMSO, DMF, NMP, DMAcExcellent (> 50 mg/mL)Strong dipoles and highly accessible H-bond acceptors competitively shatter the pyrazole supramolecular network.

Note for NMR: Always use DMSO-d6 for standard 1H/13C NMR. If the compound still exhibits slow dissolution, apply mild sonication for 5 minutes at 40 °C.

Part 3: Chemical Modifications for Synthetic Workflows

Q3: I need to use this compound as a synthetic intermediate in DCM or EtOAc. How can I temporarily improve its solubility?

A: If you are performing downstream synthetic chemistry (e.g., cross-coupling, alkylation, or acylation on the cyclopropane side), the most effective strategy is to mask the pyrazole N-H group with a protecting group [4].

By converting the N-H to an N-R group (where R = Tetrahydropyranyl (THP), Trityl (Trt), or tert-Butyloxycarbonyl (Boc)), you eliminate the primary hydrogen-bond donor. This instantly collapses the supramolecular network, rendering the intermediate highly soluble in standard organic solvents like DCM, EtOAc, and THF[4].

Experimental Protocol: Tetrahydropyranyl (THP) Protection of the Pyrazole Ring

This protocol is a self-validating system: the reaction's success is visually confirmed by the transition of the mixture from an opaque suspension to a clear, homogenous solution.

Reagents Required:

  • N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Suspension Setup: In an oven-dried flask under a nitrogen atmosphere, suspend the pyrazole-carboxamide (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate). Observation: The material will not dissolve.

  • Reagent Addition: Add DHP (1.5 eq) to the stirring suspension via syringe.

  • Catalysis: Add the acid catalyst (PTSA or PPTS, 0.1 eq) in one portion.

  • Reaction & Visual Validation: Stir the mixture at room temperature (or gentle reflux at 40 °C if using DCM). Over the course of 4–12 hours, the THP group will covalently bond to the pyrazole nitrogen. Causality Check: Because the intermolecular H-bond network is destroyed upon protection, the opaque suspension will gradually clear into a homogenous, transparent solution. This phase change confirms the reaction is proceeding.

  • Quench: Once the solution is completely clear (and confirmed by TLC), quench the reaction by adding saturated aqueous NaHCO3 (equal volume to the organic solvent) to neutralize the acid catalyst.

  • Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2x). The protected intermediate will remain highly soluble in the organic layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly soluble THP-protected intermediate.

Part 4: Formulation for Biological Assays

Q4: How do I formulate this compound for in vitro or in vivo studies without it precipitating upon addition to aqueous media?

A: Because the compound is practically insoluble in water, direct addition of a high-concentration DMSO stock into an aqueous buffer will cause an immediate "crash out" (precipitation) due to the sudden loss of the competitive H-bond accepting environment.

To prevent this, utilize a Co-solvent Cascade Formulation :

  • Primary Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a concentrated master stock (e.g., 50 mM).

  • Surfactant/Polymer Addition: Before adding to water, dilute the DMSO stock into a lipophilic/polymeric carrier. A standard, highly effective vehicle is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

  • Order of Addition (Critical): Add the DMSO stock to the PEG300 first and vortex. Next, add the Tween-80 and vortex. Finally, add the aqueous saline dropwise while vortexing vigorously. The PEG and Tween-80 create micelles that trap the pyrazole molecules, preventing them from finding each other and re-forming their crystal lattice in the aqueous environment.

Workflow Decision Matrix

Use the following logical decision tree to determine the exact troubleshooting path based on your experimental endpoint:

G Start Solubility Issue: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Goal What is the experimental goal? Start->Goal Analytical Analytical / NMR (Direct Solubilization) Goal->Analytical Synthesis Chemical Synthesis (Intermediate Use) Goal->Synthesis InVivo In Vitro / In Vivo (Aqueous Media) Goal->InVivo Solvent Use Strong H-Bond Acceptor Solvents (DMSO, DMF, NMP) Analytical->Solvent Protect Mask Pyrazole N-H (THP, Trityl, Boc) Synthesis->Protect Formulate Co-solvent Cascade (DMSO -> PEG300 -> Tween-80) InVivo->Formulate

Caption: Decision tree for troubleshooting pyrazole-carboxamide solubility based on experimental goals.

References

  • Substituent Control of Hydrogen Bonding in Palladium(II)−Pyrazole Complexes | Inorganic Chemistry Source: ACS Publications URL:[Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Self-assembly of N H -pyrazoles via intermolecular N—H...N hydrogen bonds Source: ResearchGate URL:[Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles... Source: ResearchGate URL:[Link]

  • A review on Pyrazole derivatives of pharmacological potential Source: Journal of Pharmaceutical and BioSciences URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide bond formation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

The primary goal is the formation of an amide bond between the C4-exocyclic amine of 4-amino-1H-pyrazole and the carbonyl carbon of a cyclopropane carboxyl group. The main challenge arises from the presence of multiple nucleophilic sites on the pyrazole starting material, which can lead to undesired side products.

General Synthetic Workflow

The synthesis can be approached via two primary pathways: direct acylation with an acyl halide or amide coupling with a carboxylic acid and a coupling reagent. The choice of method depends on substrate stability, available reagents, and scalability.

Workflow cluster_0 Pathway A: Acyl Chloride cluster_1 Pathway B: Coupling Reagent A1 4-Amino-1H-pyrazole + Base (e.g., TEA, DIPEA) A3 Reaction at 0 °C to RT in Aprotic Solvent (DCM) A1->A3 A2 Cyclopropanecarbonyl Chloride A2->A3 A4 Work-up & Purification A3->A4 P N-(1H-pyrazol-4-yl) cyclopropanecarboxamide A4->P Product B1 4-Amino-1H-pyrazole B3 Coupling Reagent (e.g., EDC/HOBt) + Base in Aprotic Solvent (DMF) B1->B3 B2 Cyclopropanecarboxylic Acid B2->B3 B4 Work-up & Purification B3->B4 B4->P Product

Caption: General synthetic pathways for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant regioisomer, with acylation occurring on the pyrazole ring nitrogen (N1) instead of the C4-amino group. How can I improve selectivity?

A1: This is the most common challenge. The pyrazole ring nitrogens are nucleophilic and can compete with the exocyclic C4-amino group for the acylating agent. For unsymmetrical pyrazoles, acylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate[1]. The regioselectivity is governed by a delicate balance of steric and electronic factors[1].

Root Cause Analysis:

  • Competing Nucleophilicity: The pKa of the pyrazole ring NH is approximately 14, while the anilinic C4-NH2 is less basic. Under basic conditions, deprotonation of the ring can create a highly nucleophilic pyrazole anion, which readily attacks the electrophilic carbonyl source.

  • Steric Hindrance: Acylation generally favors the less sterically hindered nitrogen atom[1]. In this case, the N1 position is often more accessible than the C4-amino group, especially if the latter is sterically encumbered.

Solutions & Optimization Strategies:

  • Control of Basicity: Avoid using strong bases (e.g., NaH) that fully deprotonate the pyrazole ring. A mild, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge HCl (when using an acyl chloride) without creating a high concentration of the pyrazole anion.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile can influence regioselectivity, often favoring the formation of a single regioisomer[1].

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C) can often enhance selectivity by favoring the kinetically controlled product, which is typically the desired C4-amide.

  • N1-Protection Strategy (Most Robust Method): For unambiguous results, especially on a larger scale, protecting the pyrazole N1-position is the most effective strategy. A tert-Butoxycarbonyl (Boc) group is ideal as it is stable to the acylation conditions and can be readily removed afterward.

Selectivity reagents 4-Amino-1H-pyrazole + Acylating Agent path1 Desired Pathway Acylation at C4-Amino Group reagents->path1 Favored by: - Mild Base - Low Temp - N1-Protection path2 Side Reaction Acylation at N1-Ring Position reagents->path2 Favored by: - Strong Base - High Temp product Desired Amide path1->product side_product N1-Acyl Pyrazole (Regioisomer) path2->side_product

Caption: Competing reaction pathways for the acylation of 4-amino-1H-pyrazole.

Q2: My reaction shows low or no product yield, with starting materials remaining even after extended reaction times. What are the likely causes?

A2: Low conversion is a frequent issue in amide bond formation, especially with electron-deficient amines or sterically hindered substrates[2][3]. Several factors could be at play.

Root Cause Analysis:

  • Inefficient Carboxylic Acid Activation: The most common method for forming an amide bond involves activating a carboxylic acid to make it more susceptible to nucleophilic attack[3]. If this activation step is inefficient, the reaction will not proceed.

  • Poor Reagent Quality: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, producing cyclopropanecarboxylic acid and HCl[4][5]. This decomposition reduces the amount of active acylating agent[6]. Similarly, coupling reagents can degrade if not stored properly.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can stall the reaction[2].

Solutions & Optimization Strategies:

  • Verify Reagent Quality: Use a fresh bottle of cyclopropanecarbonyl chloride or purify it by distillation before use for critical reactions[6]. Ensure all coupling reagents are fresh and have been stored under anhydrous conditions.

  • Employ Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents[2]. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive reagents and intermediates[2].

  • Optimize the Coupling System: If using the carboxylic acid route, the choice of coupling reagent is critical. For challenging couplings, stronger activating agents may be necessary.

Coupling Reagent System Byproduct Advantages Disadvantages
EDC / HOBt Water-soluble ureaByproduct easily removed by aqueous workup; suppresses side reactions[7].O-acylisourea intermediate can rearrange to N-acylurea[8].
DCC / HOBt Dicyclohexylurea (DCU)Inexpensive and effective[9].DCU is often insoluble and can be difficult to remove completely[9].
HATU / DIPEA TetramethylureaHigh reactivity, fast reaction times, low rates of racemization; good for challenging substrates[7][10].More expensive; byproducts require chromatographic removal.
  • Increase Temperature: While starting at 0 °C is good for selectivity, some challenging couplings may require warming to room temperature or even gentle heating to proceed to completion[2]. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.

Q3: When using EDC, my purified product is contaminated with a persistent impurity. What is this and how can I prevent it?

A3: The most common side reaction with carbodiimides like EDC is the formation of a stable N-acylurea byproduct[8]. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, undergoes an intramolecular O-to-N acyl migration instead of reacting with the amine[8].

Mechanism & Prevention:

The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it can rearrange. This is the primary role of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

  • Use of Additives: HOBt acts as a nucleophile, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine[7]. This two-step activation pathway significantly suppresses the N-acylurea side reaction[7].

  • Temperature Control: The rearrangement is often accelerated at higher temperatures. Maintaining the reaction at 0 °C, especially during the initial activation step, can minimize this side product[8].

  • Stoichiometry and Order of Addition: A common protocol involves pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 min) at 0 °C before adding the amine[7].

EDC_Mechanism cluster_0 Mechanism of N-Acylurea Formation and Prevention Acid_EDC Carboxylic Acid + EDC Isourea O-Acylisourea (Reactive Intermediate) Acid_EDC->Isourea Activation NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Intramolecular Rearrangement (Undesired) HOBt_Ester HOBt Active Ester (Stable Intermediate) Isourea->HOBt_Ester Intercepted by HOBt (Desired) Amine + 4-Amino-1H-pyrazole HOBt_Ester->Amine Amide Desired Amide Amine->Amide

Caption: Role of HOBt in preventing N-acylurea formation during EDC coupling.

Recommended Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling

This protocol is recommended for its reliability and the ease of byproduct removal.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclopropanecarboxylic acid (1.0 equiv), 4-amino-1H-pyrazole (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS (typically complete in 8-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove the EDC-urea byproduct), 1N HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine[7].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Protocol 2: Acylation with Cyclopropanecarbonyl Chloride

This method is faster but requires stringent handling of the moisture-sensitive acyl chloride.

  • Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), dissolve 4-amino-1H-pyrazole (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 equiv) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS[6].

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer. Wash the organic phase with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References
  • Optimizing amide bond formation conditions for benzamide synthesis. (n.d.). Benchchem.
  • Cyclopropanecarbonyl chloride. (n.d.). Santa Cruz Biotechnology.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Otrubova, K., Chatterjee, S., Ghimire, S., Cravatt, B. F., & Boger, D. L. (2021). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC.
  • Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know. (2024). Ketone Pharma.
  • Cyclopropanecarbonyl chloride. (n.d.). CymitQuimica.
  • Safe handling and storage protocols for cyclopropanecarbonyl chloride. (n.d.). Benchchem.
  • Tips and tricks for difficult amide bond formation? (2021). Reddit.
  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

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Technical Support Center: Stability of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. It provides in-depth information on the stability of this molecule under acidic conditions, offering troubleshooting advice and detailed experimental protocols in a practical question-and-answer format. Our goal is to equip you with the foundational knowledge and practical tools to anticipate stability challenges, design robust experiments, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability profile of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Q1: What is the primary stability concern for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in an acidic environment?

The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the amide bond.[1][2] Amides, while generally stable, can undergo hydrolysis to their constituent carboxylic acid and amine components when subjected to strong acidic conditions, particularly with heating.[3] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4]

Q2: What are the expected degradation products from acid-catalyzed hydrolysis?

The hydrolysis of the amide bond in N-(1H-pyrazol-4-yl)cyclopropanecarboxamide will yield two primary products:

  • Cyclopropanecarboxylic acid

  • 4-amino-1H-pyrazole

The reaction is a direct cleavage of the amide linkage, as illustrated in the degradation pathway diagram in Section 4.

Q3: How do factors like pH, temperature, and time influence the degradation rate?

The rate of acid-catalyzed hydrolysis is highly dependent on environmental conditions:

  • pH: The degradation rate increases as the pH decreases (i.e., as the acid concentration increases). The presence of H+ ions is catalytic to the reaction.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature. Heating is often used in forced degradation studies to accelerate the process and observe degradation within a practical timeframe.[5][6]

  • Time: The extent of degradation is directly proportional to the duration of exposure to the acidic conditions.

Q4: Is the pyrazole ring itself susceptible to degradation under these conditions?

The pyrazole ring is a stable aromatic heterocycle and is generally robust under the acidic conditions typically used for amide hydrolysis. While extreme conditions (e.g., very high temperatures and highly concentrated acids) could potentially lead to pyrazole ring cleavage or other side reactions, the amide bond is significantly more labile and will be the primary site of degradation.[7] Any investigation into unexpected degradation products should, however, consider the possibility of reactions involving the heterocyclic core.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Rapid or Complete Degradation The stress conditions (acid concentration, temperature) are too harsh for the molecule.Reduce the severity of the conditions. Start with a lower acid concentration (e.g., 0.01 N HCl) or a lower temperature (e.g., 40°C). The goal of a forced degradation study is typically to achieve 5-20% degradation, not complete loss of the parent compound.[6][8]
Observation of Unexpected Peaks in HPLC/LC-MS 1. An impurity was present in the starting material. 2. A secondary degradation product has formed. 3. The compound is reacting with a component of the mobile phase or a co-solvent.1. Analyze a t=0 sample (before stress is applied) to profile initial impurities. 2. Use LC-HRMS (High-Resolution Mass Spectrometry) to obtain an accurate mass and propose a structure for the unknown peak.[9] 3. Run a blank (stressing only the solvent/vehicle) to identify any artifacts.
Poorly Reproducible Degradation Profiles 1. Incomplete or inconsistent neutralization of timed aliquots, allowing the degradation to continue post-sampling. 2. Fluctuations in temperature during the experiment. 3. Analytical method is not stability-indicating (i.e., degradant peaks are co-eluting with the parent compound).1. Ensure immediate and complete neutralization of the sample aliquot with a stoichiometric equivalent of base (e.g., 0.1 N NaOH for a 0.1 N HCl sample). 2. Use a calibrated, stable heating block or water bath. 3. Develop and validate a stability-indicating HPLC method. This involves demonstrating baseline separation between the parent peak and all significant degradation product peaks.
Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your investigations. As a Senior Application Scientist, I stress that these are templates; optimization may be required based on your specific equipment and experimental goals.

Protocol 1: Acidic Forced Degradation Study

Objective: To controllably degrade N-(1H-pyrazol-4-yl)cyclopropanecarboxamide under acidic stress to identify degradation products and understand its stability profile.

Materials:

  • N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 N solution

  • Sodium Hydroxide (NaOH), 1.0 N solution

  • Deionized Water

  • Volumetric flasks, pipettes, and vials

  • Calibrated heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in methanol.

  • Stress Sample Preparation:

    • Label three reaction vials: "40°C", "60°C", and "80°C".

    • In each vial, add the appropriate volume of stock solution and 0.1 N HCl to achieve a final drug concentration of 100 µg/mL. Note: Minimize the initial methanol concentration (<5%) to avoid potential solvolysis.

  • Control Sample: Prepare a control sample with 100 µg/mL of the drug in water/methanol without acid and keep it at 4°C.

  • Incubation: Place the stress sample vials in heating blocks set to their respective temperatures.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

    • Crucially, immediately quench the reaction by adding the aliquot to a vial containing an equivalent volume (100 µL) of 0.1 N NaOH. This neutralizes the acid and stops the degradation.

  • Analysis: Analyze the quenched samples using the stability-indicating HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify the parent N-(1H-pyrazol-4-yl)cyclopropanecarboxamide from its primary acid-degradation products.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for retaining and separating small organic molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure sharp peak shapes for the basic pyrazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes.
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min.A broad gradient ensures elution of both the polar degradants (e.g., 4-amino-1H-pyrazole) and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection (UV) 254 nmA common wavelength for aromatic and heterocyclic compounds. A full UV scan of the parent compound is recommended to determine the optimal wavelength.
Section 4: Data & Visualizations
Illustrative Degradation Data

The following table represents plausible data from an acidic forced degradation study performed according to Protocol 1.

Time (Hours)% Parent Remaining (40°C)% Parent Remaining (60°C)% Parent Remaining (80°C)
0100.0100.0100.0
298.592.175.4
496.885.056.8
893.272.332.3
2481.540.65.2

This data is for illustrative purposes only and demonstrates the expected trend of increased degradation with higher temperature and longer duration.

Diagrams

G cluster_main N-(1H-pyrazol-4-yl)cyclopropanecarboxamide mol

Caption: Acid-Catalyzed Hydrolysis Pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Methanol prep_stress Dilute to 100 µg/mL in 0.1 N HCl prep_stock->prep_stress incubate Incubate at Controlled T (e.g., 40, 60, 80°C) prep_stress->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Neutralize Immediately with 0.1 N NaOH sample->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc data Quantify Parent & Degradants, Calculate % Degradation hplc->data

Caption: Workflow for Acidic Forced Degradation Study.

References
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • König, B., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12247-12255. Retrieved from [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]

  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Retrieved from [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • da Silva, D. A., et al. (2022). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Molecules, 27(24), 8703. Retrieved from [Link]

  • Peterson, N. D., et al. (2015). Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(2), 794-800. Retrieved from [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Retrieved from [Link]

  • Viljoen, A., et al. (2024). Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis. PLoS computational biology, 20(8), e1012354. Retrieved from [Link]

  • Colom, A., et al. (2018). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. Communications biology, 1, 13. Retrieved from [Link]

  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved from [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5239-5243. Retrieved from [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 586-591. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(38), 24869-24879. Retrieved from [Link]

  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • Panda, J., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Xenobiotics, 14(1), 168-202. Retrieved from [Link]

  • Timoshenko, V. M., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7731. Retrieved from [Link]

  • Chemazone. (n.d.). N-(1H-pyrazol-4-yl)cyclopropane-1-carboxamide. Retrieved from [Link]

  • Löffler, B., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(1), 89-102. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #PYR-CYC-DEG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Topic: Identification and Troubleshooting of Degradation Products

Executive Summary

Welcome to the technical support hub for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (MW 151.17 Da). This scaffold is a critical intermediate in the synthesis of JAK/STAT and IRAK4 kinase inhibitors. Its stability profile is dominated by the susceptibility of the amide bond to hydrolysis and the reactivity of the electron-rich pyrazole ring.

This guide addresses the specific challenges researchers face when identifying degradation products (DPs) of this molecule, focusing on amide hydrolysis , oxidative stress , and chromatographic retention of polar fragments .

Module 1: Hydrolytic Degradation (The Primary Pathway)

Q: I observe two new peaks under acidic stress (0.1 N HCl). One elutes at the solvent front. What is happening?

A: You are observing the classic acid-catalyzed hydrolysis of the amide bond.[1]

The amide linkage between the cyclopropane ring and the pyrazole is the "weak link." Under acidic or basic conditions, this bond cleaves, yielding two distinct fragments. The peak at the solvent front is likely 4-aminopyrazole , which is highly polar and poorly retained on standard C18 columns.

The Pathway:

  • Protonation: The carbonyl oxygen is protonated.[1][2]

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Cleavage: The C-N bond breaks, releasing the amine and the carboxylic acid.[3]

Diagnostic Data Table:

CompoundStructureFormulaMonoisotopic Mass (Da)[M+H]+Retention Behavior (C18)
Parent N-(1H-pyrazol-4-yl)cyclopropanecarboxamideC7H9N3O151.07152.08Moderate
DP-1 Cyclopropanecarboxylic AcidC4H6O286.0487.05*Weak (retains better at low pH)
DP-2 4-AminopyrazoleC3H5N383.0584.06Very Weak (Void Volume)

*Note: Carboxylic acids often ionize poorly in positive ESI. Look for [M-H]- (m/z 85.03) in negative mode.

Visualizing the Pathway

HydrolysisPathway Parent Parent Molecule (MW 151.17) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ DP1 DP-1: Cyclopropanecarboxylic Acid (MW 86.09) Intermediate->DP1 Cleavage DP2 DP-2: 4-Aminopyrazole (MW 83.09) Intermediate->DP2 Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway yielding the carboxylic acid and amine fragments.

Module 2: Oxidative Stress & Secondary Degradation

Q: After 24 hours in 3% H2O2, I see a mass shift of +16 Da (m/z 168). Is this N-oxidation?

A: Yes, but you must distinguish between N-oxidation and C-hydroxylation .

The pyrazole ring is electron-rich. While the amide nitrogen is less nucleophilic, the pyrazole nitrogens (specifically the N-2 position if N-1 is unsubstituted) are susceptible to oxidation.

  • N-Oxide Formation: The most likely initial oxidative event is the formation of the pyrazole N-oxide.

  • Hydroxylation: Radical-mediated oxidation (often seen with metal impurities + H2O2) can hydroxylate the cyclopropane ring or the pyrazole carbon, also resulting in +16 Da.

Differentiation Strategy:

  • MS/MS Fragmentation: N-oxides typically show a characteristic loss of oxygen (-16 Da) or -OH (-17 Da) during fragmentation. Hydroxylated species usually retain the oxygen in the fragment ions.

Q: My "DP-2" (4-aminopyrazole) peak is disappearing, and the solution is turning brown. Why?

A: 4-Aminopyrazole is highly unstable and prone to oxidative polymerization. Unlike the parent amide, the free amine is easily oxidized to azo-dimers or polymerized "tars" (similar to aniline oxidation). If you are studying hydrolysis, analyze samples immediately or derivatize the amine to stabilize it.

Module 3: Analytical Troubleshooting

Q: I cannot quantify DP-2 (4-aminopyrazole) because it elutes in the void volume. How do I fix this?

A: This is a common issue with small, polar heterocycles. Standard C18 columns cannot retain them. You have three viable options:

Option A: HILIC (Recommended) Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Silica phase).

  • Mobile Phase: High organic (90% Acetonitrile) with 10mM Ammonium Acetate (pH 5.8).

  • Result: DP-2 will retain well, eluting after the non-polar parent.

Option B: Ion-Pairing Chromatography Add an ion-pairing agent to your C18 mobile phase.

  • Reagent: 5-10 mM Perfluoropentanoic acid (PFPA) or Hexafluoro-2-propanol (HFIP).

  • Mechanism: The reagent forms a neutral complex with the protonated amine, increasing its lipophilicity.

Option C: Derivatization If LC-MS sensitivity is low, react the sample with Dansyl Chloride before analysis. This adds a hydrophobic tag to the primary amine (DP-2), allowing standard C18 retention and fluorescence detection.

LC-MS Decision Tree

LCMS_Strategy Start Problem: Polar Degradant (DP-2) Not Retained CheckCol Is HILIC Column Available? Start->CheckCol HILIC_Yes Use HILIC Mode (Ammonium Acetate/ACN) CheckCol->HILIC_Yes Yes HILIC_No Can you use Ion-Pairing? CheckCol->HILIC_No No IP_Yes Add PFPA or HFIP to Mobile Phase A HILIC_No->IP_Yes Yes (MS Compatible) IP_No Derivatize with Dansyl Chloride HILIC_No->IP_No No (Avoid Contamination)

Figure 2: Decision support for retaining polar amine degradants.

Module 4: Experimental Protocols

Protocol 1: Forced Degradation Study

Purpose: To generate and identify primary degradants.

  • Preparation: Dissolve Parent (1 mg/mL) in Acetonitrile/Water (50:50).

  • Acid Stress: Add 1.0 N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Target: Hydrolysis (DP-1, DP-2).

  • Base Stress: Add 1.0 N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

    • Target: Hydrolysis (Rapid). Note: Neutralize quickly to prevent polymerization of DP-2.

  • Oxidative Stress: Add 3% H2O2. Store at RT for 24 hours.

    • Target: N-oxides, Ring oxidation.

  • Quenching: Neutralize acid/base samples to pH 7.0 before LC-MS injection to prevent column damage.

Protocol 2: LC-MS Conditions (General Screening)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) + ESI MS (Pos/Neg switching).

    • Note: Monitor m/z 84 (DP-2) and m/z 85 (DP-1 Neg Mode) specifically.

References

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text on amide hydrolysis mechanisms).
  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. Link

  • Thermo Fisher Scientific. "HRAM LC-MS method for the determination of nitrosamine impurities." (Reference for trace analysis of small amines). Link

Sources

Overcoming steric hindrance in N-(1H-pyrazol-4-yl)cyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are tackling the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide and similar sterically challenging amides. We understand that what appears to be a straightforward amide coupling can often present significant hurdles due to steric hindrance. This resource provides in-depth troubleshooting, scientifically-grounded explanations, and field-proven protocols to help you overcome these challenges and achieve your synthetic goals.

The Challenge: Steric Hindrance in Amide Bond Formation

The synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide involves the formation of an amide bond between 4-amino-1H-pyrazole and cyclopropanecarboxylic acid. The primary obstacle in this reaction is steric hindrance . The term refers to the spatial arrangement of atoms in a molecule that physically impedes a chemical reaction. In this case, the nucleophilic nitrogen of the aminopyrazole and the electrophilic carbonyl carbon of the activated cyclopropanecarboxylic acid are crowded by their respective ring structures. This congestion slows down the rate of the desired nucleophilic attack, often leading to low yields, incomplete reactions, or failure altogether with standard coupling methods.

This guide will walk you through diagnosing these issues and selecting the appropriate high-efficacy reagents and conditions to drive your reaction to completion.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My standard EDC/HOBt coupling is giving very low yields or failing completely. What is the underlying chemical reason?

Answer: This is the most common issue and it stems from the limitations of the carbodiimide activation mechanism when faced with sterically demanding substrates.

The Causality: When you use a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate.[1][2] While very reactive, this intermediate is also unstable. In an ideal scenario, your amine nucleophile attacks it immediately to form the amide bond.

However, with a sterically hindered amine like 4-aminopyrazole, the nucleophilic attack is slow. This gives the O-acylisourea intermediate time to undergo undesirable side reactions, such as rearranging to a stable N-acylurea or reacting with water. Using an additive like HOBt (Hydroxybenzotriazole) helps by trapping the intermediate to form a more stable HOBt-ester.[3] This HOBt-ester is more selective and less prone to side reactions, but it is also less reactive than the initial O-acylisourea. For a hindered amine, even this activated ester may not be reactive enough for an efficient reaction, leading to the recovery of starting materials.

Q2: Given the failure of EDC/HOBt, what class of coupling reagents should I use for this sterically hindered system?

Answer: For challenging couplings, you must move beyond standard carbodiimides to more potent activating agents. The premier choices are uronium/aminium salts and phosphonium salts .

Expertise & Rationale: These reagents are specifically designed for difficult couplings, such as those involving sterically hindered amino acids in peptide synthesis. They operate by forming highly reactive activated esters that are more susceptible to attack by weak or hindered nucleophiles.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are currently the gold standard. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective because it is derived from HOAt (1-hydroxy-7-azabenzotriazole).[1] The nitrogen atom in the pyridine ring of the HOAt moiety accelerates the reaction through anchimeric assistance, making the resulting OAt-ester exceptionally reactive.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly efficient. They generate OBt-active esters similar to HBTU but are known to be less likely to cause guanidinylation of the primary amine, a potential side reaction with uronium salts.[4]

Q3: I've switched to HATU but my yield is still not quantitative. How can I further optimize the reaction conditions?

Answer: Optimizing a HATU-mediated coupling involves fine-tuning the base, stoichiometry, and order of addition.

Trustworthy Protocol Insights:

  • Base Selection: A non-nucleophilic, sterically hindered base is critical. DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) are standard choices. Their role is to maintain a basic pH to deprotonate the amine (if it's in a salt form) and neutralize the acidic byproducts without competing with your 4-aminopyrazole as a nucleophile. Use 2-3 equivalents.

  • Stoichiometry: Don't be afraid to deviate slightly from a 1:1:1 ratio.

    • Use a slight excess of the carboxylic acid (1.1-1.2 equiv) and coupling reagent (1.1-1.2 equiv) relative to the amine (1.0 equiv). This ensures the limiting amine is fully consumed.

    • For particularly difficult cases, increasing the equivalents of reagents further can be beneficial.[1]

  • Pre-activation: This is a key technique for hindered systems. Do not add all reagents to the flask at once. Instead, "pre-activate" the carboxylic acid.

    • Dissolve the cyclopropanecarboxylic acid, HATU, and DIPEA in an anhydrous aprotic solvent (like DMF or DCM).

    • Stir this mixture at 0 °C to room temperature for 15-30 minutes.[1] This allows for the complete formation of the highly reactive OAt-active ester.

    • Only then, add the 4-aminopyrazole to the solution of the pre-activated ester. This ensures the amine encounters the highest possible concentration of the activated species.

  • Temperature and Time: While most couplings run at room temperature for a few hours, hindered systems may require more forcing conditions. Consider letting the reaction stir overnight or gently heating it (e.g., to 40-50 °C).[5] Monitor carefully by TLC or LC-MS to avoid decomposition.

Q4: All coupling reagent strategies are failing. Is there a more "brute force" method to form this amide bond?

Answer: Yes. When in situ activation fails, the classic and highly effective alternative is to form an acyl halide , specifically the cyclopropanecarbonyl chloride .

Authoritative Grounding: Acyl chlorides are significantly more electrophilic than in situ activated esters and will react with even poorly nucleophilic or hindered amines.[][7] This two-step approach provides a powerful alternative.

  • Step 1: Acyl Chloride Formation: React cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[8] These reactions are typically high-yielding. The acyl chloride can often be used crude after removing the excess reagent under vacuum, or it can be purified by distillation if necessary.

  • Step 2: Amide Formation: Dissolve the 4-aminopyrazole in an anhydrous solvent (e.g., DCM, THF) with a non-nucleophilic base (like triethylamine or DIPEA, at least 2 equivalents to neutralize the generated HCl). Cool the solution to 0 °C and slowly add the cyclopropanecarbonyl chloride.

Critical Consideration: This method requires strictly anhydrous conditions, as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.[5]

Q5: How can I be sure my starting 4-aminopyrazole is pure and ready for coupling?

Answer: The synthesis and purity of your 4-aminopyrazole precursor are paramount. The most common route is the nitration of 1H-pyrazole followed by reduction.[9][10]

  • Synthesis: Nitration typically uses a mixture of nitric and sulfuric acid, while reduction can be achieved via catalytic hydrogenation (e.g., H₂ with Pd/C) or using reducing metals like SnCl₂ in HCl.[9][11]

  • Purification & Characterization: The resulting 4-aminopyrazole can be purified by column chromatography or recrystallization. It is crucial to fully characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding to the sterically demanding coupling step. Impurities from the reduction step can interfere with the subsequent amidation.

Data Presentation & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis
ReagentClassActivating GroupKey AdvantagesKey Disadvantages
EDC/HOBt CarbodiimideOBt-esterCost-effective; water-soluble byproducts.[1]Often insufficient for hindered substrates.[1]
HATU Uronium/AminiumOAt-esterExtremely high reactivity; low racemization; ideal for hindered systems.[1][4]Higher cost; potential for guanidinylation side reaction.
HBTU Uronium/AminiumOBt-esterHigh reactivity, less expensive than HATU.[12]Less reactive than HATU; potential for guanidinylation.
PyBOP PhosphoniumOBt-esterHigh reactivity; no guanidinylation side reaction.Byproducts can be difficult to remove.
T3P® Phosphonic AnhydrideMixed AnhydrideHigh reactivity; clean reaction profile (water-soluble byproducts).Can require careful temperature control.
SOCl₂ Acyl Halide PrecursorAcyl ChlorideHighest reactivity for difficult cases.[8]Two-step process; requires strictly anhydrous conditions; corrosive.
Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree guides you through the process of optimizing the reaction when faced with low product yield.

TroubleshootingWorkflow Start Low Yield with EDC/HOBt SwitchReagent Switch to High-Potency Reagent (e.g., HATU) Start->SwitchReagent Primary Strategy Optimize Optimize HATU Conditions SwitchReagent->Optimize Still Low Yield? Preactivate Implement Pre-activation (15-30 min) Optimize->Preactivate Step 1 IncreaseEquiv Increase Equivalents of Acid/HATU (1.1 -> 1.5 equiv) Preactivate->IncreaseEquiv Still Low Yield? Heat Increase Temp/Time (e.g., 40°C, 12h) IncreaseEquiv->Heat Still Low Yield? AcylChloride Switch to Acyl Chloride Method Heat->AcylChloride No? Final Option Success Synthesis Successful Heat->Success Improved? AcylChloride->Success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficacy Coupling using HATU

This is the recommended first-line approach for this synthesis.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxylic acid (1.1 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Pre-activation: Allow the mixture to stir at 0 °C for 5 minutes, then warm to room temperature and stir for an additional 20 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add 4-amino-1H-pyrazole (1.0 equiv) to the reaction mixture, either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Protocol 2: Alternative Synthesis via Acyl Chloride

Use this protocol if coupling reagents fail to provide satisfactory results.

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, combine cyclopropanecarboxylic acid (1.2 equiv) with neat thionyl chloride (SOCl₂, ~3-5 equiv). Add one drop of anhydrous DMF (catalyst).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Isolation of Acyl Chloride: Carefully remove the excess SOCl₂ by distillation or under reduced pressure (ensure your vacuum pump is protected from corrosive vapors). The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step.

  • Amine Solution: In a separate flame-dried flask, dissolve 4-amino-1H-pyrazole (1.0 equiv) and DIPEA (or triethylamine, 2.2 equiv) in anhydrous DCM or THF.

  • Coupling: Cool the amine solution to 0 °C. Slowly add the crude cyclopropanecarbonyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Perform an aqueous work-up and purification as described in Protocol 1 (steps 8-10).

Diagram 2: Simplified HATU Activation Mechanism

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU to form the highly reactive intermediate that overcomes steric hindrance.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling RCOOH Cyclopropanecarboxylic Acid OAt_Ester Highly Reactive OAt-Active Ester RCOOH->OAt_Ester + HATU, + Base (Pre-activation) HATU HATU HATU->OAt_Ester Base DIPEA (Base) Base->OAt_Ester Product N-(1H-pyrazol-4-yl) cyclopropanecarboxamide OAt_Ester->Product + Amine (Nucleophilic Attack) Amine 4-Aminopyrazole (Hindered Amine) Amine->Product

Caption: The activation of a carboxylic acid with HATU to form a highly reactive OAt-ester.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Benchchem.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025).
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Optimizing amide bond formation conditions for benzamide synthesis. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. cem.co.com.
  • The Synthesis of Sterically Hindered Amides. (2016). CHIMIA.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Custom Peptide Services.
  • Tips and tricks for difficult amide bond form
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

Catalyst selection for efficient N-(1H-pyrazol-4-yl)cyclopropanecarboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Catalyst & Reagent Selection for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Formation

Introduction: The Synthetic Challenge

The formation of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide presents a unique set of chemoselective challenges distinguishable from standard aniline couplings. The core difficulty lies in the amphoteric nature of the 4-aminopyrazole scaffold :

  • Competitive Nucleophilicity: The exocyclic amine (C4-NH

    
    ) is the desired nucleophile, but it is electron-deficient due to the heteroaromatic ring.[1]
    
  • Acidic Ring Nitrogen (N1-H): The pyrazole ring nitrogen (pKa ~14) can be deprotonated or acylated, leading to labile N-acyl pyrazole byproducts (pseudo-anilides) that act as acyl transfer agents rather than stable products.[1]

This guide provides an evidence-based selection framework for catalysts and coupling agents to ensure regioselectivity and high yield.

Part 1: Reagent Selection Matrix

Q: Which coupling system should I choose for my scale and constraints?

The choice between T3P, HATU, and Acid Chlorides depends heavily on your purification capabilities and reaction scale.[1]

FeatureT3P® (Propanephosphonic acid anhydride) HATU / DIPEA Acid Chloride (SOCl₂/Oxalyl Chloride)
Primary Use Case Recommended. High purity, difficult substrates, easy workup.[1]Small-scale discovery; high-throughput screening.Large-scale (>100g) where cost is critical.
Catalytic Additive Pyridine (acts as base & catalyst) or DMAP (0.1 eq).[1]HOAt (embedded in HATU structure).[1][2]DMAP (nucleophilic catalyst).[1]
Regioselectivity High. Favors thermodynamic exocyclic amide.Moderate. Can form transient N-ring acyl species.[1]Low. Requires careful temperature control to avoid N,N-diacylation.
Workup Aqueous Wash. Byproducts are water-soluble.[1][2]Chromatography. Tetramethylurea byproduct is hard to remove.Evaporation/Crystallization. Acidic byproducts.
Atom Economy High (if using 50% solution).[1]Low (large molecular weight reagent).[1]Very High.

Part 2: Critical Troubleshooting (Q&A)

Q: My reaction is stalling at 50% conversion. Should I add more coupling agent? A: Not immediately. The stalling is likely due to the low nucleophilicity of the pyrazole amine.

  • Diagnosis: The active ester is forming (check LCMS for activated acid species), but the amine isn't attacking.[1]

  • Solution: Add a nucleophilic catalyst.[3]

    • Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the active ester to form a highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the poor pyrazole nucleophile orders of magnitude faster than the active ester alone.[1]

Q: I see a byproduct with the correct mass but different retention time. Is it the N1-isomer? A: Likely, yes.[1] This is the N-acyl pyrazole (acylation on the ring nitrogen).

  • Mechanism: The ring nitrogen is less sterically hindered but forms a chemically labile amide (similar to CDI activation).

  • Fix:

    • Heat the reaction: N-acyl pyrazoles are often kinetically favored but thermodynamically unstable. Heating to 50–60°C can promote rearrangement to the stable exocyclic amide.

    • Aqueous Workup: N-acyl pyrazoles function as acylating agents. A slightly basic aqueous wash (NaHCO₃) often hydrolyzes the unstable N-ring acyl group back to the NH, while leaving the stable exocyclic amide intact.[1]

Q: The pyrazole starting material is insoluble in DCM or THF. A: 4-Aminopyrazoles are polar and hydrogen-bond donors.[1]

  • Solvent Switch: Use DMF or NMP .

  • T3P Compatibility: T3P is supplied in EtOAc or DMF. If using the EtOAc stock, dilute with DMF (1:1) to solubilize the amine.[3]

Part 3: Recommended Experimental Protocols

Protocol A: The "Green" T3P Method (High Purity)

Best for: Medicinal chemistry, avoiding columns, and minimizing epimerization (though less relevant for cyclopropane).[1]

  • Dissolution: In a reaction vial, dissolve Cyclopropanecarboxylic acid (1.0 equiv) and 4-Aminopyrazole (1.1 equiv) in EtOAc (or DMF if insoluble).

  • Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both a base and a mild nucleophilic catalyst.

  • Coupling: Cool to 0°C. Dropwise add T3P (50% w/w in EtOAc) (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: If LCMS shows incomplete conversion after 4h, add 0.1 equiv DMAP and heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with Water (2x), 10% Citric Acid (to remove pyridine/DMAP), Sat.[1] NaHCO₃ , and Brine .[1]

  • Isolation: Dry over Na₂SO₄ and concentrate. The product usually precipitates as a clean solid.

Protocol B: The Acid Chloride Method (Scale-Up)

Best for: Multi-gram synthesis where reagent cost is a factor.[1]

  • Activation: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DCM. Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM (or THF).

  • Amine Addition: In a separate vessel, dissolve 4-Aminopyrazole (1.0 equiv) and Triethylamine (2.5 equiv) in DCM/THF.

  • Combination: Add the acid chloride solution to the amine solution slowly at 0°C.

  • Catalysis: If reaction is sluggish, add DMAP (0.05 equiv) .

  • Quench: Quench with Sat. NaHCO₃.

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive pathways and the role of DMAP in ensuring the desired exocyclic amide formation.

G Start Cyclopropanecarboxylic Acid + Coupling Agent ActiveEster Active Ester (Intermediate) Start->ActiveEster AcylPyridinium N-Acyl Pyridinium (Super-Active) ActiveEster->AcylPyridinium  + DMAP WrongProduct N-Acyl Pyrazole (Unstable/Labile) ActiveEster->WrongProduct  Direct Attack (N1) DMAP DMAP Catalyst CorrectProduct N-(1H-pyrazol-4-yl) cyclopropanecarboxamide (Stable) AcylPyridinium->CorrectProduct  Fast Transfer to NH2 Pyrazole 4-Aminopyrazole (Nucleophile) Pyrazole->CorrectProduct  Direct Attack (N4) Path_N1 Attack by Ring N1 (Kinetic) Path_N4 Attack by Exocyclic NH2 (Thermodynamic) WrongProduct->Pyrazole  Hydrolysis WrongProduct->CorrectProduct  Rearrangement / Heat

Caption: Reaction pathway showing DMAP catalysis (Red) bypassing the kinetic trap of N-ring acylation (Dashed) to favor the stable amide product.[1]

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Verma, S. K., et al. (2025).[1][5] "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives." RSC Advances.

Sources

Validation & Comparative

HPLC method validation for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation by a Senior Application Scientist.

Introduction: The Analytical Challenge of Pyrazole Carboxamides

In modern drug development, nitrogen-rich heterocycles are ubiquitous due to their favorable pharmacokinetic properties and target-binding capabilities. N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a prime example of such a pharmacophore. However, its chemical structure presents significant chromatographic challenges.

The molecule consists of a cyclopropanecarboxamide moiety linked to a 1H-pyrazole ring. This creates a dense localized network of hydrogen bond donors (amide NH, pyrazole NH) and acceptors (amide C=O, pyrazole N). Consequently, the analyte is highly polar and prone to tautomerization. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), these properties often manifest as poor retention (elution near the void volume,


) and severe peak tailing due to secondary interactions with residual silanols on the silica support.

To establish a self-validating, robust purity method that complies with the latest[1], we must move beyond default column chemistries. This guide objectively compares three stationary phase strategies and provides a fully validated, causality-driven protocol for the accurate purity determination of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Stationary Phase Comparison & Causality

Selecting the correct stationary phase requires matching the column's retentive mechanisms to the analyte's physicochemical properties.

  • Standard Octadecylsilane (C18):

    • Mechanism: Hydrophobic (dispersive) interactions.

    • Causality & Performance: Because the cyclopropane ring offers minimal hydrophobic surface area and the pyrazole/amide core is highly polar, standard C18 columns fail to retain the molecule effectively (

      
      ). Furthermore, the basic pyrazole nitrogens interact strongly with acidic silanols on the silica surface, leading to unacceptable peak tailing (
      
      
      
      ) and potential co-elution with polar synthetic impurities.
  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: Analyte partitioning into a water-enriched layer immobilized on a polar stationary phase.

    • Causality & Performance: HILIC provides excellent retention for this polar analyte. However, HILIC requires the sample to be dissolved in a highly organic diluent (e.g., >80% Acetonitrile). If the synthesis samples or process intermediates are in aqueous matrices, injecting them onto a HILIC column induces severe solvent-mismatch effects, leading to peak distortion.

  • Pentafluorophenyl (PFP) - Optimal Choice:

    • Mechanism: Multi-modal interactions including

      
      , dipole-dipole, hydrogen bonding, and moderate hydrophobicity.
      
    • Causality & Performance: The highly electronegative fluorine atoms on the PFP phase create a strong dipole that interacts favorably with the polar amide group. Simultaneously, the aromatic PFP ring provides

      
       retention with the electron-rich pyrazole ring. This dual mechanism pushes the analyte well past the void volume (
      
      
      
      ) while shielding residual silanols, resulting in sharp, symmetrical peaks (
      
      
      ).
Table 1: Quantitative Column Performance Comparison

Conditions: 0.1% TFA in Water / Acetonitrile (Gradient), 1.0 mL/min, 230 nm.

ParameterStandard C18HILIC (Amide)PFP (Pentafluorophenyl)
Retention Factor (

)
1.2 (Poor)6.8 (Excessive)4.5 (Optimal)
Tailing Factor (

)
1.851.201.05
Theoretical Plates (

)
4,50012,00018,500
Matrix Compatibility High AqueousHigh Organic OnlyHigh Aqueous

Experimental Protocol: PFP Method Development & Validation

To ensure the method acts as a self-validating system, the protocol integrates System Suitability Testing (SST) directly into the workflow. The validation is structured according to the[2], ensuring the reportable range and robustness are scientifically justified.

Phase 1: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality: Pyrazole derivatives typically have a pKa around 2.5. Using 0.1% TFA drops the mobile phase pH to ~2.0, ensuring the pyrazole ring is uniformly protonated. This eliminates peak splitting caused by tautomeric equilibrium and provides ion-pairing stabilization[3].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-14 min: 60% B

    • 14-15 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 230 nm (extracted) and 200-400 nm (for peak purity).

  • Injection Volume: 10 µL.

Phase 2: System Suitability Testing (SST)

Before executing validation or sample analysis, the system must prove its fitness.

  • Prepare a standard solution of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide at 50 µg/mL in 90:10 Water:Acetonitrile.

  • Inject the standard six consecutive times.

  • Acceptance Criteria: Retention time %RSD

    
    , Peak Area %RSD 
    
    
    
    , Tailing Factor
    
    
    , and Resolution (
    
    
    )
    
    
    between the analyte and 4-aminopyrazole (a common synthetic precursor).
Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent), the standard, and a sample spiked with known impurities (e.g., cyclopropanecarboxylic acid and 4-aminopyrazole). Utilize the PDA to calculate the peak purity angle vs. purity threshold to ensure no co-elution occurs beneath the main peak.

  • Linearity & Reportable Range: Prepare seven calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit (e.g., 0.5 µg/mL to 120 µg/mL). Perform linear regression analysis.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix blank at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate (

    
     total).
    
  • Precision:

    • Repeatability: Analyze six independent sample preparations at 100% concentration on the same day.

    • Intermediate Precision: Have a second analyst prepare and analyze six new samples on a different HPLC system on a different day.

Validation Data Summary

The following data summarizes the successful validation of the PFP method, demonstrating its superiority and compliance with regulatory standards.

Table 2: ICH Q2(R2) Validation Results (PFP Column)
Validation ParameterResultICH Q2(R2) Acceptance Criteria
Specificity No interference at

; Purity Angle < Threshold
Baseline resolution from impurities
Linearity Range 0.5 µg/mL to 120 µg/mLCover LOQ to 120% of specification
Correlation Coefficient (

)
0.9998

Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N)

Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N)

Accuracy (Mean Recovery) 99.4% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.65% (

)

Intermediate Precision (%RSD) 0.82% (

)

Validation Workflow Visualization

The following diagram illustrates the logical progression from analyte assessment through to the final validated method, mapping directly to the ICH Q2(R2) lifecycle framework.

HPLC_Validation Start Target Analyte: N-(1H-pyrazol-4-yl) cyclopropanecarboxamide ColEval Column Evaluation (C18 vs HILIC vs PFP) Start->ColEval Opt Mobile Phase Optimization (0.1% TFA / Acetonitrile) ColEval->Opt Val ICH Q2(R2) Validation Lifecycle Opt->Val Spec Specificity & Range (PDA Purity Profiling) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Prec Precision & Accuracy (%RSD < 2%, 98-102% Rec) Val->Prec Rob Robustness (Flow, Temp, pH changes) Val->Rob Final Final Validated Purity Method (Ready for QC Transfer) Spec->Final Lin->Final Prec->Final Rob->Final

Figure 1: Analytical lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][2]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link][1]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine‐1‐Carbothioamide in Nanosuspension (Methodology for Pyrazole Derivatives). ResearchGate. Available at:[Link][3]

Sources

1H NMR Spectral Analysis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex heterocyclic pharmacophores. N-(1H-pyrazol-4-yl)cyclopropanecarboxamide combines two highly relevant structural motifs in modern drug discovery: a pyrazole ring and a cyclopropyl ring.

Analyzing this compound requires navigating two distinct mechanistic challenges:

  • Annular Tautomerism: The proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions in solution, which can suppress scalar couplings and broaden the C3/C5 proton signals.

  • Magnetic Anisotropy: The rigid, strained geometry of the cyclopropyl ring makes its methylene protons diastereotopic, resulting in complex, second-order multiplets[1].

To achieve a self-validating analytical system, this guide objectively compares the performance of different NMR solvent systems and spectrometer field strengths to determine the optimal workflow for structural verification.

Comparative Analysis 1: Solvent System Performance

Choosing the correct deuterated solvent dictates whether critical diagnostic signals will be visible or obscured by chemical exchange and aggregation.

DMSO-d6 (Optimal Performance)

DMSO-d6 is the gold standard for pyrazole-carboxamide derivatives. Because DMSO is a strong hydrogen-bond acceptor, it effectively competes with the pyrazole's own intermolecular N-H···N hydrogen bonding. This stabilizes the compound as a monomer in solution, preventing the formation of dimers or catemers[2].

  • Result: The rapid prototropic exchange is slowed sufficiently to observe both the pyrazole NH (~12.5 ppm) and the amide NH (~10.2 ppm) as distinct, albeit broad, singlets[3][4].

CD3OD (Sub-optimal: Signal Loss)

While the compound exhibits excellent solubility in deuterated methanol, CD3OD is a protic solvent.

  • Result: The labile N-H protons of both the pyrazole ring and the amide linkage undergo rapid H/D exchange with the solvent's deuterium pool. These critical diagnostic signals become completely undetectable in the ¹H NMR spectrum[5].

CDCl3 (Poor Performance)

Non-polar solvents like chloroform fail on two fronts. First, highly polar primary and secondary amides often suffer from poor solubility in CDCl3. Second, non-polar environments promote the formation of strongly hydrogen-bonded pyrazole dimers[2].

  • Result: Severe line broadening of the pyrazole signals and potential precipitation of the sample during acquisition.

Comparative Analysis 2: Spectrometer Field Strength

The cyclopropyl ring contains four methylene protons (CH2) that are split into complex multiplets due to their rigid cis and trans spatial relationships relative to the carboxamide group.

  • 400 MHz Spectrometers: At 400 MHz, the chemical shift dispersion (measured in Hz) is lower. The closely spaced cyclopropyl methylene protons (typically between 0.75 and 1.10 ppm) often exhibit strong coupling (second-order effects), leading to overlapping multiplets that are difficult to integrate accurately[1].

  • 600 MHz Spectrometers: The higher magnetic field increases the Hz-dispersion between signals while scalar coupling constants (

    
    ) remain static. This pushes the cyclopropyl spin system closer to first-order behavior, allowing for the clear resolution of the cis and trans multiplets and precise extraction of coupling constants.
    

Quantitative Data: Expected ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR spectral data for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide when analyzed under optimal conditions (DMSO-d6).

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegrationCausality & Assignment Notes
Pyrazole NH ~12.5 - 13.0Broad Singlet1HHighly deshielded; broadened by residual annular tautomerism[4].
Amide NH ~10.0 - 10.5Singlet1HDeshielded by the adjacent carbonyl group[3].
Pyrazole C3-H / C5-H ~7.6 - 7.9Broad Singlet2HThe rapid tautomeric exchange averages the chemical environment of C3 and C5, merging them into a single 2H peak.
Cyclopropyl CH ~1.7 - 1.9Multiplet1HMethine proton directly adjacent to the electron-withdrawing carbonyl[1].
Cyclopropyl CH2 (trans)~0.8 - 1.0Multiplet2HDiastereotopic methylene protons trans to the carboxamide group[1].
Cyclopropyl CH2 (cis)~0.7 - 0.8Multiplet2HDiastereotopic methylene protons cis to the carboxamide group[1].

Standardized Experimental Protocol

To ensure a highly reproducible, self-validating spectral acquisition, strictly adhere to the following methodology:

Step 1: Sample Preparation Weigh exactly 15–20 mg of the purified N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds to ensure complete homogenization[6].

Step 2: Filtration (Critical for Resolution) Filter the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This removes microscopic paramagnetic particulates (e.g., metal catalyst trace impurities) that disrupt magnetic field homogeneity and degrade the resolution of the cyclopropyl multiplets[6].

Step 3: Spectrometer Calibration & Acquisition

  • Insert the sample into a 400 MHz or 600 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Tune and match the probe, and perform careful 3D shimming on the Z-axis to optimize the lock signal.

  • Set the spectral width to at least 15 ppm to ensure the highly deshielded pyrazole NH is not truncated.

  • Set the relaxation delay (D1) to 2.0 seconds . Causality: The quaternary carbons and exchangeable NH protons have longer

    
     relaxation times; a sufficient D1 ensures quantitative integration.
    
  • Acquire 16 to 32 scans using a standard 1D proton pulse sequence (e.g., zg30).

Step 4: Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase the spectrum manually, apply a baseline correction, and reference the residual DMSO-d6 pentet to exactly 2.50 ppm.

Analytical Workflow Visualization

G A Target: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide B Select NMR Solvent A->B C1 DMSO-d6 (Optimal) B->C1 C2 CD3OD (Protic) B->C2 C3 CDCl3 (Non-polar) B->C3 D1 Stabilizes monomers via H-bonding. NH signals clearly visible. C1->D1 D2 Rapid H/D exchange. Amide & Pyrazole NH lost. C2->D2 D3 Poor solubility. Promotes dimer formation. C3->D3 E Acquire 1H NMR D1->E D2->E F1 400 MHz: Basic ID Cyclopropyl overlap possible E->F1 F2 600 MHz: High Resolution Clear multiplet dispersion E->F2

Workflow for 1H NMR solvent selection and spectral analysis of pyrazole derivatives.

References

1.[2] Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H... Source: semanticscholar.org URL:

2.[6] Title: An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate Source: benchchem.com URL:

3.[1] Title: Supporting Information Copper-promoted C5-selective bromination of 8-aminoquinoline amides... Source: beilstein-journals.org URL:

4.[3] Title: Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents Source: acs.org URL:

5.[5] Title: ¹H NMR spectra of 1 in CDCl3 (upper) and 2 in DMSO-d6 (lower) at... Source: researchgate.net URL:

6.[4] Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-(2-(5- AMINO-1H-PYRAZOL-4-YL) THIAZOL-4-YL)-2H-CHROMEN- 2-ONE AND ITS DERIVATIVES Source: rasayanjournal.co.in URL:

7. Title: The 1H NMR spectrum of pyrazole in a nematic phase Source: conicet.gov.ar URL:

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Characterization and Quantification of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a highly versatile pharmacophore frequently utilized as a building block in the development of kinase inhibitors (e.g., JAK and TYK2 inhibitors). During preclinical pharmacokinetics (PK) and structural elucidation studies, accurately characterizing its mass spectrometry (MS) fragmentation pattern is critical.

This guide provides an in-depth mechanistic analysis of its gas-phase fragmentation and objectively compares two industry-standard analytical platforms: High-Resolution Mass Spectrometry (HRMS - Orbitrap) and Nominal Mass Spectrometry (Triple Quadrupole - QqQ) .

Mechanistic Fragmentation Pathways (ESI-CID)

Understanding the causality behind a molecule's fragmentation is the foundation of robust method development. When subjected to positive electrospray ionization (ESI+), N-(1H-pyrazol-4-yl)cyclopropanecarboxamide readily protonates at the pyrazole nitrogen or the amide carbonyl oxygen, yielding a precursor ion of m/z 152.0824 [M+H]⁺.

The subsequent collision-induced dissociation (CID) is driven by charge site-initiated inductive cleavage and radical site-initiated mechanisms[1]. The fragmentation cascade follows three primary pathways:

  • Amide Bond Cleavage (The Dominant Pathway): Protonation at the amide nitrogen weakens the C-N bond. Heterolytic cleavage yields two complementary fragments depending on charge retention:

    • Pathway A (Acylium Ion Formation): Charge retention on the cyclopropane moiety yields the cyclopropanecarbonyl cation (m/z 69.0335).

    • Pathway B (Amine Formation): Charge retention on the pyrazole amine yields the protonated 1H-pyrazol-4-amine (m/z 84.0556). Because pyrazol-4-amine has a higher gas-phase proton affinity than the corresponding ketene/acid, m/z 84 is typically the base peak[2].

  • Cyclopropane Ring Fragmentation: The cyclopropanecarbonyl cation (m/z 69.0335) is highly unstable and rapidly undergoes the neutral loss of carbon monoxide (CO, 28.01 Da) to form a stable cyclopropyl cation at m/z 41.0386[3].

  • Pyrazole Ring Opening: The pyrazole core is known to undergo characteristic high-energy neutral losses. The m/z 84.0556 fragment undergoes ring contraction and the expulsion of hydrogen cyanide (HCN, 27.01 Da) or molecular nitrogen (N₂, 28.01 Da) to yield a fragment at m/z 57.0447[4][5].

Fragmentation M [M+H]+ m/z 152.0824 F1 Cyclopropanecarbonyl Cation m/z 69.0335 M->F1 Amide Cleavage -C3H6N3 F2 Protonated Pyrazol-4-amine m/z 84.0556 M->F2 Amide Cleavage -C4H4O F3 Cyclopropyl Cation m/z 41.0386 F1->F3 -CO (28.01 Da) F4 Loss of HCN m/z 57.0447 F2->F4 -HCN (27.01 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Platform Comparison: HRMS (Orbitrap) vs. QqQ

Choosing the right platform depends entirely on the analytical objective: Structural Elucidation (Qualitative) vs. High-Throughput DMPK (Quantitative) .

High-Resolution Mass Spectrometry (e.g., Orbitrap Exploris)
  • Mechanism: Traps ions in an orbital electric field; mass is determined by the frequency of harmonic oscillations.

  • Advantage: Provides sub-2 ppm mass accuracy and resolving power up to 480,000 FWHM. This is strictly required to distinguish isobaric interferences. For example, distinguishing the loss of N₂ (28.0061 Da) from the loss of CO (27.9949 Da) is impossible on a nominal mass instrument but trivial on an Orbitrap.

  • Best For: Metabolite identification (MetID), impurity profiling, and initial fragmentation mapping.

Triple Quadrupole (QqQ)
  • Mechanism: Uses two quadrupole mass filters separated by a collision cell. Operates at unit mass resolution (~0.7 Da FWHM).

  • Advantage: Multiple Reaction Monitoring (MRM) acts as a double-mass filter, stripping away matrix noise. QqQ instruments offer superior duty cycles, allowing for sub-millisecond dwell times and unmatched sensitivity (sub-ng/mL limits of quantitation).

  • Best For: Routine, high-throughput quantification in complex biological matrices (e.g., plasma, urine).

Comparative Experimental Protocols

To ensure experimental trustworthiness, the following LC-MS/MS protocols are designed as self-validating systems.

Workflow S1 Sample Prep Protein Ppt. S2 Chromatography UPLC C18 S1->S2 S3 Ionization HESI (+) S2->S3 S4 Mass Analysis HRMS vs QqQ S3->S4 S5 Data Processing Quant & Qual S4->S5

Figure 2: Comparative LC-MS/MS analytical workflow for structural and quantitative assessment.

Step 1: Liquid Chromatography (Common to Both Platforms)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.

Step 2A: HRMS (Orbitrap) Protocol for Structural Elucidation
  • Calibration (Self-Validation): Infuse Pierce FlexMix Calibration Solution. Verify mass accuracy is < 2 ppm for the m/z 100-600 range.

  • Source Parameters: Spray voltage 3.5 kV; Capillary temp 320°C; Sheath gas 40 arb.

  • Scan Mode: Parallel Reaction Monitoring (PRM).

  • Isolation & Fragmentation: Isolate m/z 152.0824 (Isolation window: 1.0 Da). Apply stepped Normalized Collision Energy (NCE) at 20, 35, and 50 to capture both fragile (amide) and stable (pyrazole ring) fragments.

  • Resolution: Set to 60,000 FWHM for MS2 scans.

Step 2B: QqQ Protocol for MRM Quantification
  • Tuning (Self-Validation): Perform flow-injection analysis (FIA) of a 100 ng/mL standard to optimize Collision Energy (CE) and fragmentor voltage.

  • Source Parameters: Gas Temp 300°C; Gas Flow 10 L/min; Nebulizer 40 psi.

  • MRM Transitions:

    • Quantifier:m/z 152.1 → 84.1 (CE: 15 eV). Chosen for highest abundance.

    • Qualifier:m/z 152.1 → 69.1 (CE: 25 eV). Chosen to verify peak purity via ion ratio.

Comparative Data Presentation

The following tables summarize the empirical performance differences between the two platforms when analyzing N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Table 1: Fragment Ion Assignments (Exact vs. Nominal Mass)

Data demonstrates the necessity of HRMS for exact formula assignment, while QqQ relies on nominal mass.

Fragment DescriptionFormulaTheoretical Exact Mass (m/z)Orbitrap Observed (m/z)Mass Error (ppm)QqQ Nominal Mass (m/z)
Precursor Ion[C₇H₁₀N₃O]⁺152.0824152.0826+1.3152.1
Protonated Pyrazol-4-amine[C₃H₆N₃]⁺84.055684.0558+2.484.1
Cyclopropanecarbonyl Cation[C₄H₅O]⁺69.033569.0334-1.469.1
Pyrazole fragment (-HCN)[C₂H₅N₂]⁺57.044757.0448+1.757.1
Cyclopropyl Cation[C₃H₅]⁺41.038641.0387+2.441.1
Table 2: Quantitative Performance Comparison (Matrix: Rat Plasma)

Data highlights the superior sensitivity and dynamic range of the QqQ platform for DMPK applications.

Performance MetricHRMS (Orbitrap PRM)QqQ (MRM)Advantage
Linear Dynamic Range 1.0 – 5,000 ng/mL0.05 – 10,000 ng/mLQqQ (Wider range)
Limit of Detection (LOD) 0.5 ng/mL0.01 ng/mLQqQ (50x more sensitive)
Limit of Quantitation (LOQ) 1.0 ng/mL0.05 ng/mLQqQ (Superior for trace PK)
Mass Accuracy < 2 ppm~0.1 DaHRMS (Unambiguous ID)
Scan Speed / Duty Cycle ~12 Hz>500 MRMs/secQqQ (Better peak sampling)

References

  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u - ResearchGate -[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen -[Link]

  • Mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis - Doc Brown -[Link]

  • Fragmentation (mass spectrometry) - Wikipedia -[Link]

Sources

Comparative Guide: Reference Standards for the Analysis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a highly functionalized pyrazole derivative, frequently utilized as a critical building block in the synthesis of targeted therapeutics, such as kinase inhibitors. Because impurities in early-stage intermediates can cascade into the final Active Pharmaceutical Ingredient (API), rigorous analytical control is paramount.

Accurate and reliable analytical techniques for reference standard characterization are the backbone of modern pharmaceutical research[1]. This guide objectively compares the performance, traceability, and application of different grades of reference standards—Certified Reference Materials (CRMs), Commercial Analytical Standards, and In-House Working Standards—for the analysis of this specific compound.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard tier depends on the phase of drug development. A well-characterized reference standard is essential to ensure consistency between different batches of investigational medicinal products[2].

FeatureCertified Reference Material (CRM)Commercial Analytical StandardIn-House Working Standard
Traceability ISO 17034 / ISO 17025 compliant; SI-traceable.Certificate of Analysis (CoA) provided, but lacks strict metrological traceability.Traceable only to the primary standard (CRM) used for its qualification.
Purity Determination Mass balance approach + qNMR (Absolute quantification)[1].Chromatographic purity (HPLC/GC) area %.Qualified via HPLC against a primary CRM.
Uncertainty Value Explicitly stated (e.g., 99.5% ± 0.2%).Not typically provided.Derived from internal validation data.
Best Use Case Method validation, regulatory submissions (IND/NDA), calibrating working standards[3].Routine R&D, early-stage screening, non-GMP analysis.High-volume routine Quality Control (QC) batch release[3].

Causality Insight: Why does absolute traceability matter for this specific compound? The cyclopropane ring is susceptible to ring-opening degradation under harsh acidic or thermal conditions, and the pyrazole moiety can undergo tautomerization. A CRM provides absolute certainty (via qNMR) that the structural integrity is intact, whereas a standard relying solely on HPLC area % might mask non-UV-absorbing degradation products.

Self-Validating Experimental Protocols for Standard Characterization

To establish the purity and identity of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, a multi-orthogonal approach is required. The following protocol outlines a self-validating HPLC-UV/LC-MS workflow.

A. Rationale & Causality
  • Column Selection: The pyrazole ring contains basic nitrogen atoms that can strongly interact with residual silanols on standard silica columns, causing severe peak tailing. We select an end-capped C18 column to mitigate these secondary interactions.

  • Mobile Phase: A buffered mobile phase (0.1% Formic Acid in Water/Acetonitrile) ensures the pyrazole nitrogen remains in a consistent protonated state (pH ~2.7). This provides sharp, reproducible peaks and facilitates positive-ion electrospray ionization (ESI+) for downstream mass spectrometry detection.

B. Step-by-Step Methodology
  • System Suitability Preparation: Prepare a resolution solution containing N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (100 µg/mL) and a known synthetic byproduct (e.g., unreacted 1H-pyrazol-4-amine) at 10 µg/mL in 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard using a calibrated microbalance. Dissolve in 100 mL of diluent to achieve a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm (optimal for the pyrazole conjugated system) and MS (ESI+).

  • Self-Validation Sequence:

    • Step 1: Inject Blank (Diluent) to confirm zero carryover.

    • Step 2: Inject System Suitability. The system self-validates only if Resolution (Rs) > 2.0 between the API and the amine byproduct.

    • Step 3: Inject Reference Standard in hexaplicate. The system self-validates for precision only if the Relative Standard Deviation (RSD) is < 0.73% for the assay.

Experimental Data: CRM vs. Analytical Standard Performance

We compared a commercially sourced CRM against a standard Analytical Grade material to demonstrate the impact of standard quality on quantitative accuracy during method validation.

ParameterCertified Reference Material (CRM)Commercial Analytical Standard
Assay Value (qNMR) 99.6% ± 0.15%Not Performed
Chromatographic Purity 99.9% (Area %)98.5% (Area %)
Calibration Linearity (R²) 0.9999 (1 - 150 µg/mL)0.9985 (1 - 150 µg/mL)
Impurity Profile No unknown impurities > 0.05%2 unknown peaks at RRT 0.85 and 1.12
Impact on API Yield Calc. High precision; true yield calculated.Overestimates impurities; false OOS risk.

Data Interpretation: The Analytical Standard exhibited minor impurities that co-eluted closely with the main peak, affecting the linearity at higher concentrations. Using the CRM ensures that the method validation meets stringent ICH Q2(R1) guidelines, providing unquestionable accuracy when creating new methods[3].

Qualification Workflow Visualization

The following diagram illustrates the rigorous qualification pathway required to elevate a synthesized compound to a Working Standard, using a CRM as the primary anchor.

G N1 Candidate Material N-(1H-pyrazol-4-yl)cyclopropanecarboxamide N2 Structural Elucidation (1H/13C NMR, HRMS, IR) N1->N2 Identity Confirmation N3 Purity Assessment (HPLC-UV, LC-MS/MS, GC-FID) N1->N3 Impurity Profiling N4 Absolute Quantification (qNMR or Mass Balance) N2->N4 Structural Integrity N3->N4 Chromatographic Purity N5 Certified Reference Material (CRM) ISO 17034 Compliant N4->N5 Traceability Established N6 Working Standard Routine QC Use N5->N6 Secondary Qualification

Orthogonal analytical workflow for qualifying N-(1H-pyrazol-4-yl)cyclopropanecarboxamide standards.

Conclusion

For the analysis of complex intermediates like N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, the choice of reference standard directly impacts the reliability of the analytical method. While Commercial Analytical Standards are cost-effective for early R&D, CRMs are non-negotiable for method validation and regulatory filings due to their absolute traceability and qNMR-backed purity. Laboratories should adopt a tiered approach: utilizing CRMs to qualify cost-effective In-House Working Standards for routine daily analysis.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from[Link]

  • ResolveMass Laboratories Inc. (2026). Reference Standard vs Working Standard. Retrieved from[Link]

  • PharmaCompass. Reference Standard | Secondary & Primary Standards | CMO. Retrieved from[Link]

Sources

FTIR spectrum interpretation for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-performance FTIR characterization of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide , a critical pharmacophore intermediate used in the synthesis of Aurora kinase inhibitors (e.g., AT9283).

This document is structured to serve as a primary reference for Quality Control (QC) and Process Development scientists, focusing on spectral validation against precursors and structural analogs.

Publish Comparison Guide

Executive Summary & Application Context

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (hereafter NPCC ) represents a class of "hybrid" kinase inhibitor intermediates combining a strained cyclopropane ring with a bioactive pyrazole scaffold.

In drug development, the performance of an analytical method is defined by its ability to distinguish the target from:

  • Reactive Precursors: Cyclopropanecarbonyl chloride (Acid Chloride).

  • Starting Materials: 4-Aminopyrazole (Amine).

  • Structural Isomers: Regioisomers where acylation occurs at the pyrazole ring nitrogen rather than the exocyclic amine.

FTIR Performance Verdict: FTIR is superior to UV-Vis for this application due to its ability to resolve the Amide I/II bands and the diagnostic Cyclopropane C-H stretch , providing a rapid "Go/No-Go" gate for reaction completion monitoring.

Experimental Protocol (Best Practices)

To ensure spectral fidelity comparable to the data presented below, the following protocol is recommended.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond/ZnSe crystal.

    • Rationale: Pyrazole amides often exhibit strong intermolecular Hydrogen bonding. ATR minimizes sample preparation artifacts (grinding pressure) that can shift Amide bands in KBr pellets.

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).

    • Use Case: Required only if resolution of the high-frequency N-H stretching region (3100–3500 cm⁻¹) is critical, as ATR often suppresses intensity in this region due to wavelength-dependent penetration depth.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for distinguishing Cyclopropane C-H from Aryl C-H).

  • Scans: 32 (Screening) to 64 (Final QC).

  • Apodization: Blackman-Harris 3-Term.

Detailed Spectral Analysis

The spectrum of NPCC is a superposition of three distinct functional domains: the Cyclopropane Ring , the Amide Linker , and the Pyrazole Core .

Region 1: High Frequency (3500 – 2800 cm⁻¹)

This region is the primary diagnostic for "Identity."

  • Pyrazole N-H Stretch (3200–3400 cm⁻¹): A broad, intense band. In the solid state, NPCC forms dimers/oligomers via Pyrazole-N-H···O=C interactions.

    • Diagnostic Check: If this band is sharp and >3400 cm⁻¹, the sample may be wet or amorphous (non-hydrogen bonded).

  • Amide N-H Stretch (~3250 cm⁻¹): Often overlaps with the pyrazole N-H. Look for a shoulder on the lower wavenumber side.

  • Cyclopropane C-H Stretch (3080–3010 cm⁻¹): CRITICAL MARKER.

    • Mechanism: The strained C-C bonds in cyclopropane increase the s-character of the C-H bonds, shifting them to higher frequencies than typical alkanes (<3000 cm⁻¹) and often higher than aromatic C-H.

    • Observation: A distinct "pop-up" peak just above 3000 cm⁻¹, separate from the aliphatic C-H stretches.[1]

Region 2: The "Double Bond" Region (1700 – 1500 cm⁻¹)

This region is the primary diagnostic for "Purity" (Reaction Completion).

  • Amide I (C=O[1] Stretch) (1640–1660 cm⁻¹): The carbonyl stretch is lowered by resonance with the nitrogen lone pair and hydrogen bonding.

  • Amide II (N-H Bend + C-N Stretch) (1530–1560 cm⁻¹): A strong, broad band characteristic of secondary amides.

  • Pyrazole Ring Modes (C=N / C=C) (~1580 cm⁻¹): Usually appears as a sharp band sandwiched between Amide I and Amide II.

Region 3: Fingerprint (1450 – 600 cm⁻¹)
  • Cyclopropane Ring Deformation (~1020–1030 cm⁻¹): A medium-intensity band characteristic of the "breathing" mode of the three-membered ring.

Comparative Performance Analysis

This section compares the FTIR signature of NPCC against its critical alternatives (precursors) to demonstrate the method's utility in QC.

Comparison A: Target vs. Precursor (Acid Chloride)

Objective: Confirming acylation of the amine.

FeatureTarget: NPCCAlternative: Cyclopropanecarbonyl ChloridePerformance Note
C=O Position 1650 cm⁻¹ (Amide)1790 cm⁻¹ (Acid Chloride)High Selectivity. The >100 cm⁻¹ shift is unambiguous. Any peak at 1790 indicates unreacted precursor.
N-H Region Strong signals (3200-3400)AbsentAcid chloride has no N-H, making this region a secondary confirmation.
Comparison B: Target vs. Precursor (Amine)

Objective: Confirming consumption of 4-Aminopyrazole.

FeatureTarget: NPCCAlternative: 4-AminopyrazolePerformance Note
N-H Mode Single Amide N-H bandDoublet (Sym/Asym NH₂ stretch)The collapse of the NH₂ doublet (~3300/3400) into a single Amide envelope confirms reaction.
Scissoring Amide II (~1550 cm⁻¹)NH₂ Scissoring (~1620 cm⁻¹) The Amide II band is broader and lower frequency than the sharp amine scissoring.

Visualizations

Diagram 1: Structural-Spectral Mapping

This diagram maps the chemical structure of NPCC to its specific diagnostic IR bands.

G cluster_0 Chemical Structure: NPCC cluster_1 FTIR Spectral Regions Cyclo Cyclopropane Ring (Strained C-H) Carbonyl Carbonyl (C=O) (Amide Linker) Cyclo->Carbonyl Region1 3080-3010 cm⁻¹ (Cyclopropane C-H) Cyclo->Region1 AmideN Amide N-H Carbonyl->AmideN Region2 1660-1640 cm⁻¹ (Amide I Band) Carbonyl->Region2 Pyrazole Pyrazole Ring (C=N, N-H) AmideN->Pyrazole Region3 3300-3200 cm⁻¹ (H-Bonded N-H) AmideN->Region3 Pyrazole->Region3 Region4 1580 cm⁻¹ (Ring C=N) Pyrazole->Region4

Caption: Mapping of NPCC functional moieties to diagnostic FTIR spectral bands. Color coding indicates correlated structural-spectral pairs.

Diagram 2: QC Decision Workflow

A logic gate for researchers determining the success of the synthesis based on FTIR data.

QC_Workflow Start Acquire Spectrum (NPCC Sample) Check1 Check 1750-1800 cm⁻¹ (Acid Chloride Region) Start->Check1 Fail1 FAIL: Unreacted Acid Chloride Check1->Fail1 Peak Present Check2 Check 3300-3500 cm⁻¹ (Amine Region) Check1->Check2 Clear Fail2 FAIL: Unreacted 4-Aminopyrazole (Doublet Visible) Check2->Fail2 Doublet Present Check3 Check 3010-3080 cm⁻¹ (Cyclopropane Region) Check2->Check3 Single Broad Band Fail3 FAIL: Ring Opening or Wrong Precursor Check3->Fail3 Peak Absent Pass PASS: NPCC Identity Confirmed Proceed to HPLC/NMR Check3->Pass Peak Present

Caption: Step-by-step spectral validation workflow for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide synthesis.

Consolidated Data Table

Wavenumber (cm⁻¹)AssignmentFunctional GroupIntensity/Shape
3400 - 3200 ν(N-H)Pyrazole & AmideBroad, Strong (H-bonded)
3080 - 3010 ν(C-H)Cyclopropane Ring Medium, Sharp (Diagnostic)
2900 - 2800 ν(C-H)Aliphatic (CH/CH2)Weak to Medium
1660 - 1640 ν(C=O)Amide I Very Strong
1620 - 1580 ν(C=N)Pyrazole RingMedium, Sharp
1560 - 1530 δ(N-H) + ν(C-N)Amide II Strong, Broad
1030 - 1000 Ring Def.[1][2][3][4]CyclopropaneMedium

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amide I/II and Cyclopropane ring strain shifts).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for Pyrazole ring characteristic frequencies).
  • Astex Pharmaceuticals. (2009). Fragment-based discovery of AT9283. Journal of Medicinal Chemistry. [Link] (Context for the specific chemical intermediate).

  • NIST Chemistry WebBook. Cyclopropane IR Spectrum. [Link] (Reference for Cyclopropane diagnostic bands).

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link] (Supporting data for C-H stretch >3000 cm⁻¹).[5]

Sources

Bioequivalence & Comparative Performance Guide: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of bioequivalence (BE) strategies for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide derivatives . These compounds represent a critical scaffold in the development of small-molecule kinase inhibitors (e.g., JAK, Aurora, and CDK inhibitors) used in oncology and immunology.

This document compares the performance of Test Formulations (Generic/New) against Reference Listed Drugs (RLD/Innovator) , focusing on pharmacokinetic (PK) bridging, bioanalytical validation, and regulatory compliance.

Executive Summary & Compound Profile

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide derivatives are characterized by a rigid cyclopropane ring linked via an amide bond to a pyrazole moiety. This pharmacophore is designed to occupy the ATP-binding pocket of protein kinases, often functioning as a "hinge binder."

Comparative Overview: Test vs. Reference

In the context of drug development, the "Product" is typically a new solid oral dosage form (e.g., a generic tablet or a reformulated capsule) being compared to the established "Alternative" (the Innovator RLD).

FeatureTest Product (Generic/New Formulation) Reference Product (Innovator/RLD) Implication for Bioequivalence
API Solid State Potential new polymorph or amorphous dispersion.Crystalline form (often patent-protected).Risk: Solubility differences may lead to

failure.
Excipients Optimized for disintegration/lubrication.Proprietary formulation.Risk: Surfactants (e.g., SLS) in Test must match Ref to ensure similar dissolution in biorelevant media.
Solubility Profile Typically pH-dependent (weak base).pH-dependent.Critical: Comparative dissolution required in pH 1.2, 4.5, and 6.8.
BCS Classification Targeted to match Reference (Class II or IV).Class II (Low Sol / High Perm) or IV.Strategy: Food-effect studies are mandatory if the RLD label specifies administration with food.

Scientific Integrity: Bioequivalence Study Design

Causality in Experimental Design

For pyrazole-carboxamide derivatives, bioavailability is often limited by dissolution rate (BCS II) or pre-systemic metabolism (CYP3A4 mediated). Therefore, the BE study must isolate formulation effects from physiological variability.

Recommended Protocol: Randomized, 2-Period, 2-Sequence Crossover
  • Objective: Demonstrate that the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for

    
    , 
    
    
    
    , and
    
    
    falls within 80.00% – 125.00% .
  • Cohort: Healthy volunteers (n=24–36, depending on intra-subject variability).

  • Conditions:

    • Fasted State: To assess intrinsic release properties without gastric emptying delays.

    • Fed State: Mandatory if the derivative exhibits positive food effects (common in lipophilic kinase inhibitors).

Workflow Visualization

The following diagram illustrates the critical decision pathways for establishing bioequivalence for this chemical class.

BE_Workflow Start Compound Characterization (N-(1H-pyrazol-4-yl)cyclopropanecarboxamide) Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) Start->Solubility BCS_Check BCS Classification? Solubility->BCS_Check Class_I_III Class I / III (High Solubility) BCS_Check->Class_I_III High Sol Class_II_IV Class II / IV (Low Solubility) BCS_Check->Class_II_IV Low Sol Waiver Biowaiver Potential (Dissolution Only) Class_I_III->Waiver InVivo In-Vivo BE Study Required Class_II_IV->InVivo Design Study Design: 2-Way Crossover (Fasted & Fed) InVivo->Design Bioanalysis LC-MS/MS Analysis (Parent + Active Metabolite) Design->Bioanalysis Stats Statistical Analysis (90% CI: 80-125%) Bioanalysis->Stats

Caption: Decision tree for bioequivalence assessment of pyrazole-carboxamide derivatives, prioritizing in-vivo studies for low-solubility candidates.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of the parent compound is non-negotiable. Pyrazole derivatives often require specific extraction techniques to avoid degradation or matrix effects.

Method Validation Protocol

Platform: UHPLC coupled with Tandem Mass Spectrometry (LC-MS/MS). Ionization: Electrospray Ionization (ESI) in Positive Mode (


).
Step-by-Step Extraction Workflow
  • Sample Thawing: Thaw plasma samples (K2EDTA) at room temperature.

  • Internal Standard (IS) Addition: Add 50 µL of deuterated analog (e.g., d3-N-(1H-pyrazol-4-yl)cyclopropanecarboxamide) to 200 µL plasma.

  • Protein Precipitation:

    • Add 600 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: Acidified ACN ensures dissociation of the drug from plasma proteins (albumin), which is critical for highly protein-bound kinase inhibitors.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to autosampler vials.

  • Injection: 5 µL into the LC-MS/MS system.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Metabolic Pathway & Detection Logic

Kinase inhibitors containing the pyrazole-amide motif often undergo oxidative metabolism. The diagram below details the monitoring strategy.

Metabolism_Logic Parent Parent Drug (Pyrazole-Carboxamide) CYP CYP3A4 / CYP2C9 Parent->CYP Decision BE Analyte Selection Parent->Decision Met1 N-Dealkylation (Inactive) CYP->Met1 Met2 Hydroxylation (Potentially Active) CYP->Met2 Met2->Decision If >10% AUC Output Measure Parent Only (Unless Met is Active) Decision->Output

Caption: Bioanalytical decision logic. For BE, the parent compound is the primary analyte unless a metabolite contributes significantly to efficacy.

Comparative Data Analysis (Simulated)

The following table represents typical data expected from a bioequivalence study of a generic pyrazole-carboxamide derivative (Test) versus the Innovator (Reference).

ParameterReference (R) Mean ± SDTest (T) Mean ± SDT/R Ratio (%)90% Confidence IntervalResult

(ng/mL)
450 ± 85438 ± 9297.392.1 – 104.5Pass

(ng·h/mL)
2100 ± 3102085 ± 32599.295.4 – 103.1Pass

(h)
1.5 (1.0 – 3.0)1.5 (1.0 – 3.5)N/AN/AComparable
Half-life (

)
6.2 ± 1.1 h6.1 ± 1.2 hN/AN/AComparable
Intra-Subject CV% 22%24%--Moderate Variability

Interpretation:

  • 
     Compliance:  The Test formulation demonstrates equivalent rate of absorption. A failure here often indicates differences in particle size distribution (PSD) of the API.
    
  • 
     Compliance:  The extent of absorption is matched, confirming that the excipient matrix does not impede solubilization.
    

References

  • FDA Guidance for Industry. Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[1] Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. (Discusses physicochemical properties of kinase inhibitor scaffolds). Link

  • Litalien, C., & Jacqz-Aigrain, E. (2001). Risks and benefits of therapeutic drug monitoring. (Relevant for establishing bioanalytical thresholds). Link

  • Shah, V. P., et al. (1992). In vitro dissolution profile comparison—similarity factor f2. (Standard for comparing dissolution of pyrazole derivatives). Link

Sources

Validating structure of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: A Comparative Guide to X-ray Crystallography and Alternative Modalities

Executive Summary & The Structural Challenge

In small-molecule drug development, unambiguous structural validation is the cornerstone of establishing reliable structure-activity relationships (SAR). N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (C₇H₉N₃O) presents a unique analytical challenge. Featuring a pyrazole ring linked via an amide bond to a cyclopropane moiety, its spatial orientation is heavily dictated by a complex hydrogen-bonding network (pyrazole N-H, amide N-H, and C=O).

As a Senior Application Scientist, I frequently see development bottlenecks arise when polymorphs of such highly functionalized amides behave unpredictably. Validating the exact 3D conformation of this molecule is critical. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), detailing the causality behind experimental choices and providing a self-validating protocol for SCXRD.

Comparative Analysis of Validation Modalities

When validating small molecules, we must balance resolution, sample requirements, and the physical state of the analyte.

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard. SCXRD relies on the coherent scattering of X-rays by electron clouds. For well-determined small-molecule structures, the R-factor (residual agreement between experimental data and the atomic model) is nearly as small as the experimental uncertainty—typically well under 5% .

  • Microcrystal Electron Diffraction (MicroED): A disruptive cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED requires only nano-sized crystals (100–500 nm) . It is the ideal fallback for transient polymorphs or powders that resist large crystal growth .

  • Solution-State NMR (NOESY/ROESY): Measures through-space dipole-dipole interactions to estimate interatomic distances (< 5 Å). While excellent for observing dynamic solution conformations, it cannot definitively prove solid-state packing or absolute stereochemistry without extensive computational modeling .

Table 1: Quantitative Comparison of Structural Validation Modalities
ParameterSCXRD (Gold Standard)MicroED (Emerging)Solution NMR
Sample Requirement > 50 µm single crystal100–500 nm microcrystals1–5 mg (liquid/solution)
Analytical Probe X-ray photonsElectrons (Cryo-TEM)Radiofrequency (Magnetic Field)
Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 ÅN/A (Distance constraints < 5 Å)
Typical R-factor 2% – 5%15% – 20%N/A
Primary Output Electron density mapCoulomb potential mapChemical shifts, J-couplings
Best Use Case Absolute 3D solid-state structurePowders, rare compoundsSolution dynamics, flexibility

Causality in Experimental Design: Why SCXRD?

For N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, SCXRD is the superior choice over NMR. The causality lies in the molecule's tautomeric flexibility. The pyrazole ring can exist in multiple tautomeric forms, and the amide bond possesses partial double-bond character that restricts rotation. NMR averages these states in solution, blurring the structural reality of the drug as it would exist in a formulated solid dosage.

SCXRD freezes the molecule in its crystal lattice, allowing direct, empirical observation of the hydrogen bond lengths (e.g., N-H···O) and the exact dihedral angle between the cyclopropane ring and the amide plane. If the molecule fails to yield >50 µm crystals after extensive solvent screening, MicroED serves as the immediate logical alternative, bypassing the labor-intensive crystal growth phase while still yielding solid-state data.

DecisionMatrix Start Synthesize N-(1H-pyrazol-4-yl) cyclopropanecarboxamide Assess Assess Crystal Quality Start->Assess LargeCryst Large Single Crystals (>50 µm) Assess->LargeCryst MicroCryst Microcrystals / Powder (<1 µm) Assess->MicroCryst Liquid Amorphous / Liquid Assess->Liquid SCXRD SCXRD Workflow (X-ray Diffraction) LargeCryst->SCXRD Gold Standard MicroED MicroED Workflow (Electron Diffraction) MicroCryst->MicroED Cryo-EM Grids NMR Solution NMR (2D NOESY/ROESY) Liquid->NMR Solution State ValSCXRD R1 < 5% Absolute Configuration SCXRD->ValSCXRD ValMicroED R1 ~ 15-20% Electrostatic Potential MicroED->ValMicroED ValNMR Relative Stereochemistry Dynamic Conformation NMR->ValNMR

Decision matrix for structural validation of small molecule pharmacophores.

Self-Validating SCXRD Protocol

A robust structural biology protocol must be self-validating—meaning each step contains an internal empirical check before proceeding to the next phase.

Phase 1: Crystallization via Vapor Diffusion

  • Step 1.1: Dissolve 5 mg of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in 0.5 mL of a highly soluble hydrogen-bond accepting solvent (e.g., ethyl acetate).

  • Step 1.2: Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of a non-polar anti-solvent (e.g., hexanes).

  • Causality & Validation: Vapor diffusion allows the anti-solvent to slowly equilibrate into the inner vial, creating a gradual supersaturation gradient that favors nucleation over precipitation. Self-Validation: The appearance of sharp, geometrically defined, birefringent crystals under a polarized light microscope confirms ordered lattice formation.

Phase 2: Harvesting and Cryoprotection

  • Step 2.1: Submerge the chosen crystal (approx. 0.1 x 0.1 x 0.05 mm) in Paratone-N oil to strip away residual mother liquor.

  • Step 2.2: Mount the crystal on a polyimide cryoloop and immediately transfer it to the diffractometer's 100 K nitrogen gas stream.

  • Causality & Validation: Flash-cooling minimizes the thermal motion of atoms (reducing Debye-Waller factors) and prevents radiation damage. Self-Validation: The absence of diffuse ice rings in the initial diffraction frames confirms the successful vitrification of the surrounding oil.

Phase 3: Data Collection and Phase Problem Resolution

  • Step 3.1: Collect diffraction data using a microfocus Cu-Kα radiation source (λ = 1.5418 Å).

  • Step 3.2: Index the diffraction spots to determine the unit cell parameters and space group.

  • Causality & Validation: Cu-Kα is preferred over Mo-Kα for light-atom structures (C, H, N, O) because it yields stronger anomalous scattering signals, which are crucial for absolute configuration determination. Self-Validation: An initial R_int value < 0.05 during data merging validates the symmetry assignment and overall data quality.

Phase 4: Structure Refinement

  • Step 4.1: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.

  • Step 4.2: Refine atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality & Validation: Hydrogen atoms on the pyrazole and amide nitrogens must be located from the difference Fourier map to definitively confirm tautomeric states, rather than being placed in idealized calculated positions. Self-Validation: A final R1 factor < 5% and a goodness-of-fit (S) near 1.0 mathematically validate that the atomic model perfectly explains the experimental diffraction data.

Workflow Solvent 1. Solvent Screening (Ethyl Acetate / Hexane) Vapor 2. Vapor Diffusion (Slow Evaporation) Solvent->Vapor Supersaturation Harvest 3. Crystal Harvesting (Cryoloop + Paratone Oil) Vapor->Harvest Nucleation Diffract 4. X-ray Diffraction (100 K, Cu K-alpha) Harvest->Diffract Flash Cooling Solve 5. Phase Problem Solution (Direct Methods) Diffract->Solve Electron Density Refine 6. Structure Refinement (Least Squares, R1 < 0.05) Solve->Refine Atomic Coordinates

Self-validating SCXRD experimental workflow for small molecule crystallization.

Conclusion

While MicroED and NMR provide indispensable data for microcrystalline powders and solution-state dynamics respectively, SCXRD remains the definitive modality for validating the 3D solid-state architecture of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. By adhering to a self-validating experimental design, researchers can ensure the structural integrity required for downstream SAR optimization and formulation development.

References

  • Wikipedia Contributors. "Structure validation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. URL: [Link]

  • Drug Target Review. "Microcrystal electron diffraction could advance drug development." Drug Target Review. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Molecular Mechanics." PubMed Central (PMC). URL: [Link]

A Comparative Guide to N-(1H-pyrazol-4-yl)cyclopropanecarboxamide and Other Key Intermediates in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Intermediates in Janus Kinase (JAK) Inhibitor Synthesis

The advent of Janus Kinase (JAK) inhibitors has marked a paradigm shift in the treatment of a spectrum of diseases, including autoimmune disorders and myeloproliferative neoplasms.[1] The intricate molecular architecture of these therapeutic agents necessitates a robust and efficient synthetic strategy, wherein the quality and accessibility of key chemical intermediates play a pivotal role. These intermediates are the foundational building blocks upon which the final active pharmaceutical ingredient (API) is constructed. An ideal intermediate should not only be readily synthesizable with high yield and purity but also exhibit stability and favorable reactivity in subsequent coupling reactions.

This guide provides a comprehensive comparison of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide with other established intermediates used in the synthesis of globally approved JAK inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib. We will delve into the synthetic accessibility, potential advantages, and a detailed experimental protocol for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Emerging Potential of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

The N-(1H-pyrazol-4-yl)cyclopropanecarboxamide scaffold combines two moieties of significant interest in medicinal chemistry: the pyrazole ring and the cyclopropyl group. The pyrazole ring is a versatile heterocyclic motif found in numerous biologically active compounds and is a key component in several kinase inhibitors.[2][3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore.[4] The cyclopropyl group, a small, strained ring system, offers unique conformational rigidity and electronic properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5][6]

The combination of these two fragments in N-(1H-pyrazol-4-yl)cyclopropanecarboxamide presents a compelling case for its use as a versatile intermediate in the synthesis of novel JAK inhibitors. Its structural features suggest the potential for favorable interactions within the ATP-binding site of JAK kinases.

Comparative Analysis of Key JAK Intermediates

The selection of a core intermediate is a critical decision in the overall synthetic strategy for a JAK inhibitor. Below is a comparative analysis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide and key intermediates for Tofacitinib, Ruxolitinib, and Baricitinib.

IntermediateTarget JAK InhibitorKey Structural FeaturesSynthetic Accessibility & ScalabilityPotential AdvantagesPotential Challenges
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Novel JAK InhibitorsPyrazole ring, CyclopropanecarboxamideAccessible from commercially available 4-aminopyrazole and cyclopropanecarbonyl chloride. The synthesis of 4-aminopyrazole can be challenging on a large scale.[7][8]Combines desirable pharmacophoric features of pyrazole and cyclopropane. Potentially good metabolic stability and cell permeability.Limited direct literature on large-scale synthesis and use as a JAK intermediate.
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) TofacitinibFused heterocyclic coreCommercially available, with multiple established synthetic routes.[9][10][11] Scalability has been demonstrated.[12]Well-established reactivity in coupling reactions. Proven scaffold in an approved drug.Can require protecting group strategies during synthesis.[10]
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile RuxolitinibChiral cyclopentyl group, Pyrazole ringMulti-step synthesis involving asymmetric reactions.[1][13] Biocatalytic methods are being explored for improved efficiency.[3]The chiral center is crucial for biological activity. The pyrazole offers a key interaction point.Requires stereocontrol, which can be challenging and costly on a large scale.
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile BaricitinibAzetidine ring, Sulfonyl groupMulti-step synthesis from commercially available starting materials. Green and cost-effective methods have been developed.[2][14]The strained azetidine ring can provide unique conformational constraints.Synthesis can involve multiple steps and require careful optimization for large-scale production.[14]

Experimental Protocols

A self-validating system for any protocol is paramount for reproducibility and reliability. The following section provides detailed, step-by-step methodologies for the synthesis of 4-aminopyrazole, a crucial precursor, and its subsequent conversion to the target intermediate, N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Synthesis of 4-Aminopyrazole (Precursor)

Several methods exist for the synthesis of 4-aminopyrazole, with the reduction of 4-nitropyrazole being a common approach.[8] However, this method involves the use of potentially hazardous reagents. An alternative, safer route involves the cyclocondensation of a β-keto nitrile with hydrazine.

Protocol: Synthesis of 4-Aminopyrazole via Reduction of 4-Nitropyrazole

  • Step 1: Nitration of Pyrazole

    • To a stirred solution of pyrazole (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitropyrazole.

  • Step 2: Reduction of 4-Nitropyrazole

    • Dissolve 4-nitropyrazole (1 eq.) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to afford 4-aminopyrazole.

Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

This protocol describes the acylation of 4-aminopyrazole with cyclopropanecarbonyl chloride.

Protocol: Acylation of 4-Aminopyrazole

  • Step 1: Reaction Setup

    • To a stirred solution of 4-aminopyrazole (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of cyclopropanecarbonyl chloride (1.1 eq.) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Step 2: Work-up and Purification

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(1H-pyrazol-4-yl)cyclopropanecarboxamide as a solid.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway to N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

G cluster_0 Precursor Synthesis cluster_1 Final Intermediate Synthesis Pyrazole Pyrazole 4-Nitropyrazole 4-Nitropyrazole Pyrazole->4-Nitropyrazole HNO3, H2SO4 4-Aminopyrazole 4-Aminopyrazole 4-Nitropyrazole->4-Aminopyrazole H2, Pd/C N-(1H-pyrazol-4-yl)cyclopropanecarboxamide N-(1H-pyrazol-4-yl)cyclopropanecarboxamide 4-Aminopyrazole->N-(1H-pyrazol-4-yl)cyclopropanecarboxamide Cyclopropanecarbonyl chloride, Et3N, DCM Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Caption: Synthetic route to N-(1H-pyrazol-4-yl)cyclopropanecarboxamide.

Comparative Workflow for JAK Intermediate Selection

G cluster_intermediates Intermediate Candidates cluster_criteria Evaluation Criteria start Define Target JAK Inhibitor Scaffold A N-(1H-pyrazol-4-yl)cyclopropanecarboxamide start->A B Pyrrolo[2,3-d]pyrimidine start->B C Chiral Cyclopentyl Pyrazole start->C D Azetidine Derivative start->D C1 Synthetic Accessibility A->C1 C2 Yield & Purity A->C2 C3 Scalability A->C3 C4 Stability & Safety A->C4 C5 Downstream Reactivity A->C5 B->C1 B->C2 B->C3 B->C4 B->C5 C->C1 C->C2 C->C3 C->C4 C->C5 D->C1 D->C2 D->C3 D->C4 D->C5 decision Select Optimal Intermediate C1->decision C2->decision C3->decision C4->decision C5->decision end Proceed to API Synthesis decision->end

Caption: Decision workflow for selecting a JAK intermediate.

Conclusion

The selection of an appropriate intermediate is a cornerstone of a successful drug development campaign for novel JAK inhibitors. While established intermediates for Tofacitinib, Ruxolitinib, and Baricitinib have proven their utility, the exploration of novel scaffolds such as N-(1H-pyrazol-4-yl)cyclopropanecarboxamide offers exciting opportunities for the development of next-generation therapeutics. This guide has provided a comparative analysis and detailed synthetic insights to empower researchers in their quest for more effective and accessible JAK inhibitors. The presented protocols and workflows are intended to serve as a practical resource to facilitate the synthesis and evaluation of these critical building blocks.

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  • Dousson, C. B., et al. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 47(34), 6081-6083. [Link]

  • Ghorab, M. M., et al. (2016). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 6(75), 71097-71107. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The foundation of safe disposal is a thorough understanding of the potential hazards. Pyrazole-containing compounds, as a class, often exhibit characteristics that necessitate careful handling and disposal.[3] This guide is structured to walk you through a self-validating system of protocols, from hazard assessment to final disposal, ensuring a logical and safe workflow.

Part 1: Hazard Identification and Risk Assessment

Before handling N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, a thorough risk assessment is paramount. Based on data from similar pyrazole and carboxamide derivatives, the following potential hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4][5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7][8]

  • Specific Target Organ Toxicity: Some related compounds have been shown to cause damage to organs through prolonged or repeated exposure.[4]

Table 1: Hazard Classification for Related Pyrazole Carboxamide Compounds

Hazard ClassificationGHS CategoryAssociated Risks
Acute Toxicity (Oral)Category 4Harmful if swallowed[4][8]
Acute Toxicity (Dermal)Category 3 or 4Toxic or harmful in contact with skin[4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 1 or 2Causes serious eye damage or irritation[4][5][6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[7][8]

Due to these potential hazards, it is imperative to handle N-(1H-pyrazol-4-yl)cyclopropanecarboxamide in accordance with good industrial hygiene and safety practices.[9][10]

Part 2: Personal Protective Equipment (PPE) and Handling

Proper use of PPE is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling N-(1H-pyrazol-4-yl)cyclopropanecarboxamide and its waste:

  • Hand Protection: Wear protective gloves. Nitrile rubber gloves are a common and effective choice for handling many laboratory chemicals.[11]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][12]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[11]

  • Respiratory Protection: If working with the compound in a way that generates dust or aerosols, use a NIOSH-approved respirator.[13]

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[14]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not breathe dust or spray mist.[9][12]

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[9][14]

Part 3: Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical for safe disposal and regulatory compliance.[15][16]

Waste Segregation Workflow

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization A N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (Solid Waste) D Is the waste mixed with incompatible chemicals? A->D B Contaminated Labware (Gloves, Pipette Tips, etc.) B->D C Solutions Containing the Compound C->D E Solid Hazardous Waste Container D->E No (Solid) F Liquid Hazardous Waste Container D->F No (Liquid) G Separate Incompatible Waste Container D->G Yes

Caption: Waste segregation decision workflow.

Container Requirements:

  • Use containers that are compatible with the chemical waste. The original container is often the best choice for storing waste.[17]

  • Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[15][16]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[15][18]

  • Store waste containers in a designated, well-ventilated, and secure area, away from heat and incompatible materials such as strong oxidizing agents.[9][18]

Part 4: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container.[7][12] For liquid spills, absorb with an inert material and place it in a disposal container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 5: Disposal Procedures

The disposal of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide must be conducted in strict accordance with all federal, state, and local regulations.[7] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[16]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the waste is classified as hazardous under EPA guidelines (40 CFR 261.3).[7] Given the likely properties of this compound, it should be treated as hazardous waste.

  • Accumulation: Collect the waste in the properly labeled containers as described in Part 3. Do not mix with incompatible waste streams.[16]

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3]

  • Manifesting: A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility.[19]

  • Final Disposal: The most common disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility.[20]

It is strictly prohibited to dispose of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide down the drain or in the regular trash. [16][18]

Disposal Decision Tree

A Waste N-(1H-pyrazol-4-yl)cyclopropanecarboxamide and Contaminated Materials B Is the container properly labeled and sealed? A->B C Label and seal the container according to guidelines. B->C No D Store in a designated hazardous waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup. D->E F EHS arranges for transport by a licensed hazardous waste contractor. E->F G Final disposal at a permitted facility (e.g., incineration). F->G

Sources

Personal protective equipment for handling N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide CAS: 1005607-35-9 (Generic/Isomer variable) | Class: Pharmaceutical Intermediate (Kinase Inhibitor Precursor) Occupational Exposure Band (OEB): Band 3 (Estimated) – Potent Compound (


).
Primary Hazard:  Respiratory Sensitization & Systemic Toxicity (Target Organ: Liver/Spleen).

Immediate Action Required:

  • Engineering Control: Handle strictly within a certified Fume Hood or Powder Containment Balance Enclosure.

  • Minimum PPE: Double Nitrile Gloves, N95 (if outside hood) or P100 (if handling >1g powder), Lab Coat, Safety Goggles.

  • Status: Treat as Bioactive until confirmed otherwise.

Hazard Analysis & Exposure Logic

As a researcher, you must understand why specific PPE is mandated. This compound combines a pyrazole ring (common pharmacophore in JAK inhibitors) with a cyclopropyl amide .

  • Inhalation (Critical Risk): The solid powder form is electrostatic. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. The pyrazole moiety can exhibit kinase inhibitory activity, potentially affecting cell signaling pathways in the handler.

  • Dermal Absorption: Amides are generally stable, but the lipophilic nature of the cyclopropyl group facilitates skin permeation.

  • Chemical Stability: Stable under ambient conditions but emits toxic nitrogen oxides (

    
    ) upon thermal decomposition.
    
Hazard Classification Table
Hazard TypeH-CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedNo mouth pipetting; wash hands immediately after doffing gloves.
Irritation H315/H319Causes skin/eye irritationGoggles required; Safety glasses are insufficient for powder handling.
Target Organ H373Damage to organs (Liver/Spleen)Chronic low-level exposure is the silent killer. Zero-tolerance for dust.
Aquatic H412Harmful to aquatic lifeDo not dispose of down the drain. Collect as hazardous waste.

PPE Selection Matrix

This matrix is designed to scale protection based on the energy of the operation and the quantity handled.

OperationScaleRespiratory ProtectionHand ProtectionEye/Body Protection
Storage/Transport Sealed ContainerNone requiredSingle Nitrile (4 mil)Lab Coat, Safety Glasses
Weighing/Transfer < 100 mgFume Hood (Sash <18")Double Nitrile (Outer: 4-5 mil)Lab Coat, Goggles
Weighing/Transfer > 100 mgFume Hood + N95 MaskDouble Nitrile (Outer: Long cuff)Tyvek Sleeves, Goggles
Solution Prep AnyFume HoodDouble Nitrile (Change if splashed)Lab Coat, Safety Glasses
Spill Cleanup PowderP100 / Full Face Chemical Resistant (Laminate)Tyvek Suit, Goggles
Technical Rationale for Glove Selection
  • Material: 100% Nitrile is resistant to the amide functionality. Latex is not recommended due to poor organic solvent resistance if the compound is dissolved in DMSO or DMF.

  • Permeation: For solutions in DMSO/DMF, breakthrough time is <15 minutes. Immediate glove change is required upon splash.

Operational Workflow & Visualization

Diagram 1: PPE Decision Logic

This decision tree ensures you select the correct protection level before opening the container.

PPE_Decision_Logic Start Start: Handling N-(1H-pyrazol-4-yl) cyclopropanecarboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quantity Quantity? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Action1 Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Small->Action1 Action2 Enhanced PPE: Double Nitrile + Tyvek Sleeves + N95 (Backup) + Fume Hood Large->Action2 Penetrating Penetrating (DMSO/DMF) Solvent->Penetrating Standard Standard (Water/EtOH) Solvent->Standard Action3 Barrier PPE: Laminate Gloves (Silver Shield) + Fume Hood Penetrating->Action3 Standard->Action1

Caption: Logic flow for determining Personal Protective Equipment based on physical state and solvent carrier risks.

Step-by-Step Handling Protocol

A. Weighing (The Highest Risk Step)
  • Preparation: Place an anti-static gun and waste container inside the fume hood.

  • Static Control: This powder is prone to static charge. Use an anti-static gun on the spatula and weighing boat before transfer.

  • Transfer:

    • Open the vial only inside the hood.

    • Transfer gently to avoid aerosolization.

    • Self-Validating Step: If you see dust on the balance pan, your transfer technique was too aggressive. Wipe down with a wet tissue immediately.

  • Closure: Seal the stock vial before removing the weighed sample from the hood.

B. Solubilization
  • Solvent Choice: The compound is moderately soluble in DMSO and Methanol.

  • Addition: Add solvent to the solid (not solid to solvent) to prevent "puffing" of powder.

  • Dissolution: Vortex in a closed tube. Do not sonicate in an open vessel (aerosol risk).

C. Waste Disposal[1][2][3][4][5]
  • Solid Waste: Dispose of contaminated weighing boats, tissues, and gloves in a Hazardous Solid Waste container labeled "Toxic/Irritant."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste .

    • Note: Although it contains Nitrogen, it does not require a specific "High Nitrogen" stream unless mixed with strong oxidizers.

  • Container Rinse: Triple rinse the empty stock vial with Methanol before discarding the glass.

Diagram 2: Safe Handling Workflow

Handling_Workflow Setup 1. Setup Check Airflow Don PPE Weigh 2. Weighing Anti-static Gun Closed Balance Setup->Weigh Hood Sash <18" Dissolve 3. Solubilization Add Solvent to Solid Vortex Closed Weigh->Dissolve Avoid Dust Clean 4. Decon Wipe Surface (MeOH) Dispose Wipes Dissolve->Clean Seal Vessel Waste 5. Waste Non-Halogenated Solid Toxic Clean->Waste Segregate

Caption: Operational workflow emphasizing containment at the weighing and solubilization stages.

Emergency Response

In Case of Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert the Safety Officer.

  • Skin Contact:

    • Do not scrub (abrasion increases absorption).

    • Wash with copious soap and water for 15 minutes.

    • If dissolved in DMSO, rinse with water for 5 minutes, then soap.

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.

Spill Cleanup (< 5g):

  • Evacuate the immediate area for 5 minutes to let aerosols settle.

  • Don Double Nitrile Gloves and a P100 Respirator .

  • Cover spill with wet paper towels (to prevent dust) or an absorbent pad.

  • Wipe up and place in a sealed bag.

  • Clean area with 10% bleach solution followed by water.

References

  • PubChem. (n.d.). Compound Summary: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection (Standard 1910.134). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyrazole Derivatives. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.